4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Description
BenchChem offers high-quality 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFAYYSEUAURDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic core, combining both isoxazole and pyrimidine rings, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, detailing the necessary precursors, reaction mechanisms, and experimental protocols.
Overall Synthesis Pathway
The synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine can be logically approached in three main stages, starting from readily available commercial reagents. This strategy involves the initial construction of a substituted isoxazole ring, followed by the annulation of the pyrimidine ring, and concluding with a targeted chlorination.
Figure 1: Overall synthetic workflow for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Part 1: Synthesis of the Key Precursor: 5-Amino-3-methylisoxazole-4-carboxamide
The initial phase of the synthesis focuses on constructing the core isoxazole scaffold, beginning with the condensation of triethyl orthoacetate and ethyl cyanoacetate.[1]
Step 1.1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
This step involves a Knoevenagel-type condensation to form the enol ether intermediate.
Experimental Protocol:
-
In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Heat the mixture to 110°C. Ethanol will begin to distill off as the reaction proceeds.
-
Continue heating until the theoretical amount of ethanol has been collected.
-
Cool the reaction mixture. The product, ethyl 2-cyano-3-ethoxybut-2-enoate, will precipitate.
-
Filter the precipitate and wash with a cold 10% hydrochloric acid solution to remove any remaining DMAP.
-
Dry the product under vacuum.
Step 1.2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
The enol ether is then cyclized with hydroxylamine to form the isoxazole ring.[1]
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in ethanol. To this, add hydroxylamine hydrochloride (NH₂OH·HCl) and stir to form a solution/suspension of free hydroxylamine.
-
Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from the previous step in ethanol.
-
Add the ethanolic solution of the enol ether to the hydroxylamine mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the ethanol under reduced pressure.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to yield ethyl 5-amino-3-methylisoxazole-4-carboxylate.
Step 1.3: Synthesis of 5-Amino-3-methylisoxazole-4-carboxamide
The final step in preparing the key precursor is the amidation of the ester. This can be achieved through several standard methods. A two-step hydrolysis-amidation sequence is described here for clarity.
Experimental Protocol:
-
Hydrolysis: Dissolve the ethyl 5-amino-3-methylisoxazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide and heat to 70°C until the ester is fully hydrolyzed (monitor by TLC).[1] Cool the mixture and acidify with hydrochloric acid to a pH of 4 to precipitate the 5-amino-3-methyl-isoxazole-4-carboxylic acid.[1] Filter, wash with water, and dry the carboxylic acid.
-
Amidation: Suspend the dried carboxylic acid in an inert solvent such as dichloromethane. Add thionyl chloride dropwise at 0°C to form the acid chloride. After the reaction is complete, carefully quench the excess thionyl chloride and add concentrated ammonium hydroxide to form the amide. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt) can be used to facilitate the direct amidation of the carboxylic acid with ammonia.
Part 2: Construction of the Isoxazolo[5,4-d]pyrimidin-4(5H)-one Core
With the key precursor in hand, the next stage is the annulation of the pyrimidine ring. This is achieved through a cyclocondensation reaction.
Figure 2: Proposed mechanism for the cyclization step.
Experimental Protocol:
-
Place 5-amino-3-methylisoxazole-4-carboxamide in a round-bottom flask.
-
Add an excess of acetic anhydride, which will act as both the reactant and the solvent.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water to quench the excess acetic anhydride.
-
The product, 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, will precipitate.
-
Filter the solid, wash with water until the filtrate is neutral, and dry thoroughly.
Part 3: Chlorination to 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The final step is the conversion of the 4-oxo group to the desired 4-chloro functionality using a standard chlorinating agent.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.
-
Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, will precipitate as a solid.
-
Filter the solid, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | Solid |
| 5-Amino-3-methylisoxazole-4-carboxamide | C₅H₇N₃O₂ | 141.13 | Solid |
| 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one | C₇H₇N₃O₂ | 165.15 | Solid |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | C₇H₆ClN₃O | 183.60 | Solid |
Predicted ¹H NMR Data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (in CDCl₃):
-
δ ~2.6 ppm (s, 3H, -CH₃ at C6)
-
δ ~2.8 ppm (s, 3H, -CH₃ at C3)
-
Aromatic proton signals will be absent.
References
-
Głowacka, I. E., Ciekawy, J., & Olejniczak, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. [Link]
-
Aliabieva, S. B., Bykovaa, R. V., Kravchenkoa, D. V., & Ivachtchenko, A. V. (2007). A Convenient Synthesis of Novel Substituted Isoxazolo[5,4-d]Pyrimidines. Letters in Organic Chemistry, 4(4), 273-280. [Link]
-
He, J., Zhou, Z., Wang, B., Zheng, P., & Xu, S. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press, 5(1), 1-4. [Link]
-
Bunce, R. A. (2013). Orthoesters in heterocycle synthesis. Arkivoc, 2013(1), 1-35. [Link]
-
Ivachtchenko, A. V., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1016. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazolo[5,4-d]pyrimidine scaffold is a key structural motif in the development of various therapeutic agents, particularly in oncology.[1] Understanding the physicochemical characteristics of this molecule is paramount for its application in drug design, synthesis, and formulation.
This document will delve into the structural features, solubility, spectral properties, and synthetic considerations of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, providing both available data and field-proven insights into its experimental determination.
Molecular Structure and Core Identifiers
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a fused heterocyclic system comprising an isoxazole ring fused to a pyrimidine ring. The presence of a chlorine atom at the 4-position and two methyl groups at the 3- and 6-positions significantly influences its electronic distribution, reactivity, and ultimately, its biological activity.
The key identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | |
| Molecular Weight | 183.60 g/mol | |
| InChI | 1S/C7H6ClN3O/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3 | |
| InChIKey | CUFAYYSEUAURDV-UHFFFAOYSA-N | |
| SMILES | Cc1nc(Cl)c2c(C)noc2n1 | |
| Physical Form | Solid |
A two-dimensional representation of the molecular structure is provided below:
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a key factor influencing a drug's absorption and bioavailability. The presence of the chloro-substituent and the aromatic heterocyclic core suggests that 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is likely to be poorly soluble in water and more soluble in organic solvents.
While specific quantitative solubility data is not available, a calculated LogP (octanol-water partition coefficient) for the closely related 4-chloro-3-methylisoxazolo[5,4-d]pyrimidine is 0.68 , suggesting a moderate level of lipophilicity. This supports the expectation of low aqueous solubility.
Predicted Solubility Profile:
-
Aqueous Solubility: Low
-
Organic Solvent Solubility: Likely soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.
Experimental Protocol for Kinetic Solubility Assay (Turbidimetric Method):
-
Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in DMSO.
-
Serial Dilution: The stock solution is serially diluted in an aqueous buffer system.
-
Incubation: The diluted samples are incubated to allow for precipitation of the compound.
-
Turbidity Measurement: The turbidity of each sample is measured using a nephelometer or a plate reader.
-
Data Analysis: The solubility is determined by identifying the concentration at which precipitation occurs.
Caption: Workflow for Kinetic Solubility Assay.
pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. The isoxazolo[5,4-d]pyrimidine core contains several nitrogen atoms that can act as proton acceptors. The exact pKa values would need to be determined experimentally, but predictions based on the structure can be made. The pyrimidine ring nitrogens are expected to be weakly basic.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent.
-
Titration: The solution is titrated with a standardized acid or base.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Spectral Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two methyl groups at positions 3 and 6. The chemical shifts of these signals will be influenced by the electronic environment of the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the chlorine atom is expected to have a characteristic chemical shift.
For a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic singlets for the methyl group at 4.08 ppm and the pyrazole proton at 8.46 ppm. [2]The ¹³C-NMR spectrum of the same compound displayed signals for the methyl carbon at 34.4 ppm and the carbon bearing the chlorine at 161.8 ppm. [2]
Mass Spectrometry (MS)
Mass spectrometry will provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of a related pyrazolo[3,4-d]pyrimidine derivative showed the expected molecular ion peaks, including the isotopic pattern for the chlorine atom. [2]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-Cl bonds within the molecule. For a similar chloro-substituted pyrazolo[3,4-d]pyrimidine, IR (KBr) spectroscopy revealed C=N stretching vibrations around 1591 and 1547 cm⁻¹. [2]
Synthesis of the Isoxazolo[5,4-d]pyrimidine Core
The synthesis of the isoxazolo[5,4-d]pyrimidine scaffold can generally be achieved by constructing the pyrimidine ring onto a pre-existing functionalized isoxazole. [3]A common strategy involves the cyclization of a 5-amino-isoxazole-4-carboxamide with a suitable one-carbon synthon. [4] A general synthetic approach is outlined below:
Caption: General Synthetic Pathway to 4-Chloro-isoxazolo[5,4-d]pyrimidines.
This versatile synthetic route allows for the introduction of various substituents on the isoxazolo[5,4-d]pyrimidine core, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery. [1]
Conclusion
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed overview of its core physicochemical properties, drawing upon available data and established experimental methodologies. A thorough understanding of these properties is essential for researchers and scientists working on the development of novel therapeutics based on the isoxazolo[5,4-d]pyrimidine scaffold. Further experimental characterization of this specific compound is warranted to build upon the foundational knowledge presented herein.
References
-
G. E. V. Dudnikova, V. L. Rusinov, and O. N. Chupakhin, "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine," Molbank, vol. 2018, no. 4, p. M1013, 2018. [Link]
-
PubChem, "2,4-Diamino-6-chloropyrimidine," National Center for Biotechnology Information. [Link]
-
PubChem, "4-chloro-5H-pyrrolo[3,2-d]pyrimidine," National Center for Biotechnology Information. [Link]
-
M. L. S. N. de Almeida et al., "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation," Physical Chemistry Chemical Physics, vol. 27, no. 14, pp. 8914-8924, 2025. [Link]
-
T. K. Sham et al., "Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods," The Journal of Physical Chemistry A, vol. 113, no. 47, pp. 13447–13455, 2009. [Link]
-
S. B. Aliabiev, R. V. Bykova, D. V. Kravchenko, and A. V. Ivachtchenko, "A Convenient Synthesis of Novel Substituted Isoxazolo[5,4-d]Pyrimidines," Letters in Organic Chemistry, vol. 4, no. 4, pp. 273-280, 2007. [Link]
-
M. C. de Souza et al., "The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines," The Journal of Chemical Physics, vol. 129, no. 15, p. 154313, 2008. [Link]
-
A. Sochacka-Ćwikła et al., "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives," Molecules, vol. 25, no. 21, p. 5153, 2020. [Link]
-
A. Sochacka-Ćwikła et al., "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research," International Journal of Molecular Sciences, vol. 23, no. 19, p. 11694, 2022. [Link]
-
PubChem, "4-chloro-3-methyl-1H-pyrazolo(3,4-d)pyrimidine," National Center for Biotechnology Information. [Link]
-
ResearchGate, "The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...," [Link]
-
Wikipedia, "Pyrimidine," Wikimedia Foundation. [Link]
-
S. Verma et al., "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics," Science Alert, vol. 7, no. 1, pp. 1-20, 2012. [Link]
-
Supporting Information, "3 - Supporting Information," [Link]
-
M. Artner et al., "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold," Molecules, vol. 26, no. 6, p. 1655, 2021. [Link]
-
A. Sochacka-Ćwikła and M. Mączyński, "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis," Molecules, vol. 30, no. 3, p. 666, 2025. [Link]
-
M. S. T. Morin et al., "4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-5,6-dimethylpyrimidine," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 10, p. o2034, 2008. [Link]
-
G. E. V. Dudnikova et al., "6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," Molbank, vol. 2019, no. 1, p. M1045, 2019. [Link]
-
ResearchGate, "13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the...," [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazolo[5,4-d]pyrimidines
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases. This characteristic allows such compounds to act as potential antimetabolites, interfering with nucleic acid synthesis and other fundamental cellular processes.[1] Derivatives of this and similar fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have demonstrated a wide spectrum of biological activities, including roles as anticancer agents and kinase inhibitors.[1][2] The specific substitution pattern of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, featuring a reactive chloro group and two methyl substituents, presents a molecule of significant interest for further functionalization and development as a potential therapeutic agent.
Accurate and unambiguous structure elucidation is the bedrock of any chemical research and drug development program. This guide will outline a multi-technique analytical workflow designed to confirm the molecular structure, connectivity, and purity of the title compound.
Foundational Data and Molecular Characteristics
Before embarking on a detailed spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | |
| Molecular Weight | 183.60 g/mol | |
| Canonical SMILES | Cc1nc(Cl)c2c(C)noc2n1 | |
| InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N | |
| Physical Form | Solid |
This foundational data, often available from commercial suppliers or chemical databases, provides the initial hypothesis for the structure that will be rigorously tested and confirmed through the spectroscopic methods detailed below.
The Strategic Analytical Workflow
The structure elucidation of a novel or synthesized compound is a process of systematic investigation. Each analytical technique provides a unique piece of the structural puzzle. The synergy between these techniques provides a level of confidence that no single method can achieve alone.
Caption: A logical workflow for the structure elucidation of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Part 1: Mass Spectrometry (MS) - The First Glimpse
Expertise & Experience: Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature that is invaluable for confirming the presence and number of halogen atoms.
Trustworthiness: The presence of chlorine, with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, will result in a distinctive M+2 peak in the mass spectrum.[3] This isotopic pattern is a self-validating feature for the presence of a single chlorine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Data and Interpretation
For 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (C₇H₆ClN₃O), the mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound with the ³⁵Cl isotope (m/z = 183.60).
-
M+2 Peak: A peak at m/z + 2 (approximately 185.60) corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak should be approximately one-third of the M⁺ peak.[3][4]
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural clues, although interpretation can be complex.
High-Resolution Mass Spectrometry (HRMS): For an unambiguous determination of the elemental composition, HRMS is employed. This technique can measure the m/z value to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.[5]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
Trustworthiness: The combination of chemical shifts, coupling constants, and through-bond correlations in 2D NMR spectra provides a highly redundant and self-consistent dataset that allows for the confident assignment of the entire molecular structure.
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will show the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled). This will show the number of different types of carbon atoms in the molecule.
-
2D NMR (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the proposed structure of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, the following NMR signals can be predicted:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C3-CH₃ | ~2.5 | ~15 | Methyl group attached to an sp² carbon of the isoxazole ring. |
| C6-CH₃ | ~2.7 | ~20 | Methyl group attached to an sp² carbon of the pyrimidine ring. |
| C3 | - | ~160 | Quaternary carbon of the isoxazole ring. |
| C3a | - | ~110 | Quaternary carbon at the ring junction. |
| C4 | - | ~155 | Quaternary carbon of the pyrimidine ring, attached to chlorine. |
| C6 | - | ~165 | Quaternary carbon of the pyrimidine ring. |
| C7a | - | ~150 | Quaternary carbon at the ring junction. |
Note: These are approximate chemical shifts and can be influenced by the solvent and other factors. The key is the number of signals and their correlations in 2D spectra.
Caption: Key expected HMBC correlations for structural confirmation.
Part 3: Infrared (IR) Spectroscopy - Identifying the Bonds
Expertise & Experience: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] For the target compound, IR spectroscopy will confirm the presence of the aromatic rings and the C-Cl bond.
Trustworthiness: While not as definitive for overall structure as NMR, IR spectroscopy provides a rapid and reliable fingerprint of the functional groups present, serving as a valuable cross-validation technique.[8]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr powder and pressed into a pellet.
-
Analysis: The sample is irradiated with infrared light, and the transmitted or reflected light is measured by a detector.
-
Spectrum Generation: A Fourier transform is applied to the data to generate the IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).
Expected Data and Interpretation
The FTIR spectrum of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is expected to show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-2850 | C-H stretching | Methyl groups |
| ~1600-1450 | C=C and C=N stretching | Aromatic rings |
| ~1300-1000 | C-O stretching | Isoxazole ring |
| ~800-600 | C-Cl stretching | Chloro group |
The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.[9][10]
Part 4: X-ray Crystallography - The Definitive Structure
Expertise & Experience: Single-crystal X-ray crystallography is the gold standard for structure elucidation, providing an unambiguous three-dimensional model of the molecule as it exists in the crystalline state.[11] This technique is particularly valuable for confirming the connectivity of complex heterocyclic systems and determining the absolute stereochemistry if chiral centers are present.
Trustworthiness: A high-quality crystal structure provides precise bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the molecule's constitution.[12] The planarity of the fused ring system in similar structures has been confirmed by this method.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound must be grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Expected Outcome
A successful X-ray crystallographic analysis will provide a detailed 3D model of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, confirming the atom connectivity and providing precise geometric parameters. This data serves as the ultimate validation of the structural assignments made by other spectroscopic techniques.
Conclusion: A Synergistic Approach to Certainty
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022-05-17). Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-pyrazolo[3,4-d]pyrimidine-and-e-]-triazolo-derivatives-as-Fares-Abdel-Maksoud/714c1d29792019484b9015c72338c306634c004c]([Link])
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Retrieved from [Link]
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Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF - ResearchGate. (2026-01-14). Retrieved from [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Retrieved from [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]
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Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines | The Journal of Organic Chemistry - ACS Publications. (2026-01-25). Retrieved from [Link]
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FT-IR data of pyrimidine derivatives compounds - ResearchGate. Retrieved from [Link]
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Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. Retrieved from [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025-03-31). Retrieved from [Link]
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mass spectra - the M+2 peak - Chemguide. Retrieved from [Link]
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The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Retrieved from [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. Retrieved from [Link]
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Mass Spectrometry - MSU chemistry. Retrieved from [Link]
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Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused - American Chemical Society. (2026-01-20). Retrieved from [Link]
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NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023-11-23). Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. Retrieved from [Link]
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Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019-11-21). Retrieved from [Link]
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Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives - PubMed. Retrieved from [Link]
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Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (2013-07-08). Retrieved from [Link]
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Mass Spectrometric Analysis. Aliphatic Halogenated Compounds | Analytical Chemistry. Retrieved from [Link]
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Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d 6) - PMC - PubMed Central. Retrieved from [Link]
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PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. (2021-02-18). Retrieved from [Link]
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IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Retrieved from [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Retrieved from [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide delves into the putative mechanism of action of a specific, yet under-characterized derivative, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. While direct experimental data for this particular compound is limited, this document synthesizes the wealth of knowledge surrounding the broader isoxazolo[5,4-d]pyrimidine and structurally related oxazolo[5,4-d]pyrimidine classes to propose and elaborate on its most probable molecular mechanisms. We will explore its potential as a kinase inhibitor, a purine antagonist, and an inducer of apoptosis, providing a foundational framework for future research and drug development endeavors. This guide is structured to offer not just a review of potential mechanisms, but also a practical, experience-driven perspective on the experimental validation required to elucidate the precise biological role of this compound.
Introduction: The Isoxazolo[5,4-d]pyrimidine Core - A Versatile Pharmacophore
The isoxazolo[5,4-d]pyrimidine nucleus is a bioisostere of purine, a fundamental building block of nucleic acids. This structural mimicry is a cornerstone of its diverse pharmacological potential, allowing it to interact with a multitude of biological targets typically addressed by purine-based endogenous ligands and drugs.[1] Derivatives of this scaffold have been investigated for their anticancer, antiviral, immunosuppressive, and anti-inflammatory properties.[1][2][3] The inherent "drug-likeness" of this heterocyclic system, coupled with the vast possibilities for chemical diversification, makes it a highly attractive starting point for the design of novel therapeutic agents.[1]
This guide will focus on a specific derivative, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. The presence of a chlorine atom at the 4-position suggests a potential for nucleophilic substitution, making it a versatile intermediate for the synthesis of a library of analogues. The dimethyl substitution pattern will influence its solubility, lipophilicity, and steric interactions with its biological targets. While direct studies on this compound are not extensively reported in publicly available literature, a comprehensive analysis of its parent scaffold provides a strong basis for postulating its mechanism of action.
Postulated Mechanisms of Action: A Multi-Targeted Hypothesis
Based on extensive research into the isoxazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine families, we can hypothesize several interconnected mechanisms of action for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Primary Hypothesis: Kinase Inhibition - Targeting the Drivers of Oncogenesis
A predominant mechanism of action for many isoxazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine derivatives is the inhibition of protein kinases.[1][4] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
The most frequently implicated target for this class of compounds is VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels.[4][5] Tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their growth arrest and eventual regression.
Proposed VEGFR-2 Inhibition Pathway
Caption: Proposed mechanism of VEGFR-2 inhibition.
Molecular docking studies on related oxazolo[5,4-d]pyrimidines have shown that they can bind to the ATP-binding site of the VEGFR-2 kinase domain.[4] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signals.
Other Potential Kinase Targets:
Beyond VEGFR-2, other kinases have been identified as potential targets for this scaffold, including:
-
Aurora A Kinase: Involved in mitotic progression.[4]
-
Janus Kinases (JAK1 and JAK2): Key components of the JAK-STAT signaling pathway, crucial for cytokine signaling.[4]
Secondary Hypothesis: Purine Antagonism - Disrupting Nucleic Acid Metabolism
The structural resemblance of the isoxazolo[5,4-d]pyrimidine core to purine bases suggests that it could act as an antimetabolite.[1][5] Purine antagonists can disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT):
Some oxazolo[5,4-d]pyrimidines have been shown to be competitive inhibitors of HGPRT, an enzyme involved in the purine salvage pathway.[1] By inhibiting this enzyme, the compound could deplete the intracellular pool of purine nucleotides required for nucleic acid synthesis.
Proposed HGPRT Inhibition Workflow
Caption: Experimental workflow for assessing HGPRT inhibition.
Tertiary Hypothesis: Induction of Apoptosis via Caspase Activation
Several isoxazolo[5,4-d]pyrimidine derivatives have been reported to induce programmed cell death, or apoptosis, through the activation of the caspase cascade.[1] Caspases are a family of proteases that execute the apoptotic program. Activation of this pathway is a desirable outcome for anticancer therapies. The pro-apoptotic activity could be a downstream consequence of kinase inhibition or purine antagonism, or it could be a distinct mechanism.[2][3]
Experimental Validation: A Roadmap for Mechanistic Elucidation
To move from hypothesis to established mechanism, a systematic and rigorous experimental approach is essential. The following section outlines key experimental protocols to investigate the proposed mechanisms of action for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
In Vitro Kinase Inhibition Assays
Objective: To determine if the compound directly inhibits the enzymatic activity of VEGFR-2 and other relevant kinases.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Immobilize a substrate peptide for the kinase of interest on a microplate.
-
Incubate the kinase, ATP, and varying concentrations of the test compound in the wells.
-
After the reaction, use a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) to detect the phosphorylated substrate.
-
Add a chromogenic substrate and measure the absorbance to quantify kinase activity.
-
-
Radiometric Kinase Assay:
-
Similar to the ELISA-based assay, but uses radiolabeled ATP (e.g., [γ-³²P]ATP).
-
After the reaction, the phosphorylated substrate is separated (e.g., by phosphocellulose paper binding) and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits 50% of the kinase activity. |
| Kᵢ | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. |
Cellular Assays for Angiogenesis Inhibition
Objective: To assess the effect of the compound on endothelial cell functions crucial for angiogenesis.
Methodology:
-
Tube Formation Assay:
-
Culture human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix (e.g., Matrigel).
-
Treat the cells with varying concentrations of the test compound in the presence of a pro-angiogenic factor (e.g., VEGF).
-
After incubation, visualize and quantify the formation of tube-like structures.
-
-
Wound Healing/Scratch Assay:
-
Create a "scratch" in a confluent monolayer of HUVECs.
-
Treat the cells with the test compound and monitor the closure of the scratch over time.
-
Apoptosis and Cell Cycle Analysis
Objective: To determine if the compound induces apoptosis and/or alters cell cycle progression in cancer cell lines.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cancer cells with the test compound.
-
Stain the cells with fluorescently labeled Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells).
-
Analyze the cell populations using flow cytometry.
-
-
Caspase Activity Assays:
-
Use commercially available kits to measure the activity of key executioner caspases (e.g., Caspase-3, -7) in cell lysates after treatment with the compound.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Fix and stain compound-treated cells with a DNA-binding dye (e.g., PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Logical Flow of Experimental Validation
Caption: A logical workflow for the experimental validation of the proposed mechanisms.
Conclusion and Future Directions
While the precise mechanism of action of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine remains to be definitively elucidated, the existing body of literature on the isoxazolo[5,4-d]pyrimidine scaffold provides a strong foundation for targeted investigation. The most probable primary mechanism is the inhibition of protein kinases, particularly VEGFR-2, which is a well-established target for anti-angiogenic cancer therapy. However, the possibilities of purine antagonism and direct induction of apoptosis should not be discounted and warrant thorough experimental examination.
The experimental roadmap outlined in this guide provides a clear and logical path forward for researchers. A comprehensive understanding of the mechanism of action is paramount for the rational design of more potent and selective analogues and for the successful clinical translation of this promising class of compounds. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this scaffold, ultimately paving the way for the development of novel and effective therapeutic agents.
References
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Kocieba, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Krzywik, J., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(13), 5001. [Link]
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Kocieba, M., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. PubMed, 32759841. [Link]
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The Strategic Utility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This unique bioisosterism allows compounds derived from this core to interact with a wide array of biological targets, often by acting as competitive inhibitors in enzymatic pathways where purines are the natural substrates. The strategic placement of substituents on this core structure can fine-tune its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents. Among the various derivatives, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine emerges as a particularly valuable building block, offering a reactive handle for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of targeted therapeutics.
Core Attributes of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The utility of this building block is rooted in its distinct chemical features. The isoxazolo[5,4-d]pyrimidine core itself is a bioisostere of adenine, a fundamental component of nucleic acids. This structural mimicry is a key factor in the biological activities observed in its derivatives. The chloro-substituent at the 4-position is the linchpin of its synthetic value, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the exploration of a broad chemical space. The methyl groups at positions 3 and 6 provide steric and electronic influences that can modulate the reactivity of the core and the biological activity of its derivatives.
| Property | Value |
| Molecular Formula | C₇H₆ClN₃O[1] |
| Molecular Weight | 183.60 g/mol [1] |
| Appearance | Solid[1] |
| InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N[1] |
| SMILES | Cc1nc(Cl)c2c(C)noc2n1[1] |
Synthesis of the Core: A Plausible Synthetic Pathway
A likely two-step synthesis would begin with the cyclization of a suitable isoxazole derivative to form the corresponding isoxazolo[5,4-d]pyrimidin-4-one, followed by chlorination to yield the target compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
-
To a solution of 5-amino-3-methylisoxazole-4-carboxamide in acetic anhydride, add a catalytic amount of a suitable acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the desired pyrimidinone.
Step 2: Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
Suspend the 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in an excess of phosphoryl chloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for several hours, again monitoring by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the final product. The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity: The Power of the 4-Chloro Position
The synthetic utility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine lies in the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of functionalities. The electron-withdrawing nature of the fused isoxazole ring and the pyrimidine nitrogens activates the C4 position towards nucleophilic attack. This enables the facile displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols.
This reactivity is the cornerstone of its use as a building block. By selecting the appropriate nucleophile, researchers can systematically modify the structure to optimize for potency, selectivity, and pharmacokinetic properties.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The isoxazolo[5,4-d]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the isoxazolo[5,4-d]pyrimidine core to ATP, the natural substrate for kinases, makes it an ideal starting point for the design of competitive inhibitors.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] The development of selective VEGFR-2 inhibitors is a major focus in oncology, as blocking angiogenesis can starve tumors of the nutrients and oxygen they need to grow and metastasize.
Synthetic Workflow: From Core to Potent Inhibitor
The following workflow illustrates how 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine can be used to synthesize a hypothetical, yet representative, VEGFR-2 inhibitor.
Sources
- 1. 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic characterization of the heterocyclic compound 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this specific molecule is not publicly available at the time of this report. The compound is commercially available, indicating its synthesis and isolation have been achieved. However, the associated characterization data has not been disseminated in accessible publications.
This guide will, therefore, provide a foundational understanding of the isoxazolo[5,4-d]pyrimidine core, discuss the expected spectroscopic characteristics of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine based on established principles and data from closely related analogues, and outline the standard methodologies for acquiring the necessary experimental data. This approach is intended to equip researchers with the critical knowledge to anticipate spectral features, design appropriate analytical workflows for in-house characterization, and accurately interpret their findings.
Introduction to the Isoxazolo[5,4-d]pyrimidine Scaffold
The isoxazolo[5,4-d]pyrimidine ring system is a fused heterocycle of significant interest in medicinal chemistry. As a purine analogue, this scaffold has been explored for a range of biological activities, making its derivatives, such as 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, valuable building blocks in drug discovery programs. The substituent pattern of the target molecule—a chloro group at the 4-position and methyl groups at the 3- and 6-positions—offers multiple avenues for further chemical modification, highlighting the importance of unambiguous structural confirmation through spectroscopic methods.
Molecular Structure:
Caption: Molecular structure of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Predicted Spectroscopic Data and Interpretation
In the absence of experimental data, the following sections detail the anticipated spectral characteristics for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. These predictions are based on the analysis of its functional groups and comparison with published data for analogous structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structural elucidation. For 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, the ¹H NMR spectrum is expected to be relatively simple, exhibiting two singlets corresponding to the two methyl groups. The chemical shifts of these methyl protons will be influenced by their position on the heterocyclic core. The methyl group at the 6-position is likely to appear at a different chemical shift than the methyl group at the 3-position due to the differing electronic environments of the pyrimidine and isoxazole rings, respectively.
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region, with the carbon atom attached to the chlorine (C4) expected to be significantly influenced by the electronegativity of the halogen. The two methyl carbons will appear in the upfield aliphatic region.
Expected ¹H NMR Data (in CDCl₃):
-
δ ~2.5-3.0 ppm (s, 3H): Methyl protons at C3 or C6.
-
δ ~2.5-3.0 ppm (s, 3H): Methyl protons at C6 or C3.
Expected ¹³C NMR Data (in CDCl₃):
-
δ ~10-25 ppm: Two distinct signals for the two methyl carbons.
-
δ ~150-170 ppm: Signals for the quaternary carbons of the heterocyclic rings. The C4 carbon bearing the chlorine atom is anticipated in this region.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, the IR spectrum will be characterized by vibrations of the heterocyclic rings and the methyl groups.
Expected IR Data (KBr pellet):
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system.
-
~1200-1000 cm⁻¹: C-O stretching within the isoxazole ring.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, the molecular ion peak is a key diagnostic feature. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The nominal mass will be 183 g/mol .
-
Isotopic Pattern: A prominent [M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: Fragmentation pathways would likely involve the loss of the chlorine atom, methyl groups, and potentially cleavage of the heterocyclic rings.
Experimental Protocols for Spectroscopic Analysis
Trustworthiness: The following are detailed, standard operating procedures for acquiring high-quality spectroscopic data for novel heterocyclic compounds like 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. Adherence to these protocols will ensure reliable and reproducible results.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern. For HRMS data, calculate the elemental composition from the accurate mass measurement.
Data Summary Table (Predicted)
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | Two singlets expected in the range of δ 2.5-3.0 ppm, each integrating to 3 protons. |
| ¹³C NMR (CDCl₃) | Two aliphatic carbons (δ ~10-25 ppm) and several aromatic carbons (δ ~150-170 ppm). |
| IR (KBr) | C-H stretching (~3000-2850 cm⁻¹), C=C/C=N stretching (~1600-1450 cm⁻¹), C-Cl stretching (~800-600 cm⁻¹). |
| MS (EI) | Molecular ion (M⁺) at m/z 183 with a characteristic [M+2]⁺ peak at m/z 185. |
Conclusion and Path Forward
While a definitive, experimentally verified set of spectroscopic data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is not currently available in the public domain, this guide provides a robust framework for its characterization. The predicted data, based on sound chemical principles and comparisons with related structures, offers a strong starting point for researchers. It is strongly recommended that any laboratory working with this compound performs a full suite of spectroscopic analyses as outlined in the experimental protocols to confirm its identity and purity unequivocally. The data obtained from these experiments will be invaluable for ensuring the integrity of subsequent research and development activities.
References
As this guide is based on the absence of specific literature for the target compound, a formal reference list to experimental data is not applicable. The principles of spectroscopic interpretation and the methodologies described are considered standard in the field of organic chemistry and can be found in numerous textbooks and reference materials on the subject. For researchers interested in the broader class of isoxazolo[5,4-d]pyrimidines, a search in chemical databases such as SciFinder, Reaxys, and the Web of Science using the core scaffold as a substructure query is recommended to find relevant literature on analogous compounds. The Sigma-Aldrich (a subsidiary of Merck KGaA, Darmstadt, Germany) product page for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (CAS Number: 1966133-11-9) can be consulted for basic chemical information.
The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and History of Isoxazolo[5,4-d]pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Bioisostere
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds"—frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The isoxazolo[5,4-d]pyrimidine core is a quintessential example of such a scaffold. A fused heterocyclic system, it can be viewed as a purine analog where the imidazole ring is replaced by an isoxazole moiety.[1][2] This structural mimicry of endogenous purines, the building blocks of DNA and RNA, endows isoxazolo[5,4-d]pyrimidines with the ability to act as antimetabolites, competitively inhibiting enzymes and receptors crucial for cellular processes.[1][2][3] This inherent biological potential has fueled over a century of research, transforming this once-obscure heterocycle into a cornerstone of modern medicinal chemistry, with applications spanning oncology, immunology, and virology. This guide will provide an in-depth exploration of the discovery and historical evolution of isoxazolo[5,4-d]pyrimidines, from their initial synthesis to their current status as a versatile platform for drug discovery.
The Dawn of a New Scaffold: Initial Discovery and Early Synthetic Endeavors
The story of isoxazolo[5,4-d]pyrimidines begins in the early 20th century. The first synthesis of a derivative of this heterocyclic system is credited to Clapp and was described in a 1905 publication by Johnson.[4] The pioneering method involved the cyclization of a pre-existing, appropriately substituted pyrimidine derivative, specifically the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine using phosphoryl trichloride (POCl₃).[4] This foundational approach, building the isoxazole ring onto a pyrimidine precursor, established one of the two major synthetic paradigms that would dominate the field for decades.
The early explorations into this chemical space were largely driven by a fundamental interest in heterocyclic chemistry. However, the structural resemblance to purines quickly hinted at a deeper biological significance, prompting further investigation into the synthesis of novel analogs and their potential as therapeutic agents.
An Evolving Toolkit: The Diversification of Synthetic Strategies
The initial pyrimidine-based cyclization strategy, while groundbreaking, possessed limitations in terms of substrate scope and functional group tolerance. This spurred the development of alternative and more versatile synthetic routes. The evolution of these synthetic methodologies can be broadly categorized into two primary approaches, each offering distinct advantages in accessing diverse derivatives.
Strategy 1: Building the Isoxazole Ring onto a Pyrimidine Core
This classical approach, rooted in the original synthesis, remains a viable and frequently employed strategy. It typically involves the construction of the isoxazole ring from a suitably functionalized pyrimidine precursor.
Conceptual Workflow for Pyrimidine-to-Isoxazolopyrimidine Synthesis
Caption: General workflow for synthesizing the isoxazolo[5,4-d]pyrimidine core starting from a pyrimidine derivative.
Strategy 2: Constructing the Pyrimidine Ring on an Isoxazole Template
As the demand for more complex and diversely substituted isoxazolo[5,4-d]pyrimidines grew, a second major synthetic strategy emerged: the construction of the pyrimidine ring onto a pre-existing isoxazole scaffold. This approach often provides greater flexibility in introducing substituents on the isoxazole portion of the final molecule. A common and powerful method within this strategy involves the use of 5-aminoisoxazole-4-carbonitriles as versatile building blocks.[5][6]
Experimental Protocol: Synthesis of 7-Amino-isoxazolo[5,4-d]pyrimidines from a 5-Aminooxazole-4-carbonitrile Precursor [5][6]
This protocol outlines a two-step synthesis of 7-amino-isoxazolo[5,4-d]pyrimidines, a class of compounds that has shown significant biological activity.
Step 1: Formation of the Intermediate Imidoester
-
Reactants: 5-amino-2-(substituted)-oxazole-4-carbonitrile (1 equivalent) and triethyl orthoformate (excess).
-
Procedure: The 5-amino-2-(substituted)-oxazole-4-carbonitrile is refluxed in an excess of triethyl orthoformate.
-
Work-up: The excess triethyl orthoformate is removed under reduced pressure to yield the intermediate imidoester derivative. This intermediate is often used in the next step without further purification.
-
Causality: The reaction with triethyl orthoformate introduces a one-carbon unit and forms an ethoxyimidate group from the amino group of the oxazole, which is the key reactive intermediate for the subsequent pyrimidine ring closure.
Step 2: Ring Closure to Form the Pyrimidine Ring
-
Reactants: Intermediate imidoester (1 equivalent) and a primary amine (e.g., an aqueous or ethanolic solution of methylamine, or other aliphatic amines).
-
Procedure: The intermediate imidoester is reacted with the primary amine at room temperature.
-
Work-up: The reaction mixture is typically cooled, and the precipitated product is collected by filtration and purified by crystallization.
-
Causality: The primary amine acts as a nucleophile, attacking the imidate carbon and displacing the ethoxy group. A subsequent intramolecular cyclization occurs through the attack of the endocyclic nitrogen onto the nitrile carbon, followed by tautomerization, to form the stable 7-amino-isoxazolo[5,4-d]pyrimidine ring system.
Conceptual Workflow for Isoxazole-to-Isoxazolopyrimidine Synthesis
Caption: General workflow for synthesizing the isoxazolo[5,4-d]pyrimidine core starting from an isoxazole derivative.
Modern Synthetic Innovations: Expanding the Chemical Space
Beyond these two cornerstone strategies, modern organic synthesis has introduced more sophisticated methods for constructing the isoxazolo[5,4-d]pyrimidine scaffold, including multicomponent reactions and 1,3-dipolar cycloadditions.
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form a complex product, offering high atom economy and operational simplicity. Microwave-assisted MCRs in environmentally benign solvents like water have been successfully employed for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, a related scaffold, demonstrating the potential of this approach for the rapid generation of chemical libraries.[7][8]
-
1,3-Dipolar Cycloadditions: This powerful class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. In the context of isoxazolo[5,4-d]pyrimidine synthesis, nitrile oxides, generated in situ from aldoximes, can undergo cycloaddition with appropriate alkynes or alkenes as part of a larger synthetic scheme to construct the isoxazole ring.[9][10][11]
From Bench to Bedside: The Unveiling of Biological Activities
The true significance of the isoxazolo[5,4-d]pyrimidine scaffold lies in its diverse and potent biological activities. As research has progressed, these compounds have emerged as promising candidates in a multitude of therapeutic areas.
A Potent Force in Oncology
The anticancer properties of isoxazolo[5,4-d]pyrimidines are arguably the most extensively studied aspect of their pharmacology. Their efficacy stems from their ability to modulate a variety of cancer-associated signaling pathways.
-
Kinase Inhibition: A prominent mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. Notably, isoxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][12] By blocking VEGFR-2 signaling, these compounds can effectively stifle tumor progression.
VEGFR-2 Signaling Pathway and Inhibition by Isoxazolo[5,4-d]pyrimidines
Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazolo[5,4-d]pyrimidine derivatives.
-
Caspase Activation: Certain isoxazolo[5,4-d]pyrimidine derivatives have been shown to activate the caspase cascade, a family of proteases that play a central role in apoptosis, or programmed cell death.[2][3][4] By inducing apoptosis in cancer cells, these compounds can lead to tumor regression.
-
Purine Antagonism: As purine bioisosteres, isoxazolo[5,4-d]pyrimidines can interfere with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.[1][2][3]
Table 1: Anticancer Activity of Selected Isoxazolo[5,4-d]pyrimidine Derivatives
| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
| 2-Aryl-7-amino derivatives | VEGFR-2 | HUVEC | 9.30 µM | [1] |
| 2,5-Dimethyl-7-amino derivatives | Caspase Cascade | Various | 58-93 nM (EC₅₀) | [1] |
| 2-Alkyl-6-ribofuranosyl derivatives | Leukemia L1210 | L1210 | 7-50 µM | [1] |
Modulating the Immune Response
The isoxazolo[5,4-d]pyrimidine scaffold has also demonstrated significant immunomodulatory effects, with derivatives exhibiting both immunosuppressive and immunostimulatory activities.[4][5] This dual activity makes them attractive candidates for the treatment of autoimmune diseases and as adjuvants in vaccines. Some derivatives have been shown to inhibit the proliferation of lymphocytes and suppress the production of pro-inflammatory cytokines like TNF-α.[4]
Antiviral Potential
The structural similarity to purines also extends to antiviral applications, as many antiviral drugs are nucleoside analogs. Isoxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity against a range of viruses, including human herpes virus type-1 (HHV-1).[4][5] The proposed mechanism often involves the inhibition of viral replication by interfering with viral polymerases or other essential enzymes.
Experimental Protocol: MTT Assay for Cell Viability [13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add the isoxazolo[5,4-d]pyrimidine compound at various concentrations to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion: A Scaffold with a Bright Future
From its humble beginnings as a synthetic curiosity, the isoxazolo[5,4-d]pyrimidine scaffold has evolved into a powerhouse of medicinal chemistry. Its journey, marked by the continuous development of innovative synthetic methodologies and the discovery of a wide array of biological activities, is a testament to the enduring power of heterocyclic chemistry in drug discovery. The ability of this privileged scaffold to interact with a diverse range of biological targets, from kinases and caspases to viral enzymes and immune receptors, ensures its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens and synthetic capabilities expand, the future for isoxazolo[5,4-d]pyrimidine-based drugs appears brighter than ever, promising new and effective treatments for some of the world's most challenging diseases.
References
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Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(5), 2289. [Link]
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Zimecki, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Zimecki, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
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Wallace, S., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1283. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]
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Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]
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Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
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Goti, A., et al. (2021). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
Riveiro, M. E., et al. (2011). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. ACS Combinatorial Science, 13(4), 355-361. [Link]
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Vickery, H. B. (1949). Treat Baldwin Johnson, 1875-1947. National Academy of Sciences. [Link]
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Zala, G., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1632. [Link]
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Riveiro, M. E., et al. (2011). ChemInform Abstract: Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multicomponent Reactions in Water. ResearchGate. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
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Johnson, T. B., & Cretcher, L. H., Jr. (1916). RESEARCHES ON PYRIMIDINES. LXXIX. THE SYNTHESIS OF THYMINE-4-ALDEHYDE. Journal of Biological Chemistry, 26(1), 99-113. [Link]
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Sochacka-Ćwikła, A., et al. (2022). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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Szűcs, Z., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 27(1), 246. [Link]
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Zimecki, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]
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HathiTrust. (n.d.). Catalog Record: Papers on pyrimidines. HathiTrust Digital Library. [Link]
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Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
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Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: Synthesis, Reactivity, and Therapeutic Potential
The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. As a structural analog of purine, where one of the imidazole nitrogen atoms is replaced by an oxygen and a carbon-carbon double bond is rearranged, this scaffold has proven to be a versatile template for the design of a wide array of biologically active molecules.[1] Derivatives of this and the closely related oxazolo[5,4-d]pyrimidine system have been investigated for their potential as anticancer, antithrombotic, and immunomodulatory agents.[2][3][4][5][6] The inherent drug-like properties of this heterocyclic system, coupled with its ability to engage with various biological targets, make it a privileged scaffold in medicinal chemistry.
This technical guide focuses on a key derivative of this family: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine . The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders this molecule an exceptionally valuable intermediate for chemical synthesis. The chloro group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.
This document provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, tailored for researchers and scientists in the fields of organic chemistry and drug discovery.
Physicochemical Properties
The fundamental properties of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClN₃O | [7] |
| Molecular Weight | 183.60 g/mol | [7] |
| Appearance | Solid | [7] |
| SMILES String | Cc1nc(Cl)c2c(C)noc2n1 | [7] |
| InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N | [7] |
| CAS Number | Not explicitly found in search results. |
Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The synthesis of the target compound is most logically achieved through a two-step process, which is a common strategy for preparing chloro-substituted fused pyrimidines. The first step involves the construction of the core heterocyclic system with a hydroxyl group at the 4-position, which is then converted to the chloro derivative in the second step.
Step 1: Synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
The initial and crucial step is the construction of the fused isoxazolo[5,4-d]pyrimidinone ring system. This is typically achieved by the cyclization of an appropriately substituted isoxazole precursor. For the target molecule, the key starting material is 4-amino-3-methylisoxazole-5-carboxamide . The pyrimidine ring is then formed by reacting this precursor with a reagent that provides the carbon atom for the 6-position, which in this case is a methyl group. Acetic anhydride is a suitable reagent for this transformation as it can act as both a cyclizing agent and the source of the acetyl group that ultimately forms the 6-methyl pyrimidine ring.
Experimental Protocol: Synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
-
Materials:
-
4-Amino-3-methylisoxazole-5-carboxamide
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methylisoxazole-5-carboxamide (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).
-
Add a catalytic amount of pyridine (optional).
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride.
-
The product will precipitate out of the solution. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one.
-
Dry the product under vacuum.
-
-
Causality and Self-Validation: The use of excess acetic anhydride serves as both the reactant and the solvent. The high temperature is necessary to drive the cyclization reaction. The quenching in ice water hydrolyzes the excess anhydride and precipitates the less soluble product. The purity of the intermediate should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR) before proceeding to the next step.
Step 2: Chlorination to Yield 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is a standard and critical reaction in the synthesis of many heterocyclic drug intermediates. Phosphoryl chloride (POCl₃) is the most common and effective reagent for this transformation. The reaction often benefits from the addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, which acts as a base to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
Materials:
-
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another tertiary amine
-
Toluene or another high-boiling inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one (1 equivalent) in an inert solvent like toluene, add N,N-diisopropylethylamine (1.5-2 equivalents).
-
Carefully add phosphoryl chloride (2-3 equivalents) dropwise to the stirred mixture at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 12-18 hours.[8] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
-
-
Causality and Self-Validation: POCl₃ is a powerful dehydrating and chlorinating agent. The high temperature is required to overcome the activation energy for the conversion of the amide-like carbonyl to the chloro-pyrimidine. The basic workup with NaHCO₃ is essential to neutralize any remaining acidic reagents and byproducts. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR would show two singlets for the two methyl groups.[8]
Chemical Reactivity: A Versatile Synthetic Intermediate
The primary utility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in drug discovery stems from the reactivity of the C4-chloro substituent. This position is electron-deficient due to the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity allows for the facile introduction of a wide variety of substituents, including:
-
Amines: Reaction with primary or secondary amines yields 4-amino-isoxazolo[5,4-d]pyrimidine derivatives. This is one of the most common modifications to explore interactions with biological targets.
-
Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy derivatives.
-
Thiols: Thiolates can be used to synthesize 4-thioether derivatives.
These reactions are typically carried out in the presence of a base to scavenge the HCl byproduct and often require heating. The ability to easily generate a library of diverse analogs from a single, readily accessible intermediate makes 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine a powerful tool for lead optimization in drug discovery projects.
Potential Applications in Drug Discovery
While no specific biological activities have been published for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine itself, the extensive research on structurally similar compounds provides a strong rationale for its potential applications. The isoxazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine scaffolds have been successfully employed in the development of inhibitors for several important drug targets.
-
Oncology: Many fused pyrimidine systems, as purine bioisosteres, are potent inhibitors of various protein kinases, which are key targets in cancer therapy.[3][4] For instance, derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[9]
-
Immunology and Inflammation: The isoxazole moiety itself is known to be important for immunological activity.[1] The broader family of oxazolo[5,4-d]pyrimidines has shown potential as immunosuppressive agents, suggesting that derivatives of the title compound could be explored for the treatment of autoimmune disorders.[1][10]
-
Antithrombotic Agents: Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives have been designed and synthesized as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[2]
Therefore, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine serves as a high-potential starting point for the synthesis of compound libraries aimed at these and other therapeutic areas. Its value lies not in its own biological activity, but in its capacity as a versatile building block for the creation of novel, potent, and selective therapeutic agents.
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Głowacka, I. E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
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Kim, D., et al. (2022). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. RSC Medicinal Chemistry, 13(11), 1369-1378. [Link]
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Chen, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1084-1088. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6586. [Link]
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Sochacka-Ćwikła, A., & Głowacka, I. E. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(7), 3185. [Link]
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El-Hamouly, W. S., El-Khamry, A. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B(5), 1210-1215. [Link]
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Sochacka-Ćwikła, A., & Głowacka, I. E. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(7), 3185. [Link]
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Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
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El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14674-14691. [Link]
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Predicted Biological Targets of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: A-Technical Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This structural analogy allows derivatives of this scaffold to interact with a wide array of biological targets, particularly those within the purinome, such as protein kinases. This guide provides a comprehensive framework for the elucidation of the molecular targets of the novel compound, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. We will delve into a multi-pronged approach, commencing with an analysis of the known bioactivities of the core scaffold, followed by a structured workflow for in silico target prediction and concluding with robust experimental validation protocols. This document is intended to serve as a practical guide for researchers embarking on the target deconvolution of novel small molecules.
The Isoxazolo[5,4-d]pyrimidine Scaffold: A Purine Analogue with Therapeutic Potential
The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system that can be considered an analogue of purine, where an isoxazole ring replaces the imidazole ring of the natural purine base.[1][2] This fundamental structural feature is the cornerstone of its biological activity, positioning it as a potential antimetabolite that can competitively inhibit enzymes and receptors that recognize purine-based substrates like ATP.[2]
Derivatives of the isomeric oxazolo[5,4-d]pyrimidine and the closely related thiazolo[4,5-d]pyrimidine scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, immunosuppressive, and anti-angiogenic effects.[1][3][4][5] A significant body of literature points towards the inhibition of protein kinases as a primary mechanism of action for this class of compounds.[1][2]
Known Targets of the Isoxazolo[5,4-d]pyrimidine and Related Scaffolds
A survey of the existing literature reveals that compounds bearing this core structure have been successfully developed to target a variety of proteins. This information provides a fertile ground for hypothesis generation for our query molecule.
| Target Class | Specific Targets | Therapeutic Area |
| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, EGFR, FGFR1 | Oncology |
| Non-Receptor Serine/Threonine Kinases | Aurora Kinase A, JAK1, JAK2 | Oncology |
| Other Enzymes | Adenosine Kinase, Acetyl-CoA Carboxylase, IDO1 | Various |
| Receptors | P2Y1, TRPV1, Angiotensin II Receptor | Various |
This table summarizes targets identified for the broader class of isoxazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine derivatives from multiple sources.[1][2][6]
Given the prevalence of kinase inhibition as a mechanism of action, particularly in the context of oncology, our predictive workflow will prioritize this target class. Specifically, the frequent and potent inhibition of VEGFR-2 by various analogues makes it a high-priority candidate target for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.[2][6][7][8]
A Systematic Workflow for Target Prediction and Validation
The journey from a novel compound to a validated drug candidate with a known mechanism of action is a systematic process. The following workflow is designed to be a self-validating system, where each step builds upon the last, progressively refining our understanding of the compound's biological activity.
Caption: A multi-stage workflow for target identification.
In Silico Target Prediction: A Data-Driven Hypothesis
Before embarking on resource-intensive wet lab experiments, a thorough in silico analysis can provide a strong, data-driven hypothesis for the primary biological targets of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Protocol: Molecular Docking against Prioritized Kinase Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] Based on our literature review, VEGFR-2 is a prime candidate for the initial docking studies.[2][6][7]
Objective: To predict the binding affinity and mode of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to the ATP-binding pocket of VEGFR-2.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD).
-
Using a molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Define the binding site (grid generation) based on the co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate the 3D structure of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
-
Perform ligand preparation to generate low-energy conformers and assign correct partial charges.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., Glide, AutoDock) to dock the prepared ligand into the defined receptor grid.
-
Analyze the resulting docking poses and scores. The docking score provides an estimate of the binding affinity.
-
-
Analysis of Binding Mode:
-
Visualize the top-ranked docking pose.
-
Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site. For VEGFR-2, interactions with key hinge region residues like Cys919 are critical for potent inhibition.[2]
-
Expected Outcome: A predicted binding mode and affinity for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine within the VEGFR-2 active site. A favorable docking score and interactions with key residues would strongly support the hypothesis that it is a VEGFR-2 inhibitor.
Experimental Validation: From Hypothesis to Evidence
In silico predictions must be validated through rigorous experimental testing. The following protocols outline a logical progression from broad cellular effects to specific molecular target engagement.
Protocol: Initial Cytotoxicity Screening
Objective: To assess the anti-proliferative activity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine against a panel of human cancer cell lines.
Rationale: Many known isoxazolo[5,4-d]pyrimidine derivatives exhibit cytotoxic activity against cancer cells.[2][7] This initial screen will confirm if our compound has cellular activity and can help prioritize cell lines for further mechanistic studies. Cell lines known to overexpress potential targets (e.g., A549 for EGFR, HT29 for VEGFR-2) are logical choices.[2]
Methodology:
-
Cell Culture: Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma) in appropriate media.[2]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or fluorouracil).[2]
-
Viability Assay: After the incubation period, assess cell viability using an MTT or resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Protocol: Biochemical Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine against purified kinase enzymes.
Rationale: This is the most direct test of our hypothesis. A biochemical assay isolates the target protein from other cellular components, ensuring that any observed inhibition is due to a direct interaction between the compound and the kinase.
Methodology:
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) for the prioritized targets (e.g., VEGFR-2, EGFR, Aurora A).
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP at its Km concentration.
-
Compound Addition: Add varying concentrations of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for the recommended time at the appropriate temperature.
-
Detection: Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cell-Based Target Engagement Assay (Western Blot)
Objective: To confirm that 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine inhibits the activity of its predicted target kinase within a cellular context.
Rationale: While a biochemical assay confirms direct inhibition, a cell-based assay demonstrates that the compound can penetrate the cell membrane, engage its target, and elicit a downstream signaling effect. For a kinase inhibitor, this is typically observed as a reduction in the phosphorylation of its known substrates.
Caption: Workflow for Western Blot analysis of target engagement.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HUVECs for VEGFR-2) and starve them of serum to reduce basal signaling. Stimulate the cells with the appropriate growth factor (e.g., VEGF) in the presence or absence of varying concentrations of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2) and the total amount of the kinase (e.g., anti-total-VEGFR2) as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and inhibition in cells.
Conclusion and Future Directions
This guide has outlined a logical and scientifically rigorous pathway for the identification and validation of the biological targets of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. By leveraging the known pharmacology of the isoxazolo[5,4-d]pyrimidine scaffold, we have prioritized protein kinases, particularly VEGFR-2, as high-probability targets. The presented workflow, which seamlessly integrates in silico prediction with experimental validation, provides a high degree of confidence in the eventual target deconvolution. Successful validation of a primary target, such as VEGFR-2, would position 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine as a promising candidate for further preclinical development as an anti-angiogenic agent for cancer therapy.
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Anonymous. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Anonymous. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
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Anonymous. (n.d.). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. [Link]
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Anonymous. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Anonymous. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
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Anonymous. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ResearchGate. [Link]
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Anonymous. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]
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In Silico Analysis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Binding: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the in silico analysis of the binding of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to its putative target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The isoxazolopyrimidine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties often attributed to kinase inhibition.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for evaluating the binding affinity and stability of this small molecule-protein complex. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, we present a robust computational workflow that not to just predicts binding but also provides insights into the underlying molecular interactions. Each protocol is presented with a focus on the rationale behind the experimental choices, ensuring a self-validating and reproducible in silico investigation.
Introduction: The Rationale for In Silico Analysis in Drug Discovery
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates often attributed to unforeseen issues with efficacy and toxicity.[3] In silico methodologies have emerged as indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to prioritize and de-risk drug candidates before they enter the expensive and lengthy preclinical and clinical phases.[4][5] By simulating molecular interactions at an atomic level, we can predict the binding affinity of a compound to its target, understand the key interactions driving this binding, and assess the stability of the resulting complex.[6]
The focus of this guide, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, belongs to the isoxazolopyrimidine class of heterocyclic compounds. This scaffold is of particular interest due to its structural similarity to purine bases, suggesting potential interactions with ATP-binding sites in various enzymes.[1] Indeed, derivatives of the isoxazolopyrimidine core have shown promising activity against a range of kinases, including those involved in cancer cell signaling pathways.[2][7]
Based on the known biological activities of similar compounds, we have selected the delta isoform of phosphoinositide 3-kinase (PI3Kδ) as the protein target for this in silico analysis. PI3Kδ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, making it a well-validated therapeutic target.[6][8]
This guide will detail a complete in silico workflow, from the initial preparation of the protein and ligand to the final analysis of the simulation data. We will employ a combination of widely used and well-validated computational tools to provide a comprehensive picture of the binding of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to PI3Kδ.
The In Silico Workflow: A Conceptual Overview
Our in silico analysis is structured as a multi-step process, with each step building upon the previous one to provide a progressively more detailed understanding of the protein-ligand interaction. The overall workflow is depicted in the diagram below.
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Methodological & Application
Application Note: Leveraging 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine for the Synthesis of Novel Kinase Inhibitors
Abstract
The isoxazolo[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines, which allows for effective competition at the ATP-binding sites of protein kinases.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine , a versatile chemical intermediate, for the synthesis of potential kinase inhibitors. We will explore the chemical rationale behind its utility, present detailed, field-proven protocols for its derivatization via nucleophilic aromatic substitution, and discuss methods for characterization and optimization.
Introduction: The Strategic Value of the Isoxazolo[5,4-d]pyrimidine Scaffold
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery.[3] Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and isoxazolo[5,4-d]pyrimidines, have emerged as highly successful scaffolds for kinase inhibitor design.[4][5]
The isoxazolo[5,4-d]pyrimidine core is a bioisostere of adenine, a key component of adenosine triphosphate (ATP).[2] This structural mimicry enables compounds built on this scaffold to act as competitive inhibitors, occupying the ATP-binding pocket and blocking the phosphotransferase activity of the kinase.[5] This mechanism has been successfully exploited to target a range of oncologically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinases (JAKs), and Aurora Kinases.[1]
The subject of this guide, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine , is an ideal starting point for library synthesis. The chlorine atom at the C4 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse chemical moieties to explore the chemical space around the core scaffold.[6]
Figure 2: General experimental workflow for the synthesis of kinase inhibitors.
Step-by-Step Methodology
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq).
-
Solvent and Amine Addition: Add the chosen solvent (e.g., DMF, approx. 0.1 M concentration). Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Base Addition: Add the base (e.g., DIPEA, 2.0 - 3.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. [7] * HPLC: To determine purity.
-
Application Example: Synthesis of a Hypothetical VEGFR-2 Inhibitor
To illustrate the protocol, we will synthesize a hypothetical inhibitor targeting VEGFR-2, a key mediator of angiogenesis. [1]Many potent VEGFR-2 inhibitors feature a substituted aniline moiety. [2]We will therefore use 4-fluoroaniline as our nucleophile.
Figure 3: Reaction scheme for the synthesis of a hypothetical VEGFR-2 inhibitor.
Detailed Protocol
-
Reactants:
-
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (183.6 mg, 1.0 mmol)
-
4-Fluoroaniline (122.2 mg, 1.1 mmol, 1.1 eq)
-
DIPEA (387.7 mg, 523 µL, 3.0 mmol, 3.0 eq)
-
DMF (10 mL)
-
-
Procedure: Follow the general protocol outlined in Section 3.2.
-
Expected Outcome:
-
Product: N-(4-fluorophenyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine
-
Theoretical Yield: 258.3 mg
-
Appearance: Typically an off-white to yellow solid.
-
Conclusion
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its activated C4 position allows for straightforward derivatization via nucleophilic aromatic substitution, enabling the rapid generation of compound libraries for screening. The protocols and rationale provided in this guide offer a solid foundation for researchers to confidently employ this reagent in their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
-
Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
-
Wichur, T., Głowacka, J., & Sapa, J. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6688. [Link]
-
Wichur, T., & Malarz, K. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5565. [Link]
-
Ilaš, J., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1634. [Link]
-
Fallon, J. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1105-1117. [Link]
-
Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Bioorganic Chemistry, 125, 105853. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129348. [Link]
-
Wagner, E., & Becan, L. (1986). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. Die Pharmazie, 41(1), 24-26. [Link]
-
Hatcher, J. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7419-7437. [Link]
- Hagen, H., et al. (1996). Process for the preparation of chloropyrimidines. U.S.
-
Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5198. [Link]
-
Li, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3197-3207. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 481-502. [Link]
-
Yang, J., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]b[2][7]enzodiazepines. Organic Letters, 7(8), 1541-1543. [Link]
-
Khan, I., et al. (2024). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Archiv der Pharmazie. [Link]
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Li, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Fallon, J. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A. I., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Medicinal Chemistry, 19(2), 118-142. [Link]
-
Pluskal, O., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9046-9068. [Link]
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- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold in Medicinal Chemistry
The isoxazolo[5,4-d]pyrimidine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its structural analogy to endogenous purine bases allows it to function as a bioisostere, enabling it to interact with a wide array of biological targets such as enzymes and receptors.[1] This mimicry has led to the exploration of isoxazolo[5,4-d]pyrimidine derivatives as potential therapeutic agents, particularly in oncology.[1] The 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a key intermediate, offering a reactive site for nucleophilic substitution, which allows for the synthesis of diverse libraries of compounds for biological screening.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further enhanced by the chloro-substituent at the 4-position, making this position highly susceptible to nucleophilic attack. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination pathway.
In this two-step process, a nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. Subsequently, the aromaticity of the pyrimidine ring is restored through the elimination of the chloride leaving group, yielding the final substituted product.
Caption: General workflow of the SNAr reaction.
General Experimental Protocol
The following protocols are generalized based on procedures reported for analogous electron-deficient chloropyrimidines and should be optimized for specific substrates and nucleophiles.
Materials and Reagents
-
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol)
-
Anhydrous solvent (e.g., Ethanol, 2-Propanol, Acetonitrile, DMF, Dioxane)
-
Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3), Sodium Hydride (NaH) for alcohols/thiols)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (Silica gel for column chromatography, TLC plates, solvents)
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This protocol is applicable to both primary and secondary amines.
-
Reaction Setup: To a solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, 2-propanol, or DMF; 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq.) and a base such as triethylamine or DIPEA (1.5-2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-100 °C) for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative.
Protocol 2: Substitution with Alcohol Nucleophiles (Alkoxylation)
This protocol is suitable for the introduction of alkoxy groups.
-
Generation of Alkoxide: In a separate flask, the alcohol (1.5-2.0 eq.) is treated with a strong base such as sodium hydride (1.5 eq.) in an anhydrous aprotic solvent like THF or DMF at 0 °C to generate the corresponding alkoxide.
-
Reaction Setup: The solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in the same anhydrous solvent is added dropwise to the freshly prepared alkoxide solution at 0 °C under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours. Heating may be required for less reactive alcohols. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Protocol 3: Substitution with Thiol Nucleophiles (Thiolation)
This protocol allows for the introduction of thioether linkages.
-
Reaction Setup: To a solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq.) in a solvent such as ethanol or DMF, add the thiol (1.1-1.5 eq.) and a base like potassium carbonate or triethylamine (1.5-2.0 eq.).
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-80 °C) for 2-12 hours, with monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water.
-
Purification: The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography on silica gel.
Expected Results and Discussion
The reactivity of the 4-chloro position is generally high, and good to excellent yields can be expected with a range of nucleophiles. The following table summarizes typical conditions and reported yields for analogous systems, which can serve as a guideline for optimizing the reaction with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
| Substrate | Nucleophile | Solvent | Base | Temp. | Time (h) | Yield (%) | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 2-Propanol | HCl (cat.) | 80 °C | 22 | - | [2] |
| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | Ethanol | - | rt | 2 | 89 | [3] |
| 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-aminobenzoic acid | - | - | - | - | - | [4] |
| 4,6-Dichloropyrimidin-5-amine | Propargylamine | - | Et3N | Reflux | 24 | - | [1] |
It is important to note that the electronic and steric properties of the incoming nucleophile will significantly influence the reaction rate and yield. Highly nucleophilic and sterically unhindered amines, for instance, are expected to react more readily.
Trustworthiness: A Self-Validating System
To ensure the successful and reproducible synthesis of the desired 4-substituted-3,6-dimethylisoxazolo[5,4-d]pyrimidines, a systematic approach to reaction monitoring and product characterization is essential.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): A simple and effective method to monitor the progress of the reaction. A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any potential by-products. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the consumption of the starting material and the formation of a product with the expected molecular weight.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is the most powerful tool for structural elucidation. The 1H NMR spectrum will show characteristic shifts for the protons on the isoxazole and pyrimidine rings, as well as for the newly introduced substituent. The 13C NMR will confirm the number of unique carbons and their chemical environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups in the product molecule.
Caption: Experimental validation workflow.
References
-
El-Hamouly, W. S., El-Khamry, A. A., & Abbas, E. M. H. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B(7), 1716-1723. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(23), 5729. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
-
Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Krasavin, M., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1015. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Tungen, J. E., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(43), 40661-40669. [Link]
-
Kim, J., et al. (2020). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 18(3), 473-484. [Link]
-
Szeremeta, A., et al. (2020). Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. Journal of Molecular Structure, 1202, 127271. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(23), 5729. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6563. [Link]
-
Hurst, D. T., & Szelke, M. (1971). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1023-1025. [Link]
-
Goru, B., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1641. [Link]
-
El-Dean, A. M. K., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, (vi), 384-397. [Link]
-
El-Dean, A. M. K., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
El-Ghezal, A., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M923. [Link]
-
Abdel-Fattah, M. F., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, (vii), 231-242. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
-
Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 23(19), 11694. [Link]
-
PubChem. (n.d.). Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Patent US-9676783-B2. [Link]
-
Gerasimova, E. S., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4209. [Link]
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Application Notes & Protocols: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purine bases. This bioisosteric relationship allows derivatives of this scaffold to function as antagonists in various biological pathways, making them a fertile ground for the discovery of novel therapeutic agents. While specific research on 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in oncology is emerging, the broader class of isoxazolo[5,4-d]pyrimidine and the closely related oxazolo[5,4-d]pyrimidine derivatives has demonstrated significant potential in cancer research. These compounds have been shown to modulate key signaling pathways involved in tumorigenesis and progression.
This document serves as a comprehensive guide for researchers interested in exploring the anticancer applications of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. It is important to note that while direct, extensive studies on this specific derivative are limited, the protocols and mechanistic insights provided herein are based on robust data from structurally related analogs. Researchers should consider these as a foundational framework, adaptable for the specific investigation of the 4-chloro-3,6-dimethyl substituted compound. The provided methodologies are designed to be self-validating, encouraging a rigorous and scientifically sound exploration of this promising compound.
Part 1: Mechanistic Landscape of Isoxazolo[5,4-d]pyrimidines in Oncology
The anticancer activity of isoxazolo[5,4-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer. Their structural similarity to purines allows them to act as competitive inhibitors in ATP-binding pockets of various kinases.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many isoxazolo[5,4-d]pyrimidine derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that control cell growth, proliferation, differentiation, and survival.[1]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several isoxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[1]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, can drive tumor proliferation. Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[1]
-
FGFR1 Inhibition: Fibroblast Growth Factor Receptor 1 (FGFR1) is implicated in various cancers, and certain isoxazolo[5,4-d]pyrimidine analogs have demonstrated selective inhibition of FGFR1.[1]
Modulation of Non-Receptor Protein Kinases
-
Aurora Kinase A (AURKA) Inhibition: AURKA is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is common in many cancers. The isoxazolo[5,4-d]pyrimidine scaffold has been explored for the development of AURKA inhibitors.[1]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is involved in cell proliferation and survival, and its dysregulation is linked to various malignancies. Some derivatives have been identified as inhibitors of JAK1 and JAK2.
Induction of Apoptosis
Beyond kinase inhibition, some isoxazolo[5,4-d]pyrimidine compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Signaling Pathway: VEGFR-2 Inhibition by Isoxazolo[5,4-d]pyrimidine Derivatives
Caption: Proposed inhibition of VEGFR-2 signaling by 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Part 2: Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the initial in vitro characterization of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Western Blot Analysis for Target Modulation
This protocol is designed to assess whether the compound inhibits the phosphorylation of a target kinase, such as VEGFR-2.
Protocol:
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
Experimental Workflow Diagram
Sources
Application Note & Protocols: A Strategic Guide to Screening Isoxazolo[5,4-d]pyrimidine Libraries for Drug Discovery
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system that can be considered a purine analog, a class of compounds with significant therapeutic importance, including FDA-approved anticancer drugs.[1] This scaffold has garnered considerable attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2] These activities span a wide range, including the inhibition of various enzymes and signaling pathways implicated in carcinogenesis, making the isoxazolo[5,4-d]pyrimidine framework a valuable starting point for the design of novel therapeutics.[1][2]
Notably, derivatives of this scaffold have been identified as potent inhibitors of several key drug targets. These include protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase 1 (JAK1) and 2 (JAK2), Aurora A kinase, and adenosine kinase.[3] Furthermore, some isoxazolo[5,4-d]pyrimidines have been shown to activate the caspase cascade, an essential pathway in apoptosis, or programmed cell death.[1][4][5] Beyond oncology, this versatile scaffold has also been explored for its potential as an antagonist for various receptors and as an immunoregulatory or antiviral agent.[1][4]
Given the broad therapeutic potential of isoxazolo[5,4-d]pyrimidine libraries, a robust and logically designed screening cascade is paramount for the efficient identification and validation of promising lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of a tiered screening strategy to effectively mine the therapeutic potential of these compound libraries.
The Cornerstone of a Successful Screen: A Multi-Tiered Approach
A successful screening campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively filter a large library of compounds down to a small number of high-quality, validated hits. This tiered approach, often referred to as a screening cascade, is essential for minimizing the high costs and labor associated with later-stage drug development by eliminating unsuitable candidates early in the process.[6]
Our proposed screening cascade for isoxazolo[5,4-d]pyrimidine libraries is structured into three main phases:
-
Primary High-Throughput Screening (HTS): The initial, broad screen of the entire compound library at a single concentration to identify "hits" with activity against a specific biological target.
-
Secondary Assays & Dose-Response Analysis: Confirmation of the activity of primary hits and determination of their potency (e.g., IC50 or EC50 values) through dose-response studies.
-
Orthogonal and Counter-Screening: Further validation of hits using assays with different detection methods or by testing against related targets to ensure specificity and rule out false positives.
This strategic funneling of compounds ensures that resources are focused on the most promising candidates, increasing the likelihood of success in downstream preclinical and clinical development.
Figure 2: A simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of a hypothetical isoxazolo[5,4-d]pyrimidine compound.
Cell-Based Assays
Moving from a biochemical to a cellular context is a critical step in hit validation. [7][8]Cell-based assays provide a more physiologically relevant environment to assess compound activity and can also provide initial insights into cell permeability and toxicity. [6][9]
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of hit compounds on a cancer cell line that overexpresses the target of interest (e.g., a human umbilical vein endothelial cell (HUVEC) line for VEGFR-2 inhibitors).
Materials:
-
Cancer cell line (e.g., HUVEC)
-
Cell culture medium and supplements
-
Hit compounds dissolved in DMSO
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the hit compounds (similar to the dose-response analysis).
-
Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
Following the manufacturer's protocol for the CellTiter-Glo® assay, add the reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion: From Hits to Leads
The experimental design outlined in this application note provides a robust framework for the systematic screening of isoxazolo[5,4-d]pyrimidine libraries. By employing a tiered approach that incorporates primary HTS, dose-response analysis, and a suite of orthogonal and cell-based assays, researchers can confidently identify and validate promising hit compounds. This rigorous, multi-faceted strategy is essential for mitigating the risks of late-stage failures and for efficiently advancing the most promising molecules into the lead optimization phase of drug discovery. The versatility of the isoxazolo[5,4-d]pyrimidine scaffold, combined with a well-designed screening cascade, holds significant promise for the discovery of novel therapeutics for a range of human diseases.
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Malo, N., et al. (2006). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 11(7), 713-723. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Application Notes and Protocols for Cellular Analysis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Evaluating the Inhibitory Effect of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine on the NF-κB Signaling Pathway
Abstract
This technical guide provides a detailed framework for investigating the cellular activity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, a heterocyclic compound with potential applications in oncology drug discovery. Based on the known biological activities of related oxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which include anticancer properties, we hypothesize that this compound may exert its effects through modulation of critical cancer-related signaling pathways.[1][2] The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of cancer cell proliferation, survival, and inflammation. A key regulatory node in this pathway is the IκB kinase (IKK) complex, particularly the IKKβ subunit.[3] This document outlines two primary protocols: a cell-based assay to measure the inhibition of NF-κB p65 translocation and an in vitro kinase assay to directly assess the inhibitory activity of the compound against IKKβ.
Introduction: The Rationale for Targeting NF-κB in Oncology
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[4] In many cancers, the canonical NF-κB pathway is constitutively active, providing a survival advantage to tumor cells. This activation is often mediated by the IKK complex, which phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing its translocation to the nucleus where it initiates the transcription of target genes.[3][5]
Given that compounds with a pyrimidine core structure have been shown to possess anticancer properties, investigating the effect of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine on this critical pathway is a logical starting point for characterizing its mechanism of action.[1][6][7]
Principle of the Assays
NF-κB p65 Translocation Assay (Cell-Based)
This assay quantitatively measures the hallmark of NF-κB activation: the translocation of the p65 subunit from the cytoplasm to the nucleus.[8] Cells are pre-treated with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine before being stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activation. Following stimulation, the cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit. The cellular localization of p65 is then visualized and quantified using high-content imaging. A decrease in nuclear p65 in compound-treated cells compared to vehicle-treated controls indicates inhibition of the NF-κB pathway.
In Vitro IKKβ Kinase Assay (Biochemical)
To determine if the observed cellular effects are due to direct inhibition of IKKβ, a biochemical kinase assay is performed.[9][10][11] This assay measures the enzymatic activity of purified recombinant IKKβ in the presence of the test compound. The kinase reaction is initiated by the addition of ATP and a specific substrate peptide. The amount of ADP produced, which is directly proportional to IKKβ activity, is then quantified using a detection reagent. A reduction in ADP formation in the presence of the compound confirms its direct inhibitory effect on IKKβ.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | Sigma-Aldrich | AldrichCPR |
| Human cervical cancer cell line (HeLa) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| Formaldehyde, 37% solution | Sigma-Aldrich | F8775 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Primary Antibody: Rabbit anti-NF-κB p65 | Cell Signaling | #8242 |
| Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Thermo Fisher | A11008 |
| DAPI (4′,6-diamidino-2-phenylindole) | Thermo Fisher | D1306 |
| Recombinant Human IKKβ | Promega | V3941 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| IKKtide substrate | BPS Bioscience | 79334 |
Detailed Experimental Protocols
Protocol 1: NF-κB p65 Translocation Assay
4.1.1. Cell Culture and Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed approximately 5,000 cells per well in a 96-well, black-walled, clear-bottom imaging plate.
-
Allow cells to adhere and grow overnight.[4]
4.1.2. Compound Treatment and Stimulation
-
Prepare a stock solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cell plate and add the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (known IKKβ inhibitor).
-
Incubate the plate for 1 hour at 37°C.[4]
-
Prepare a working solution of TNF-α in complete medium.
-
Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 20 ng/mL.
-
Incubate for 30 minutes at 37°C to induce NF-κB translocation.
4.1.3. Immunofluorescence Staining
-
Carefully remove the medium and fix the cells by adding 100 µL of 4% formaldehyde in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear counterstaining) in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
Wash the cells three times with PBS.
4.1.4. Image Acquisition and Analysis
-
Acquire images using a high-content imaging system. Capture images in the DAPI (blue) and FITC/Alexa Fluor 488 (green) channels.
-
Analyze the images using appropriate software. The DAPI signal is used to define the nuclear region.
-
Quantify the mean fluorescence intensity of p65 in both the nucleus and the cytoplasm for each cell.
-
The ratio of nuclear to cytoplasmic p65 fluorescence intensity is calculated as a measure of NF-κB translocation.
Workflow for NF-κB p65 Translocation Assay
Caption: Workflow of the NF-κB p65 translocation assay.
Protocol 2: In Vitro IKKβ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[10]
4.2.1. Assay Setup
-
Prepare a 1x kinase reaction buffer from the provided 5x stock.
-
In a 96-well plate, add the following components in order:
-
Test compound or vehicle (DMSO)
-
Recombinant IKKβ enzyme
-
Substrate (IKKtide)
-
-
The final reaction volume will be 5 µL.
4.2.2. Kinase Reaction
-
Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.
-
Incubate the plate at 30°C for 60 minutes.[13]
4.2.3. ADP Detection
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[10]
4.2.4. Data Measurement
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and reflects the IKKβ kinase activity.
IKKβ Signaling Pathway and Assay Principle
Caption: Inhibition of the NF-κB pathway by targeting IKKβ.
Data Analysis and Interpretation
For the p65 translocation assay, the nuclear-to-cytoplasmic fluorescence ratio will be plotted against the compound concentration to generate a dose-response curve and determine the IC50 value. For the in vitro kinase assay, the luminescence signal (representing kinase activity) will be normalized to the vehicle control and plotted against the compound concentration to calculate the IC50. A potent inhibitor will have a low IC50 value in both assays.
Troubleshooting
| Issue | Possible Cause | Solution |
| No TNF-α induced translocation | Inactive TNF-α, low cell number, incorrect incubation time. | Test TNF-α activity, optimize cell seeding density, perform a time-course experiment for TNF-α stimulation. |
| High background in imaging | Insufficient blocking, non-specific antibody binding. | Increase blocking time, use a higher dilution of the primary antibody, ensure adequate washing steps. |
| Low signal in kinase assay | Inactive enzyme, incorrect buffer conditions. | Use a fresh aliquot of IKKβ, ensure the kinase buffer components are correct and at the right pH. |
| High variability between wells | Inconsistent cell seeding, pipetting errors. | Ensure a single-cell suspension before seeding, use calibrated pipettes, and be consistent with reagent addition. |
Conclusion
The protocols described in this application note provide a robust methodology for characterizing the cellular and biochemical activity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. By investigating its effect on the NF-κB pathway through a cell-based translocation assay and a direct in vitro kinase assay, researchers can gain valuable insights into its mechanism of action and potential as a novel anticancer agent.
References
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Meiler, E., & Meiler, J. (2015). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. In Neuronal Signal Transduction (pp. 161-171). Humana Press, New York, NY. [Link]
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BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. Retrieved from [Link]
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Zhang, Y., et al. (2019). Discovery of[1][3][9]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 9(6), 1202-1214. [Link]
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Trompeter, J. D., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. ASSAY and Drug Development Technologies, 10(5), 417-426. [Link]
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Poul, N., et al. (2018). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 61(11), 4899-4913. [Link]
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antibodies-online.com. (n.d.). NF-kappaB (NF-kB) Activation Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ IKKβ Kinase Assay Kit. Retrieved from [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Carpentier, I., et al. (2013). Measurement of NF-κB activation in TLR-activated macrophages. In Toll-Like Receptor Signaling Protocols (pp. 111-123). Humana Press, Totowa, NJ. [Link]
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Hovhannisyan, A. A., et al. (2018). Synthesis and Anticancer Activity of 7-(1, 4-diazepan)-Substituted[1][9] oxazolo [4, 5-d] pyrimidines. Chemistry Research Journal, 3(5), 81-93. [Link]
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Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology, 8, 172. [Link]
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Application Notes and Protocols for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in Agrochemical Research
Introduction: Unlocking the Potential of a Privileged Scaffold
The isoxazolo[5,4-d]pyrimidine core represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases.[1][2] This has led to the exploration of its derivatives for a range of therapeutic applications, including anticancer, antiviral, and immunomodulatory activities.[3][4][5][6] While direct applications of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in the agrochemical sector are not extensively documented in peer-reviewed literature, its chemical architecture presents a compelling starting point for the discovery of novel herbicides, fungicides, and insecticides.
The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring offers a versatile handle for synthetic modification, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR). Furthermore, the isoxazole and pyrimidine moieties are independently recognized as important toxophores in various commercial agrochemicals.[7][8][9] This confluence of a modifiable scaffold and biologically relevant substructures forms the rationale for the protocols detailed herein. These notes provide a comprehensive framework for researchers to systematically evaluate the agrochemical potential of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and its derivatives.
Physicochemical Properties
A foundational understanding of the lead compound is critical for subsequent derivatization and screening efforts.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | |
| Molecular Weight | 183.60 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1nc(Cl)c2c(C)noc2n1 | |
| InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N |
Synthetic Strategy: Gateway to a Chemical Library
The primary utility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in an agrochemical discovery program lies in its role as a key intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the synthesis of a diverse library of analogues.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the displacement of the 4-chloro group with various nucleophiles, such as amines, thiols, and alcohols.
Rationale: By introducing a variety of substituents at the C4-position, researchers can systematically explore the impact of different functional groups on biological activity. This approach is fundamental to establishing a robust Structure-Activity Relationship (SAR).
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile, or tetrahydrofuran) in a round-bottom flask, add the desired nucleophile (1.1 - 1.5 eq).
-
Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5 - 2.0 eq) to the reaction mixture. The choice of base will depend on the nature of the nucleophile and the reaction solvent.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Synthetic workflow for generating a library of derivatives.
Screening for Agrochemical Activity: A Multi-pronged Approach
A systematic screening cascade is essential to identify promising lead compounds. The synthesized derivatives should be evaluated for herbicidal, fungicidal, and insecticidal activities.
Protocol 2: Primary Herbicidal Screening
Rationale: This protocol is designed for the initial, high-throughput screening of the synthesized compounds against a panel of representative monocot and dicot weed species. It aims to identify compounds with significant phytotoxic effects.
Step-by-Step Methodology:
-
Plant Preparation: Grow indicator plants such as ryegrass (Lolium perenne) (monocot) and cress (Lepidium sativum) (dicot) in small pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.
-
Compound Formulation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to the desired screening concentration (e.g., 1000 ppm).
-
Application: Apply the formulated compounds as a foliar spray to the plants, ensuring uniform coverage. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide).
-
Incubation: Return the treated plants to the greenhouse and maintain under controlled conditions for 7-14 days.
-
Evaluation: Visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Hit Identification: Compounds showing significant herbicidal activity (e.g., >80% growth inhibition) are considered "hits" and are selected for secondary screening.
Protocol 3: Primary Fungicidal Screening
Rationale: This in vitro assay allows for the rapid assessment of the intrinsic fungicidal activity of the compounds against a range of economically important plant pathogens.
Step-by-Step Methodology:
-
Culture Preparation: Grow fungal pathogens such as Fusarium graminearum and Botrytis cinerea on potato dextrose agar (PDA) plates.
-
Compound Incorporation: Prepare serial dilutions of the test compounds in a suitable solvent and add them to molten PDA to achieve final concentrations for screening (e.g., 100 ppm). Pour the amended agar into petri dishes.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Evaluation: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to a solvent-only control.
-
Hit Identification: Compounds showing significant fungal growth inhibition (e.g., >50% at 100 ppm) are selected for further evaluation.
Protocol 4: Primary Insecticidal Screening
Rationale: This protocol targets common insect pests to identify compounds with insecticidal properties. The use of both a chewing and a sucking insect provides broader screening coverage.
Step-by-Step Methodology:
-
Insect Rearing: Maintain cultures of a chewing insect (e.g., cabbage looper, Trichoplusia ni) and a sucking insect (e.g., green peach aphid, Myzus persicae) on their respective host plants under controlled conditions.
-
Leaf-Dip Assay (for Chewing Insects):
-
Prepare solutions of the test compounds as described for the herbicidal screen.
-
Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves in a petri dish with a set number of insect larvae (e.g., 10 second-instar larvae).
-
Incubate at a suitable temperature and humidity.
-
Assess larval mortality after 48-72 hours.
-
-
Systemic Uptake Assay (for Sucking Insects):
-
Apply the test compounds as a soil drench to potted host plants.
-
After 24 hours, infest the plants with a known number of aphids.
-
Incubate for 3-5 days.
-
Count the number of surviving aphids.
-
-
Hit Identification: Compounds causing significant mortality (e.g., >80%) compared to a negative control are considered hits.
Caption: A workflow for the agrochemical screening of synthesized compounds.
Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust framework for initiating an agrochemical discovery program centered on the 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine scaffold. While this specific molecule may not have a documented history in agricultural research, its chemical properties and the biological activities of related heterocyclic systems suggest a high potential for the discovery of novel active ingredients.[9][10][11] A systematic approach, combining targeted synthesis and a tiered screening cascade, will be crucial in unlocking this potential. Future work on identified "hits" should focus on detailed dose-response studies, determination of the spectrum of activity, and elucidation of the mode of action.
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Abstract
This document provides a comprehensive guide for the utilization of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine as a scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The isoxazolo[5,4-d]pyrimidine core is a recognized pharmacophore in kinase inhibition, making this compound an attractive starting point for library synthesis and subsequent screening. We present detailed protocols for a robust, luminescence-based biochemical assay suitable for HTS, along with guidelines for assay validation, data analysis, and a strategic hit-to-lead workflow. The methodologies described herein are designed to ensure scientific rigor and provide a clear path from primary screen to validated hit confirmation.
Introduction: The Rationale for Screening Isoxazolo[5,4-d]pyrimidines
The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Kinases share a conserved ATP-binding site, which has been successfully targeted by a multitude of small molecule inhibitors. The isoxazolo[5,4-d]pyrimidine scaffold is structurally related to other privileged heterocyclic systems known to interact with the hinge region of the kinase ATP pocket. Derivatives of similar scaffolds, such as oxazolo[5,4-d]pyrimidines, have demonstrated potent inhibitory activity against key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), highlighting their potential as anticancer agents.[2][3][4]
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (herein referred to as "Lead Scaffold-183") is a versatile chemical intermediate. The chlorine atom at the 4-position provides a reactive handle for the synthesis of a diverse chemical library through nucleophilic substitution, allowing for the exploration of structure-activity relationships (SAR). This application note outlines a comprehensive HTS strategy to identify potent and selective kinase inhibitors derived from Lead Scaffold-183.
The HTS Strategy: A Biochemical Approach
For the primary screen, a biochemical assay is often preferred due to its simplicity, lower cost, and reduced potential for compound interference compared to cell-based assays.[5][6] We will focus on a universal, luminescence-based kinase assay that measures ATP consumption. This format is broadly applicable to most kinases and is highly amenable to automation in 384-well or 1536-well formats.[7][8]
The core principle of the assay is that as a kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP is then quantified using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration.[9][10] Therefore, an effective kinase inhibitor will result in less ATP consumption and a higher luminescent signal.
HTS Workflow Overview
The screening campaign is designed as a multi-stage funnel to efficiently identify and validate true hits while eliminating artifacts. This process maximizes resource efficiency and increases the confidence in lead candidates.
Caption: A typical HTS funnel for kinase inhibitor discovery.
Detailed Protocols
Primary HTS Protocol: Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handlers to ensure precision and consistency.
Materials:
-
Target Kinase (e.g., VEGFR2)
-
Kinase Substrate (e.g., a generic peptide like Poly-Glu-Tyr)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at a concentration near the Km for the target kinase)
-
Lead Scaffold-183 derived compound library (dissolved in DMSO)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®, Promega)[11]
-
White, opaque 384-well assay plates
-
Positive Control (e.g., a known inhibitor like Sunitinib for VEGFR2)
-
Negative Control (DMSO vehicle)
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM in DMSO) into the appropriate wells of the 384-well plate. For control wells, dispense 20 nL of DMSO (negative control) or positive control inhibitor. The final compound concentration will be 10 µM.
-
Kinase Addition: Add 10 µL of the kinase/substrate mix (prepared in assay buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate Reaction: Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Detection: Add 20 µL of the Luminescent Kinase Assay Reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Assay Validation and Quality Control
The robustness of an HTS assay is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an assay, reflecting both the signal dynamic range and data variation.[12][13][14][15]
Z'-Factor Calculation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
Where:
-
μ_pos = Mean of the positive control (e.g., Sunitinib; low kinase activity, high luminescence)
-
σ_pos = Standard deviation of the positive control
-
μ_neg = Mean of the negative control (DMSO; high kinase activity, low luminescence)
-
σ_neg = Standard deviation of the negative control
Data Presentation: Assay Validation Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[15] |
| Signal-to-Background | 12 | Strong dynamic range between controls. |
| CV% (Controls) | < 5% | Low data variability, indicating high precision. |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15]
Data Analysis and Hit Prioritization
Primary Hit Identification
Hits from the primary screen are typically identified based on their activity relative to the negative control (DMSO). A common threshold is a signal that is three standard deviations (σ) above the mean of the negative controls.
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)
Counter-Screening and Orthogonal Validation
A critical step in any HTS campaign is the elimination of false positives.[16][17][18] For this luminescence-based assay, a primary source of artifacts is compounds that directly inhibit the luciferase enzyme.
Counter-Screen Protocol (Luciferase Inhibition):
-
Follow the primary assay protocol, but omit the kinase from the reaction mix.
-
Add a fixed amount of ATP to all wells that corresponds to the amount remaining after an uninhibited kinase reaction.
-
Add the library compounds and the detection reagent.
-
Compounds that show a decrease in luminescence in this format are likely luciferase inhibitors and should be flagged or deprioritized.
Orthogonal Assay: Confirmed hits that are not assay artifacts should be tested in an orthogonal assay that has a different detection technology.[16] This confirms that the observed activity is due to inhibition of the target kinase and not an artifact of the primary assay format. Examples include:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Measures the phosphorylation of a substrate using a specific antibody.
-
Radiometric Assays: A classic method that measures the incorporation of ³²P or ³³P from ATP onto a substrate, considered a gold standard for versatility.[19]
From Hit to Lead: The Next Steps
Validated hits from the orthogonal assay represent promising starting points for medicinal chemistry efforts. The subsequent steps in the hit-to-lead process involve a deeper characterization of the compound's properties.
Caption: Post-HTS workflow for lead candidate selection.
Mechanism of Action Studies
For kinase targets, it is crucial to determine if the inhibitor is ATP-competitive.[20] This can be assessed by running the kinase assay with varying concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC₅₀ curve as the ATP concentration increases.
Cell-Based Potency
Ultimately, a successful drug candidate must be active in a cellular context.[21][22][23] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological environment. This can be measured by assessing the phosphorylation of a downstream substrate of the target kinase within the cell.
Conclusion
The 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a robust, luminescence-based HTS assay and a rigorous follow-up cascade involving counter-screens, orthogonal validation, and mechanism of action studies, researchers can efficiently identify and validate potent and selective lead compounds. This structured approach, grounded in sound scientific principles, provides a clear and effective pathway for advancing early-stage drug discovery programs.
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4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. Amerigo Scientific. [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information (PMC). [Link]
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Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity. National Center for Biotechnology Information (PMC). [Link]
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Services | ATP Competition Assay. International Centre for Kinase Profiling. [Link]
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The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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Application Note & Protocol: Synthesis of 4-amino-isoxazolo[5,4-d]pyrimidine Derivatives from 4-chloro Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Isoxazolo[5,4-d]pyrimidines
The isoxazolo[5,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to endogenous purine bases like adenine and guanine.[1][2] This bioisosteric relationship allows derivatives of this heterocyclic system to function as antimetabolites, enabling them to modulate the activity of a wide range of enzymes and receptors crucial for cellular function.[2] The versatility of this scaffold has led to the development of compounds with potential applications in oncology, immunology, and virology.[3][4]
A critical step in the synthesis of many potent isoxazolo[5,4-d]pyrimidine derivatives is the introduction of an amino group at the 4-position. This is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloro precursor. This application note provides a comprehensive guide to this synthetic transformation, covering the underlying reaction mechanism, a detailed experimental protocol, and key considerations for optimization and characterization.
The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4-chloro-isoxazolo[5,4-d]pyrimidine to its 4-amino counterpart is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of an amine (the nucleophile) on the electron-deficient C4 carbon of the pyrimidine ring. The electrophilicity of this position is enhanced by the electron-withdrawing effects of the adjacent nitrogen atoms.
-
Formation of a Meisenheimer Complex: This attack transiently disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final 4-amino-isoxazolo[5,4-d]pyrimidine product.
The regioselectivity of this reaction, favoring substitution at the C4 position over other positions, is a key feature. Theoretical studies, such as those on the analogous 2,4-dichloroquinazoline system, suggest that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[5][6]
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- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isoxazolo[5,4-d]pyrimidine Compounds
Introduction: The Therapeutic Promise of the Isoxazolo[5,4-d]pyrimidine Scaffold
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, recognized for its diverse biological activities.[1][2] Structurally analogous to purines, these compounds can function as antimetabolites or as inhibitors of key cellular enzymes.[3][4] This has led to their investigation primarily in oncology, where they have shown promise by inhibiting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][3] Some derivatives have been shown to act as kinase inhibitors or to activate the caspase cascade, a key pathway in programmed cell death (apoptosis).[3][4]
Given their potent biological effects, rigorous and reliable assessment of their cytotoxicity is a cornerstone of the preclinical drug development process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity assays tailored for this important class of compounds. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-tested protocols, and offer insights into data interpretation.
Strategic Assay Selection: Aligning Methodology with Mechanism
A single cytotoxicity assay provides only one perspective on a compound's effect. A comprehensive toxicity profile is built by employing orthogonal assays that interrogate different cellular vulnerabilities. The choice of assay should be guided by the hypothesized mechanism of action of the isoxazolo[5,4-d]pyrimidine derivative being tested.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1. Decision workflow for cytotoxicity assay selection.", shape=plaintext, fontsize=10]; /dot
-
Metabolic Viability Assays (e.g., MTT, MTS): These are often the first-line screening assays. They measure the metabolic activity of a cell population, which is a strong indicator of viability. The MTT assay, for example, relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] These assays are robust, inexpensive, and well-suited for high-throughput screening.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify cell death by measuring the leakage of intracellular components into the culture medium. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[6] An LDH assay is an excellent orthogonal method to confirm cytotoxic effects observed in metabolic assays, as it directly measures cell lysis.[7]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V): If the compound is hypothesized to induce programmed cell death, specific apoptosis assays are essential.
-
Caspase Activity: The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9] The assay uses a proluminescent substrate that is cleaved by these caspases to generate a light signal, providing a highly sensitive measure of apoptosis induction.[8]
-
Phosphatidylserine (PS) Externalization: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.[10][11] Fluorescently-labeled Annexin V protein binds with high affinity to this exposed PS and can be detected via flow cytometry or fluorescence microscopy.[11][12] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Detailed Protocols: A Validated Framework
The following protocols are designed to be self-validating by including essential controls. For any assay, it is critical to include:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.
-
Untreated Control: Represents 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity) to confirm the assay is performing as expected.
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies and is a reliable starting point for assessing the effect of isoxazolo[5,4-d]pyrimidine compounds on cell viability.[13][14]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, store at -20°C).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]
-
Microplate spectrophotometer (capable of reading at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the isoxazolo[5,4-d]pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This protocol provides a highly sensitive, luminescent method for quantifying caspase-3 and -7 activity, key markers of apoptosis.[8]
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] Cleavage by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[9]
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well in 100 µL) in a white-walled 96-well plate and treat with compounds as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[9]
-
Signal Generation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.[9] Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically for your cell system.[9]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[9]
Data Analysis and Interpretation
The primary output for cytotoxicity assays is the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit a biological process by 50%.[17]
Calculating IC50:
-
Data Normalization: Convert the raw absorbance or luminescence data into percent inhibition. The untreated control wells are set as 0% inhibition, and a background control (media only or fully lysed cells) is set as 100% inhibition.[18][19]
-
% Inhibition = 100 * [1 - (Abs_sample - Abs_min) / (Abs_max - Abs_min)][18]
-
-
Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[20]
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). The IC50 is one of the parameters calculated from this curve fit.[17][21]
dot graph G { layout=neato; node [shape=point, color="#4285F4"]; edge [color="#5F6368", style=dashed];
} caption [label="Fig 2. Example dose-response curve.", shape=plaintext, fontsize=10]; /dot
Example Data Presentation
Results should be summarized in a clear, tabular format, allowing for easy comparison of compound potencies across different cell lines.
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SEM |
| ISP-001 | A549 (Lung Cancer) | MTT | 48 | 2.5 ± 0.3 |
| ISP-001 | MCF-7 (Breast Cancer) | MTT | 48 | 5.1 ± 0.6 |
| ISP-002 | A549 (Lung Cancer) | MTT | 48 | 15.8 ± 2.1 |
| ISP-002 | MCF-7 (Breast Cancer) | MTT | 48 | > 50 |
| ISP-001 | A549 (Lung Cancer) | Caspase-Glo 3/7 | 24 | 3.2 ± 0.4 |
Mechanistic Context: Signaling Pathways
Many isoxazolo[5,4-d]pyrimidine derivatives function as kinase inhibitors.[22][23] A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, drives cell proliferation and survival.[24][25] Inhibiting EGFR or downstream components like RAF, MEK, or ERK can be a potent anticancer strategy.[26]
Understanding these pathways is crucial. If a compound shows potent cytotoxicity in an MTT assay and also activates caspases, it suggests the compound may be acting on a pro-survival pathway like the PI3K/AKT pathway, leading to apoptosis.[26] Conversely, a compound that only reduces metabolic activity without triggering apoptosis might be cytostatic rather than cytotoxic, or it may be inducing necrosis, which could be confirmed with an LDH assay.
By employing a multi-assay strategy grounded in the potential mechanisms of isoxazolo[5,4-d]pyrimidine compounds, researchers can build a comprehensive and reliable profile of their cytotoxic effects, enabling more informed decisions in the drug discovery and development pipeline.
References
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Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
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New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC - NIH. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
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LDH cytotoxicity assay. Protocols.io. Available at: [Link]
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A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Tox21. Available at: [Link]
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Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. Available at: [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
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Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available at: [Link]
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Epidermal growth factor receptor. Wikipedia. Available at: [Link]
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Caspase 3/7 Activity. Protocols.io. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
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A Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Sartorius. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
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File:EGFR signaling pathway.png. Wikimedia Commons. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available at: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
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Application Notes and Protocols for the Medicinal Chemistry Modification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold in Modern Drug Discovery
The isoxazolo[5,4-d]pyrimidine core is a "privileged" scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purine bases.[1] This similarity allows molecules incorporating this heterocycle to interact with a wide array of biological targets, particularly protein kinases, by mimicking the binding of ATP.[2] The isoxazolo[5,4-d]pyrimidine framework has been successfully employed in the design of potent inhibitors for various kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3]
This guide provides a detailed technical overview and actionable protocols for the chemical modification of a key intermediate, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine . The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring offers a versatile handle for introducing molecular diversity through various synthetic transformations. We will delve into the rationale behind these modifications and provide step-by-step protocols for three fundamental reactions: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. These methodologies empower researchers to generate libraries of novel compounds for structure-activity relationship (SAR) studies and the development of next-generation therapeutic agents.
I. Synthesis of the Starting Material: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The journey to a diverse library of isoxazolo[5,4-d]pyrimidine derivatives begins with the synthesis of the chlorinated scaffold. This is typically achieved through a two-step process: construction of the isoxazolo[5,4-d]pyrimidin-4-one core, followed by chlorination.
Step 1: Synthesis of 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
A common route to the isoxazolo[5,4-d]pyrimidine core involves the cyclization of a suitably substituted isoxazole precursor. While various methods exist, a frequently employed strategy involves the condensation of an aminomethylisoxazole with a carbonyl-containing component.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the hydroxyl group (or its tautomeric keto form) at the 4-position to a chloro group is a critical step, rendering the scaffold susceptible to nucleophilic attack and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1]
Reaction Mechanism: The reaction proceeds through the activation of the hydroxyl group by POCl₃, forming a chlorophosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion.
Protocol 1: Chlorination of 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one | 165.15 g/mol | 1.0 g | 6.05 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 10 mL | - | Excess |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 1.26 mL | 7.26 | 1.2 |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 g, 6.05 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask.
-
Slowly add N,N-diisopropylethylamine (1.26 mL, 7.26 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
II. Core Scaffold Modification Strategies
The C4-chloro substituent is the gateway to diversification. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens, making it an excellent electrophilic partner in a variety of reactions.
Caption: Key diversification pathways for the 4-chloro-isoxazolopyrimidine scaffold.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the C4-chloride by a variety of nucleophiles. This reaction is a straightforward and efficient method for introducing amines, alcohols, and thiols.
Mechanistic Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, temporarily disrupting the aromaticity of the pyrimidine ring. The negative charge is delocalized onto the electronegative nitrogen atoms. Subsequent elimination of the chloride ion restores the aromatic system.[4]
Protocol 2: SNAr with a Primary Amine (e.g., Benzylamine)
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 183.60 g/mol | 200 mg | 1.09 | 1.0 |
| Benzylamine | 107.15 g/mol | 140 µL | 1.31 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 285 µL | 1.64 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
In a sealed vial, dissolve 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (200 mg, 1.09 mmol) in N,N-Dimethylformamide (5 mL).
-
Add benzylamine (140 µL, 1.31 mmol) and N,N-diisopropylethylamine (285 µL, 1.64 mmol) to the solution.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(benzylamino)-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation in medicinal chemistry. The C4-chloro position of the isoxazolo[5,4-d]pyrimidine scaffold is an excellent substrate for these powerful transformations.
The Suzuki-Miyaura reaction enables the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This is a highly valuable tool for exploring the SAR of the "eastern" region of kinase inhibitors.
Catalytic Cycle Overview:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 183.60 g/mol | 200 mg | 1.09 | 1.0 |
| Phenylboronic Acid | 121.93 g/mol | 160 mg | 1.31 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 63 mg | 0.0545 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 301 mg | 2.18 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a microwave vial, add 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (200 mg, 1.09 mmol), phenylboronic acid (160 mg, 1.31 mmol), and potassium carbonate (301 mg, 2.18 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (63 mg, 0.0545 mmol).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 6-12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 3,6-dimethyl-4-phenylisoxazolo[5,4-d]pyrimidine.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the chloro-scaffold with a wide range of primary and secondary amines.[5] This reaction is particularly useful for synthesizing derivatives that cannot be readily accessed via traditional SNAr methods, especially with less nucleophilic amines.
Catalytic Cycle Overview:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 4: Buchwald-Hartwig Amination with Aniline
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 183.60 g/mol | 200 mg | 1.09 | 1.0 |
| Aniline | 93.13 g/mol | 120 µL | 1.31 | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 25 mg | 0.027 | 0.025 |
| XPhos | 476.67 g/mol | 39 mg | 0.082 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 147 mg | 1.53 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (25 mg, 0.027 mmol), XPhos (39 mg, 0.082 mmol), and sodium tert-butoxide (147 mg, 1.53 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL), followed by 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (200 mg, 1.09 mmol) and aniline (120 µL, 1.31 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3,6-dimethyl-N-phenylisoxazolo[5,4-d]pyrimidin-4-amine.
III. Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The strategic modification of the 4-position of the isoxazolo[5,4-d]pyrimidine scaffold allows for the systematic exploration of the chemical space around the ATP-binding pocket of kinases. For VEGFR-2 inhibitors, the following general SAR trends have been observed:
-
Hydrogen Bonding: The pyrimidine nitrogens often act as hydrogen bond acceptors, interacting with the hinge region of the kinase.
-
Hydrophobic Interactions: The substituent introduced at the C4-position can occupy a hydrophobic pocket adjacent to the ATP-binding site. The size, shape, and lipophilicity of this group can significantly impact binding affinity and selectivity.
-
Solvent Exposure: Modifications at the C4-position can also influence the solubility and pharmacokinetic properties of the resulting compounds.
By systematically varying the substituents at the 4-position using the protocols outlined above, researchers can fine-tune the pharmacological profile of their lead compounds to achieve enhanced potency, selectivity, and drug-like properties.
IV. Conclusion
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The protocols detailed in this guide provide a robust foundation for researchers to perform key chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. A thorough understanding of the underlying reaction mechanisms and careful execution of these experimental procedures will empower drug discovery professionals to efficiently generate diverse compound libraries and accelerate the development of new therapeutics.
References
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Mączyński, M., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5364. [Link]
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Kholov, M. S., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(4), M1165. [Link]
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Barabadi, H., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(1), 21-39. [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(7), 231-242. [Link]
- Surrey, A. R. (1949). The Reaction of Amines with Halogenopyrimidines. Journal of the American Chemical Society, 71(10), 3354–3356.
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Billings, B. K., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 139(25), 8569–8572. [Link]
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Bardin, V. V., et al. (2010). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. Beilstein Journal of Organic Chemistry, 6, 22. [Link]
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Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-2504. [Link]
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Kholov, M. S., et al. (2021). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
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Kuchar, M., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 26(20), 6253. [Link]
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Reddy, T. J., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. [Link]
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Wagner, E., et al. (2006). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Il Farmaco, 61(6), 491-497. [Link]
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El-Sayed, M. A. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 975-992. [Link]
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Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Abdel-Aziz, A. A.-M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKAT USA. [Link]
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Chen, J., et al. (2019). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 30(10), 2189-2198. [Link]
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El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(15), 4983. [Link]
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Gobec, S., et al. (2020). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. Bioorganic Chemistry, 94, 103423. [Link]
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Wagner, E., et al. (2010). ChemInform Abstract: Synthesis and Pharmacological Screening of Derivatives of Isoxazolo[4,5-d]pyrimidine. ChemInform, 41(32). [Link]
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Abdel-Aziz, A. A.-M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
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Application Notes and Protocols: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine as a Pharmaceutical Intermediate
Introduction: A Privileged Scaffold in Modern Drug Discovery
The isoxazolo[5,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural analogy to purine bases.[1] This inherent similarity allows molecules derived from this scaffold to act as antagonists or mimetics in various biological pathways, particularly those involving kinases.[2][3] Among the derivatives of this core, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine stands out as a highly versatile and valuable intermediate for the synthesis of targeted therapeutics.
The strategic placement of a chloro group at the 4-position of the pyrimidine ring provides a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This feature is paramount in the construction of libraries of compounds for screening and in the late-stage functionalization of drug candidates. The methyl groups at positions 3 and 6 offer steric and electronic tuning of the core structure, influencing both the reactivity of the intermediate and the pharmacological properties of the final active pharmaceutical ingredients (APIs).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in pharmaceutical research and development.
Physicochemical Properties and Safety Data
A foundational understanding of the physical and chemical properties of a key intermediate is crucial for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | [4] |
| Molecular Weight | 183.60 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N | [4] |
| SMILES | Cc1nc(Cl)c2c(C)noc2n1 | [4] |
Safety and Handling:
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is classified as acutely toxic if swallowed and requires careful handling in a laboratory setting.[4]
-
GHS Pictogram: GHS07 (Harmful)[4]
-
Signal Word: Warning[4]
-
Hazard Statement: H302 (Harmful if swallowed)[4]
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[4]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis Protocol: Preparation of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
The synthesis of 4-chloro-substituted fused pyrimidines is typically achieved through the chlorination of the corresponding 4-hydroxy or 4-oxo precursors.[5][6] Reagents such as phosphorus oxychloride (POCl₃) are commonly employed for this transformation.[5][7]
Reaction Principle: The lone pair of electrons on the oxygen of the hydroxyl group of the tautomeric 4-oxo form attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of elimination and substitution steps, often facilitated by a base or performed at elevated temperatures, results in the replacement of the hydroxyl group with a chlorine atom.
Figure 1: General workflow for the synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). Optionally, a tertiary amine such as N,N-dimethylaniline or triethylamine (1-1.2 equivalents) can be added to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application as a Pharmaceutical Intermediate: Nucleophilic Aromatic Substitution
The primary utility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the isoxazole moiety activates the chloro group at the 4-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various side chains, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Figure 2: Key reaction of the intermediate with a nucleophile.
Protocol for Nucleophilic Substitution with an Amine:
This protocol describes a typical reaction for the synthesis of 4-amino-substituted isoxazolo[5,4-d]pyrimidine derivatives, which are common precursors for kinase inhibitors.
-
Reaction Setup: To a solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane, add the desired amine nucleophile (1-1.5 equivalents).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) or an inorganic base like potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. The reaction can also be performed using microwave irradiation to shorten reaction times. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If an inorganic base was used, filter the solid. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative.
Application in Kinase Inhibitor Synthesis
The isoxazolo[5,4-d]pyrimidine scaffold is a key component in the design of inhibitors for a variety of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Janus kinases (JAKs).[8] The ability to readily diversify the 4-position of the ring system allows for the optimization of binding to the ATP-binding pocket of these enzymes.
For instance, derivatives of isoxazolo[5,4-d]pyrimidine have been investigated as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer.[8] The general structure of such inhibitors often features the isoxazolo[5,4-d]pyrimidine core acting as a hinge-binding motif, with the substituent at the 4-position extending into other regions of the ATP-binding site to confer potency and selectivity.
Figure 3: Role of an isoxazolo[5,4-d]pyrimidine derivative as a kinase inhibitor.
Conclusion
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a strategically important building block in pharmaceutical chemistry. Its straightforward synthesis and the predictable reactivity of the 4-chloro substituent make it an ideal intermediate for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and application notes provided herein offer a solid foundation for the effective utilization of this compound in drug discovery and development programs.
References
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(9), 2975. Available at: [Link]
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Głowacka, J., & Sochacka-Ćwikła, A. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5396. Available at: [Link]
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PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Orlov, V. A., & Riabukhin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1228. Available at: [Link]
-
El-Sayed, N. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(20), 13621-13641. Available at: [Link]
- U.S. Patent No. 5,525,724. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
El-Gendy, M. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(5), 239-257. Available at: [Link]
-
RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(1), 2-20. Available at: [Link]
-
Ibrahim, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: design, synthesis, biological evaluation and in silico studies. RSC Advances, 12(23), 14659-14676. Available at: [Link]
Sources
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Pesticides Based on the 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Scaffold
Introduction: The Isoxazolopyrimidine Scaffold as a Privileged Structure in Agrochemistry
The relentless evolution of resistance in agricultural pests necessitates a continuous search for novel pesticidal agents with unique modes of action. The isoxazole and isoxazoline moieties have emerged as critical pharmacophores in modern pesticide discovery, featuring in a range of commercially successful products.[1][2] These heterocycles are known to exhibit broad-spectrum biological activities, including insecticidal, fungicidal, and herbicidal properties.[1] The fused isoxazolo[5,4-d]pyrimidine ring system, a purine analogue, offers a rigid and chemically versatile scaffold for the development of new bioactive molecules.
This document provides a comprehensive guide for researchers and scientists on utilizing 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine as a starting point for the discovery and development of novel pesticides. The strategic placement of a reactive chlorine atom at the 4-position provides a key handle for synthetic diversification, enabling the exploration of a vast chemical space to establish robust Structure-Activity Relationships (SAR).[3][4] The protocols and insights provided herein are grounded in established principles of medicinal and agrochemical chemistry, aiming to guide the user from initial library synthesis to primary biological screening.
Part 1: Rationale for Lead Generation and Synthesis of a Focused Library
The primary strategy for generating a library of candidate pesticides from 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro group.[5][6] This reaction is facilitated by the electron-withdrawing nature of the fused isoxazole and pyrimidine rings, which activates the carbon-chlorine bond for attack by a variety of nucleophiles.
Causality in Nucleophile Selection
The choice of nucleophiles should be guided by the known SAR of existing isoxazole-based pesticides and the desire to explore diverse physicochemical properties. Key classes of nucleophiles for initial library synthesis include:
-
Amines (Primary and Secondary): Introduction of amino functionalities can modulate polarity, basicity, and hydrogen bonding potential. Alkylamines, anilines, and heterocyclic amines are all valuable starting points.
-
Thiols: Thioethers can enhance metabolic stability and provide alternative interaction points with biological targets.
-
Alcohols and Phenols: The resulting ethers and phenoxy derivatives allow for the exploration of a wide range of steric and electronic effects.
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general method for the parallel synthesis of a library of 4-substituted-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivatives.
Materials:
-
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
Selected nucleophiles (amines, thiols, alcohols/phenols)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Reaction vials suitable for parallel synthesis
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, preparative HPLC)
Procedure:
-
To a reaction vial, add 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq).
-
Add the desired nucleophile (1.1 - 1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Seal the vial and heat to 80-120 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 4-substituted derivative.
Self-Validation: The success of the synthesis should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the final compounds.
Synthetic Workflow Diagram
Caption: Synthetic workflow for generating a focused library.
Part 2: Multi-Target Screening Protocols
Given that the isoxazole scaffold is present in insecticides, fungicides, and herbicides, a multi-pronged screening approach is recommended to maximize the potential for discovering a lead compound.
Insecticidal Activity Screening
Rationale: Many isoxazoline-based insecticides act as antagonists of the GABA-gated chloride channel in insects.[7][8][9] Therefore, initial screening should focus on representative insect pests.
2.1.1. Primary Screen: Larval Toxicity Assay
This high-throughput assay provides a rapid assessment of the insecticidal potential of the synthesized compounds against a model insect larva, such as the mosquito Aedes aegypti.[10][11]
Materials:
-
Synthesized compound library dissolved in acetone or DMSO
-
First-instar larvae of Aedes aegypti
-
24-well microplates
-
Deionized water
-
Larval diet
-
Positive control (e.g., a commercial isoxazoline insecticide)
-
Negative control (solvent vehicle)
Procedure:
-
Add 950 µL of deionized water to each well of a 24-well plate.
-
Add 10 µL of the test compound solution to the designated wells to achieve the desired final concentration (e.g., 10 µM). Include positive and negative controls.
-
Add 40 µL of larval diet to each well.
-
Carefully transfer five first-instar larvae into each well.
-
Incubate the plates at a controlled temperature and humidity for 24-48 hours.
-
Assess larval mortality under a dissecting microscope. Larvae that are immobile and do not respond to probing are considered dead.
-
Calculate the percentage mortality for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % Mortality (24h) | % Mortality (48h) |
| Control (-) | - | 0 | 0 |
| Control (+) | 1 | 100 | 100 |
| Cmpd-001 | 10 | 15 | 25 |
| Cmpd-002 | 10 | 85 | 95 |
| ... | ... | ... | ... |
2.1.2. Secondary Screen: Dose-Response and Spectrum of Activity
Compounds showing significant activity in the primary screen should be subjected to dose-response studies to determine their LC50 values. The spectrum of activity should also be assessed against other relevant agricultural pests (e.g., aphids, caterpillars).
Antifungal Activity Screening
Rationale: The development of novel antifungals is crucial to combat resistance in plant pathogenic fungi. A broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[12][13]
2.2.1. Primary Screen: Broth Microdilution Assay
This assay will determine the ability of the synthesized compounds to inhibit the growth of representative plant pathogenic fungi, such as Fusarium oxysporum and Botrytis cinerea.[14][15]
Materials:
-
Synthesized compound library dissolved in DMSO
-
Cultures of test fungi
-
96-well microplates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Spectrophotometer (plate reader)
-
Positive control (e.g., a commercial fungicide)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plate using PDB.
-
Prepare a standardized inoculum of the test fungus.
-
Add the fungal inoculum to each well.
-
Incubate the plates at an appropriate temperature for 48-72 hours.
-
Determine the MIC by visual inspection of fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
Data Presentation:
| Compound ID | F. oxysporum MIC (µg/mL) | B. cinerea MIC (µg/mL) |
| Control (+) | 2 | 4 |
| Cmpd-001 | >128 | >128 |
| Cmpd-002 | 16 | 32 |
| ... | ... | ... |
Herbicidal Activity Screening
Rationale: The discovery of herbicides with new modes of action is essential for managing herbicide-resistant weeds. A whole-plant bioassay provides a direct measure of a compound's phytotoxicity.[16][17]
2.3.1. Primary Screen: Whole-Plant Bioassay
This assay assesses the pre- and post-emergence herbicidal activity of the synthesized compounds on model plant species like Arabidopsis thaliana (a dicot) and Lolium rigidum (a monocot).[18][19]
Materials:
-
Synthesized compound library formulated for application
-
Seeds of test plant species
-
Pots with a suitable soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber for post-emergence application
-
Positive control (e.g., a commercial herbicide)
-
Negative control (formulation blank)
Procedure:
-
Pre-emergence:
-
Sow seeds in pots.
-
Apply the test compound to the soil surface.
-
Place the pots in a growth chamber.
-
Assess plant emergence and growth inhibition after 14-21 days.
-
-
Post-emergence:
-
Grow plants to the 2-3 leaf stage.
-
Apply the test compound as a foliar spray.
-
Return the plants to the growth chamber.
-
Assess phytotoxicity (e.g., chlorosis, necrosis, growth reduction) after 7-14 days using a visual rating scale.
-
Data Presentation:
| Compound ID | Application | Species | Growth Inhibition (%) |
| Control (+) | Pre-emergence | A. thaliana | 95 |
| Cmpd-001 | Pre-emergence | A. thaliana | 10 |
| Cmpd-002 | Post-emergence | L. rigidum | 75 |
| ... | ... | ... | ... |
Part 3: Lead Optimization and Mechanism of Action Studies
Compounds that demonstrate promising activity in the primary screens ("hits") should be advanced to lead optimization. This iterative process involves the synthesis of additional analogues to refine the SAR and improve potency, selectivity, and physicochemical properties.
Structure-Activity Relationship (SAR) Exploration
The initial library of compounds will provide preliminary SAR data. Subsequent synthetic efforts should focus on systematically modifying the "hit" structures to understand the impact of different functional groups on activity. For example, if an aniline derivative shows good insecticidal activity, explore the effect of substituting the aniline ring with various electron-donating and electron-withdrawing groups.[20][21][22][23]
Proposed Mechanism of Action Workflow
For hits with significant insecticidal activity, it is crucial to investigate their mode of action. Based on the known targets of isoxazoline insecticides, the primary hypothesis is the modulation of GABA-gated chloride channels.[7][8][9]
Caption: Workflow for elucidating the mechanism of action.
References
-
PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. [Link]
-
ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]
-
NIH. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. [Link]
-
ResearchGate. (2025). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. [Link]
-
PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. [Link]
-
The Journal of Organic Chemistry. (n.d.). The Synthesis of 4-Aminoisoxazolo[5,4-d]pyrimidines1. [Link]
-
Universität Bonn. (2023). Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels. [Link]
-
Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
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PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). Screening for Natural Product Herbicides. [Link]
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Oxford Academic. (n.d.). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. [Link]
-
PubMed Central. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. [Link]
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Lee Lab @ UCR Entomology. (2024). Toxicity of isocycloseram, an isoxazoline insecticide, against laboratory and field-collected German cockroaches (Blattodea: Ectobiidae). [Link]
-
PubMed. (2009). A high-throughput screening method to identify potential pesticides for mosquito control. [Link]
-
ACS Publications. (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. [Link]
-
Sci-Hub. (n.d.). Synthesis of New Isoxazolo[4,5‐d]pyrimidines as Antitumor Agents. [Link]
-
(n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. [Link]
-
MDPI. (n.d.). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. [Link]
-
(n.d.). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. [Link]
-
ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]
-
MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
MDPI. (n.d.). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. [Link]
-
Cambridge University Press & Assessment. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. [Link]
-
ResearchGate. (2025). High Throughput Screening: Methods and Protocols. [Link]
-
OUCI. (n.d.). The mode of action of isocycloseram: A novel isoxazoline insecticide. [Link]
-
PubMed Central. (2025). Interdisciplinary Approaches for the Discovery of Novel Antifungals. [Link]
-
MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]
-
(2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]
-
PubMed Central. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
ASM Journals. (2025). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]
-
(n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and improve the yield and purity of this valuable heterocyclic building block. The isoxazolo[5,4-d]pyrimidine core is a key pharmacophore in the development of various therapeutic agents, making a robust and efficient synthesis paramount.[1][2]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Synthesis Overview and Key Control Points
The synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is typically achieved via a two-step process starting from a suitable isoxazole precursor. The critical stages involve the formation of the pyrimidinone ring system, followed by a chlorination reaction. Each stage presents unique challenges that can significantly impact the final yield.
Caption: General workflow for the synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Part A: Synthesis of the Precursor (3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one)
Question 1: My cyclocondensation reaction to form the hydroxy precursor is giving a very low yield or failing completely. What are the likely causes?
Answer: A low yield in this step typically points to three areas: the quality of starting materials, suboptimal reaction conditions, or inefficient product isolation.
-
Causality - Reagent Reactivity: The cyclization relies on the nucleophilic character of the amino group on the isoxazole and the electrophilic centers of your cyclizing partner (e.g., a β-ketoester like ethyl acetoacetate). The reaction often requires heat to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization. A base is sometimes used to deprotonate the amide or a related intermediate, facilitating the ring-closing step.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 5-amino-3-methylisoxazole-4-carboxamide is pure and dry. Impurities can interfere with the reaction, and moisture can hydrolyze reagents.
-
Optimize Thermal Conditions: These reactions often require elevated temperatures, typically refluxing in a high-boiling solvent like dowtherm or diphenyl ether, or neat conditions at temperatures exceeding 150 °C. If you are seeing no conversion, a significant increase in temperature may be necessary.
-
Consider a Catalyst: While many cyclizations proceed thermally, some may benefit from a catalytic amount of a strong acid (to activate the carbonyl) or base. Experiment with a small amount of p-toluenesulfonic acid or a non-nucleophilic base.
-
Product Isolation: The hydroxy precursor may have some solubility in the reaction solvent even after cooling. Ensure you are concentrating the reaction mixture sufficiently before attempting to precipitate or crystallize the product. A solvent screen for an anti-solvent may be beneficial for precipitation.
-
Part B: Chlorination Step (Conversion to the Final Product)
Question 2: The conversion of my hydroxy precursor to the chloro-derivative is incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete conversion during chlorination with agents like phosphorus oxychloride (POCl₃) is a frequent issue. This is often related to insufficient reactivity, inefficient removal of by-products, or reagent degradation. The reaction proceeds via the formation of a phosphate ester intermediate from the tautomeric keto form of the pyrimidinone, which is then displaced by a chloride ion.[3]
-
Causality - Reaction Equilibrium & By-products: The reaction generates hydrochloric acid (HCl) as a by-product. In an uncatalyzed system, the accumulation of HCl can create an equilibrium that halts the reaction. Furthermore, the nitrogen atoms in the heterocyclic core can be protonated by HCl, deactivating the ring and reducing solubility. To counter this, a tertiary amine (like N,N-diisopropylethylamine or N,N-dimethylaniline) is often added to act as an HCl scavenger, driving the reaction forward.[4]
-
Troubleshooting Steps:
-
Introduce a Tertiary Amine: If not already in use, add 1.1 to 1.5 equivalents of a high-boiling tertiary amine. This is the most critical factor for driving the reaction to completion.[4]
-
Increase Temperature: The reaction typically requires refluxing in POCl₃ (boiling point ~107 °C). Ensure your reaction temperature is at least 100-110 °C.
-
Use Excess POCl₃: POCl₃ can act as both the reagent and the solvent. Using a significant excess (5-10 equivalents or more) ensures the concentration of the active chlorinating species remains high.
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture will consume the reagent and generate phosphoric acid, complicating the reaction and workup. Ensure all glassware is oven-dried and reactants are anhydrous.
-
Caption: Decision-making flowchart for troubleshooting low chlorination yield.
Question 3: My reaction mixture turns dark brown or black during chlorination, and I isolate very little desired product. What causes this decomposition?
Answer: Severe discoloration and decomposition are indicative of charring, which happens when the reaction temperature is too high for the stability of the heterocyclic system or when highly acidic conditions are prolonged.
-
Causality - Thermal & Acidic Instability: While high heat is needed, excessive temperatures (>120 °C) or "hot spots" in the flask can cause thermal decomposition. The combination of refluxing POCl₃ and generated HCl creates a harshly acidic environment that can degrade sensitive functional groups or the heterocyclic core itself, especially if the reaction is left for an unnecessarily long time.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use an oil bath with a temperature controller and vigorous stirring to ensure uniform heating. Avoid heating mantles on their highest setting. Maintain the temperature between 105-110 °C.
-
Monitor Reaction Progress: Do not run the reaction for a fixed time blindly. Take small aliquots (carefully!), quench them, and analyze by TLC or LCMS to determine the point of maximum conversion. Once the starting material is consumed, proceed to the workup. Over-refluxing often leads to decomposition.
-
Use a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or acetonitrile along with a slight excess of POCl₃ (2-3 equivalents) and a tertiary amine can moderate the reaction conditions and prevent charring.[4]
-
Question 4: I seem to lose most of my product during the aqueous workup. How can I improve recovery?
Answer: Product loss during workup is common and is usually due to hydrolysis of the product back to the starting material or physical loss due to poor extraction technique.
-
Causality - Product Lability & pH: The 4-chloro position on the pyrimidine ring is electrophilic and susceptible to nucleophilic attack. Quenching the reaction mixture by pouring it into water/ice is highly exothermic and the resulting acidic aqueous solution can hydrolyze the chloro-product back to the more water-soluble hydroxy precursor.
-
Troubleshooting Steps:
-
Controlled Quench: The most critical step is to pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the POCl₃ hydrolysis. Never add water to the reaction mixture.
-
Neutralize Before Extraction: After the quench, the aqueous layer will be strongly acidic. The product may remain protonated and water-soluble. Slowly add a base (e.g., solid NaHCO₃ or a cold concentrated NaOH solution) until the pH is neutral (~7). This deprotonates the product, making it less water-soluble and more amenable to extraction into an organic solvent.
-
Choose the Right Solvent: Use a robust, water-immiscible organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove residual water, which can cause the product to oil out or co-precipitate with salts upon concentration.[4]
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
-
Combine 5-amino-3-methylisoxazole-4-carboxamide (1.0 eq) and ethyl acetoacetate (1.5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180-190 °C with stirring for 2-3 hours. The mixture will become a homogenous melt and then gradually solidify. Monitor the reaction by TLC (e.g., 10% Methanol in DCM) for the disappearance of the starting amide.
-
Allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with diethyl ether or ethyl acetate to remove unreacted ethyl acetoacetate and other soluble impurities.
-
Filter the solid, wash with additional ether, and dry under vacuum to yield the product as an off-white solid. The material is often pure enough for the next step without further purification.
Protocol 2: Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 10.0 eq) followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.5 eq) via syringe.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath with vigorous stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or LCMS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and carefully add the reaction mixture dropwise via an addition funnel to the ice slurry. The temperature of the quench should be maintained below 20 °C.
-
Once the addition is complete, continue stirring for 30 minutes. Carefully neutralize the aqueous mixture to pH 7-8 using a cold 2M NaOH solution or solid sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/hexane mixture) or flash column chromatography to afford the final product.[5]
Section 4: Data Summary and Parameter Impact
| Parameter | Recommended Condition | Rationale & Scientific Principle | Potential Issue if Deviated |
| Chlorination Temp. | 105-110 °C | Provides sufficient activation energy for chlorination without causing thermal decomposition. | Too Low: Incomplete reaction. Too High: Charring and by-product formation. |
| POCl₃ Stoichiometry | 5-10 equivalents | Acts as both reagent and solvent, ensuring high reagent concentration to drive the reaction. | Too Low: Incomplete conversion, potential for a thick, unstirrable slurry. |
| Tertiary Amine | 1.1-1.5 equivalents | Scavenges HCl by-product, preventing reversible reactions and ring deactivation. | None: Reaction stalls, very low yield. Too much: Can lead to side reactions and purification issues. |
| Workup Quench | Slow addition to ice | Safely hydrolyzes excess POCl₃ while dissipating significant heat to prevent product hydrolysis. | Fast quench / adding water to POCl₃: Uncontrolled exotherm, potential for accident and product degradation. |
| Workup pH | Neutralize to pH 7-8 | Ensures the product is in its neutral, less water-soluble form for efficient organic extraction. | Acidic pH: Product remains protonated and in the aqueous layer, leading to low recovery. |
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is a high-boiling tertiary amine like DIPEA or N,N-dimethylaniline preferred over triethylamine (TEA)?
-
The reaction is conducted at ~110 °C. TEA has a boiling point of 89 °C and would boil out of the reaction mixture, rendering it ineffective as an HCl scavenger. DIPEA (b.p. 127 °C) and N,N-dimethylaniline (b.p. 194 °C) remain in the reaction phase.
-
-
FAQ 2: Are there alternative chlorinating agents to POCl₃?
-
Yes, other reagents like thionyl chloride (SOCl₂) with catalytic DMF (Vilsmeier-Haack conditions) or oxalyl chloride can also be used for chlorinating heterocyclic systems. Phosgene is also effective but is highly toxic and requires specialized handling.[6][7] For laboratory scale, POCl₃ is generally the most common and effective choice for this transformation.
-
-
FAQ 3: How can I confirm the identity and purity of my final product?
-
The identity should be confirmed using a combination of spectroscopic methods: ¹H NMR (to confirm the presence of the two methyl groups), ¹³C NMR, and Mass Spectrometry (to confirm the molecular weight and isotopic pattern for chlorine). Purity should be assessed by HPLC or LCMS. The melting point of the pure compound can also be compared to literature values.
-
References
-
Sochacka-Ćwikła, A., & Mączyński, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available at: [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Available at: [Link]
-
Filarowski, A., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1014. Available at: [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Ibrahim, D. A., et al. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]
- Puntener, K., et al. (2002). Synthesis of chlorinated pyrimidines. Google Patents.
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]
-
Volpini, R., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. National Center for Biotechnology Information. Available at: [Link]
-
Yang, C., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. PubMed. Available at: [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Sochacka-Ćwikła, A., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry. Available at: [Link]
-
ChemInform Abstract: A Synthetic Entry to Isoxazolo(5,4-d)pyrimidine-4(5H)thione and Isothiazolo(4,3-d)isoxazole. (2010). ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2018). ResearchGate. Available at: [Link]
- Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents.
- Etzbach, K., et al. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). European Patent Office. Available at: [Link]
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Technical Support Center: Troubleshooting Solubility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in DMSO
Welcome to the technical support center for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth, evidence-based solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and what are its basic properties?
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a heterocyclic organic compound. Key properties are summarized in the table below. Understanding these characteristics is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | |
| Molecular Weight | 183.60 g/mol | |
| Appearance | Solid | |
| SMILES String | Cc1nc(Cl)c2c(C)noc2n1 | |
| InChI Key | CUFAYYSEUAURDV-UHFFFAOYSA-N |
Q2: I'm having trouble dissolving 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in DMSO. What are the initial steps I should take?
Difficulty in dissolving a compound, even in a powerful solvent like DMSO, can often be resolved with basic laboratory techniques.[1]
Initial Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C).[1] Heat can increase the kinetic energy of both the solvent and solute molecules, facilitating dissolution. However, be cautious as excessive heat can lead to compound degradation.[1]
-
Vortexing: After warming, vortex the sample to ensure thorough mixing.[1]
-
Sonication: If the compound remains undissolved, use a bath sonicator.[1] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break up solid aggregates and enhance dissolution.[2]
If these initial steps do not resolve the issue, it is important to consider other factors that may be influencing solubility.
Q3: My compound, which was initially dissolved in DMSO, has precipitated out of solution upon storage. What could be the cause?
Precipitation from a DMSO stock solution is a common issue, often linked to the hygroscopic nature of DMSO and storage conditions.[3][4]
Primary Causes of Precipitation:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO.[2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote compound precipitation.[2][4][5] This is because the process can lead to the formation of less soluble crystalline structures.
-
Supersaturation: It is possible to create a supersaturated solution, especially with the aid of heat. While the compound may initially dissolve, it is in a thermodynamically unstable state and can precipitate over time.[3]
To prevent these issues, it is recommended to use anhydrous DMSO, aliquot stock solutions into single-use vials to minimize water absorption and freeze-thaw cycles, and store them in a desiccated environment.[5][6]
Q4: Could the purity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine affect its solubility?
Yes, the purity of the compound is a critical factor. Impurities can act as nucleation sites, promoting precipitation of the desired compound from the solution. It is always advisable to use a compound with the highest possible purity for your experiments to ensure accurate and reproducible results.
Q5: When I dilute my DMSO stock solution into an aqueous buffer for my assay, the compound precipitates. How can I prevent this?
This is a common challenge when transitioning from a high-concentration organic stock solution to an aqueous-based assay medium.[7] The significant change in solvent polarity causes the compound to crash out of solution.
Strategies to Mitigate Precipitation Upon Dilution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[5]
-
Co-solvents: Consider the use of a co-solvent in your final assay buffer.[5] Common co-solvents include glycerol, PEG400, or Tween 80.[5] These can help to increase the overall solubility of the compound in the aqueous environment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid cellular toxicity and other off-target effects.[5][8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in DMSO.
Caption: A troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in DMSO
-
Materials:
-
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (MW: 183.60 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out a precise amount of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. For a 1 mL 10 mM stock solution, you will need 1.836 mg.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Gently vortex the tube until the compound is fully dissolved.[1]
-
If the compound does not dissolve completely, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
If solids persist, sonicate the tube in a water bath for 5-15 minutes.[1]
-
Once the compound is completely dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and water absorption.[5][6]
-
Store the aliquots at -20°C or -80°C in a desiccated container.[5]
-
Protocol 2: Serial Dilution for Cell-Based Assays
-
Objective: To prepare a working solution from a 10 mM DMSO stock with a final DMSO concentration of ≤ 0.5%.
-
Procedure:
-
Thaw a single-use aliquot of your 10 mM stock solution at room temperature.
-
Perform an intermediate dilution series in 100% DMSO. For example, to get a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
From your intermediate DMSO dilutions, perform the final dilution into your aqueous cell culture medium. For a 1:200 final dilution (resulting in a 0.5% DMSO concentration), add 5 µL of your intermediate stock to 995 µL of the medium.
-
Mix gently but thoroughly by pipetting up and down immediately after adding the DMSO stock to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
-
Potential for Thermal Degradation
While gentle warming can aid dissolution, it is crucial to be aware of the potential for thermal degradation of the compound. For many heterocyclic compounds, decomposition can begin at elevated temperatures.[9][10][11] It is recommended to keep warming steps brief and at the lowest effective temperature. If you suspect degradation, analytical techniques such as HPLC-MS should be used to assess the purity and integrity of your compound before and after heating.
References
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
- Antipin, R. L., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1223.
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Solubility Enhancement Of Poorly Soluble Drug. Retrieved from [Link]
-
Molecules. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
PubMed. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
Molecules. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]
-
PubChem. (n.d.). Thiazolo[5,4-d]pyrimidine. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
-
Toxicology in Vitro. (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2015). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Solubility Enhancement Of Poorly Soluble Drug. Retrieved from [Link]
-
ACS Energy Letters. (2024). Reducing Thermal Degradation of Perovskite Solar Cells during Vacuum Lamination by Internal Diffusion Barriers. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3,5-dimethyl-1,2,3-triazolino[5,4-d]pyrimidine. Retrieved from [Link]
-
Reddit. (2024). Making stock solution in DMSO: how to automate. Retrieved from [Link]
-
Eclética Química. (2002). Thermal decomposition of some chemotherapic substances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. DMSO stock preparation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of this halogenated heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Question 1: My compound is exhibiting significant peak tailing on a normal-phase silica gel column. What are the primary causes and how can I resolve this?
Answer:
Peak tailing for nitrogen-containing heterocyclic compounds like 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine on silica gel is a common issue. It typically arises from strong, non-ideal interactions between the basic nitrogen atoms in the molecule and acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" peak shape.
Causality & Solutions:
-
Acid-Base Interactions: The lone pairs on the pyrimidine and isoxazole nitrogen atoms can interact strongly with the acidic silanol groups of the stationary phase.
-
Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] The TEA will preferentially interact with the active sites on the silica, minimizing their interaction with your target compound.
-
Solution 2: Use of an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, a reversed-phase approach on a C18 column can be effective, as it relies on different separation mechanisms.[2]
-
-
Column Overloading: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-2% of the stationary phase mass for a difficult separation.
-
Question 2: I'm observing poor separation between my target compound and a closely-eluting impurity. How can I improve the resolution?
Answer:
Achieving baseline separation between structurally similar compounds, such as the target compound and a potential dehalogenated or isomeric impurity, can be challenging.[3] Improving resolution requires a systematic optimization of the chromatographic conditions.
Causality & Solutions:
-
Inadequate Selectivity of the Mobile Phase: The chosen solvent system may not be providing sufficient differentiation in the partitioning behavior of the compounds.
-
Solution 1: Adjust Solvent Strength. First, ensure you are using an appropriate solvent strength. Based on TLC data for similar isoxazolo[5,4-d]pyrimidines, a good starting point for normal-phase chromatography is a mixture of n-hexane and ethyl acetate.[4] If the compounds are eluting too quickly (high Rf), decrease the proportion of the more polar solvent (ethyl acetate). If they are eluting too slowly (low Rf), increase it.
-
Solution 2: Change Solvent Selectivity. If adjusting the solvent ratio is insufficient, change one of the solvents to alter the selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can change the nature of the interactions and improve separation.
-
-
Insufficient Column Efficiency: The column itself may not have enough theoretical plates to resolve the two compounds.
-
Solution: Use a column with a smaller particle size or a longer column length to increase the overall efficiency of the separation.
-
Question 3: My product recovery is low after chromatography, and I suspect on-column degradation. Is this likely, and how can I prevent it?
Answer:
Yes, on-column degradation is a plausible cause for low recovery, especially with reactive molecules like chlorinated pyrimidines. The acidic nature of silica gel can catalyze the hydrolysis of the chloro-substituent, particularly if there is residual water in the mobile phase.
Causality & Solutions:
-
Hydrolysis of the Chloro-Substituent: The electron-withdrawing nature of the fused ring system makes the chlorine atom susceptible to nucleophilic substitution by water, which can be catalyzed by the acidic silica surface. This would result in the formation of the corresponding hydroxypyrimidine derivative.
-
Solution 1: Use Dry Solvents. Ensure that your mobile phase solvents are anhydrous, especially when using normal-phase chromatography.
-
Solution 2: Deactivate the Stationary Phase. The addition of a basic modifier like triethylamine, as mentioned for peak tailing, can also help to suppress acid-catalyzed degradation.
-
Solution 3: Consider Reversed-Phase Chromatography. While reversed-phase chromatography uses an aqueous mobile phase, by controlling the pH with a buffer (e.g., formic acid or acetic acid to maintain a pH below 7), the stability of the compound can often be maintained.[5] It is crucial to avoid basic aqueous conditions, which would accelerate hydrolysis.[6]
-
A troubleshooting workflow for common purification issues is presented in the diagram below.
Caption: Troubleshooting workflow for chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash chromatography purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine?
A1: For a moderately polar compound like 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, normal-phase flash chromatography on silica gel is a good starting point.
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Development: Begin by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate. Based on related structures, a ratio of 2:1 to 1:2 (v/v) of hexane:ethyl acetate is likely to give a suitable Rf value (retention factor) of 0.2-0.4.[4]
-
Sample Loading: For optimal results, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column. This prevents issues with using a strong dissolution solvent that can degrade the separation.
Q2: Is reversed-phase HPLC a suitable alternative for purifying this compound?
A2: Yes, reversed-phase HPLC can be an excellent alternative, particularly for achieving high purity or if you encounter issues with silica gel (e.g., degradation, irreversible adsorption).
-
Stationary Phase: A C18 column is the most common choice for reversed-phase chromatography.[7]
-
Mobile Phase: A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.[5]
-
Important Consideration: Due to the potential for hydrolysis of the chloro-substituent, it is crucial to maintain an acidic pH. Adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components is recommended to ensure the compound's stability throughout the purification process.[6]
Q3: How can I visualize 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine on a TLC plate?
A3: The fused aromatic ring system of this compound should allow for visualization under UV light.
-
Primary Method: Use a TLC plate with a fluorescent indicator (e.g., F254). The compound should appear as a dark spot under short-wave UV light (254 nm) due to quenching of the fluorescence.[8]
-
Secondary Method: If the compound is not UV-active or for confirmation, you can use a general staining agent. An iodine chamber is a good non-destructive option.[9] For destructive visualization, a potassium permanganate stain can be effective for many organic compounds.
Experimental Protocol: Standard Purification Workflow
This protocol outlines a standard procedure for the purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine using normal-phase flash chromatography.
1. TLC Method Development: a. Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate (with F254 indicator). c. Develop the plate in various solvent systems (e.g., 3:1, 2:1, 1:1, 1:2 hexane:ethyl acetate). d. Visualize the plate under UV light (254 nm) and select the solvent system that provides an Rf value of approximately 0.3 for the target compound and the best separation from impurities.
2. Column Packing: a. Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude material by mass). b. Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, e.g., 100% hexane). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. d. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution. c. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. d. Carefully add the dry sample-adsorbed silica to the top of the packed column.
4. Elution and Fraction Collection: a. Begin elution with the mobile phase determined from the TLC analysis. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often beneficial for separating complex mixtures. b. Collect fractions in an appropriate number of test tubes or vials. c. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
5. Fraction Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Quantitative Data Summary
The choice of solvent is critical in chromatography. The following table summarizes the properties of common solvents used in the purification of heterocyclic compounds.
| Solvent | Polarity Index | UV Cutoff (nm) | Boiling Point (°C) | Application Notes |
| n-Hexane | 0.1 | 195 | 69 | Common non-polar component in normal-phase.[5] |
| Dichloromethane | 3.1 | 233 | 40 | Good solvent for many organic compounds, can be used in normal-phase. |
| Ethyl Acetate | 4.4 | 256 | 77 | A versatile polar component in normal-phase chromatography.[4] |
| Acetonitrile | 5.8 | 190 | 82 | Common organic modifier in reversed-phase HPLC.[5] |
| Methanol | 5.1 | 205 | 65 | Alternative organic modifier in reversed-phase HPLC; can improve peak shape for some compounds.[1] |
| Water | 10.2 | <190 | 100 | Primary solvent in reversed-phase chromatography.[5] |
References
-
Guda, V. K., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1015. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2633. Available at: [Link]
-
Krajnc, A., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. Available at: [Link]
-
Savi, R., et al. (2023). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Available at: [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]
-
Agilent Technologies. (2020). Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC. Available at: [Link]
-
Silver, J. (2023). Answer to "What reagent to use for visualization of isoxazole on TLC?". ResearchGate. Available at: [Link]
-
Ferreira da Silva, F., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(23), 12269-12278. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide on Newcrom R1 HPLC column. Available at: [Link]
-
K. W. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
- Shaffer, M. J., & Worm, S. L. (2002). Synthesis of chlorinated pyrimidines. Google Patents.
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 215, 13-34. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Ansari, A. J., & Khan, M. H. (2013). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Journal of Institute of Science and Technology, 18(1), 81-85. Available at: [Link]
-
Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar. Available at: [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available at: [Link]
-
Spasov, A. A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-291. Available at: [Link]
-
Lindh, J., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(5), 8456-8466. Available at: [Link]
-
Gcilitshana, O., et al. (2021). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 58(10), 2038-2049. Available at: [Link]
-
Reddy, G. R., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 82(2), 269-282. Available at: [Link]
-
Lebsack, A. D., et al. (2009). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 40-46. Available at: [Link]
Sources
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- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. jistox.in [jistox.in]
Optimizing reaction conditions for isoxazolo[5,4-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of isoxazolo[5,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a purine bioisostere, the isoxazolo[5,4-d]pyrimidine core is a privileged structure in modern drug discovery.[1][2] However, its synthesis is not without challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols based on established literature and field experience. Our goal is to help you diagnose and resolve common experimental issues, leading to improved yields, higher purity, and more reliable outcomes.
I. Core Synthesis Strategy: An Overview
The most prevalent and versatile method for constructing the isoxazolo[5,4-d]pyrimidine scaffold involves the annulation of a pyrimidine ring onto a pre-functionalized oxazole precursor.[3][4] The general workflow typically starts from a 5-amino-2-substitutued-oxazole-4-carbonitrile.
The key transformation occurs in two sequential steps:
-
Intermediate Formation: Reaction of the 5-aminooxazole with an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) to form a reactive ethoxymethyleneimino or related intermediate.
-
Cyclocondensation: Ring closure with a primary amine to yield the final 7-substituted-amino-isoxazolo[5,4-d]pyrimidine.
Below is a diagram illustrating this common synthetic pathway.
Caption: General workflow for isoxazolo[5,4-d]pyrimidine synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, followed by a logical troubleshooting workflow.
FAQ 1: My reaction yield is very low, or I've isolated only my starting material. What's going wrong?
This is the most common issue, and it almost always points to the instability of the intermediate formed in Step 1.[4] This intermediate can readily revert to the starting 5-aminooxazole-4-carbonitrile.
Core Causality: The ethoxymethyleneimino intermediate is susceptible to hydrolysis and can be unstable under the reaction conditions, especially if the subsequent cyclization step is slow.
Troubleshooting Steps:
-
Verify Intermediate Formation:
-
Action: After the reflux with the orthoester, carefully remove a small aliquot of the reaction mixture. Evaporate the solvent and analyze by ¹H NMR or TLC.
-
Expected Outcome: You should see new peaks corresponding to the intermediate and a significant reduction or disappearance of the starting material.
-
If No Intermediate is Observed:
-
Increase Reaction Time/Temperature: Ensure the orthoester reaction goes to completion. Monitor by TLC every 1-2 hours.
-
Use Fresh Reagents: Orthoesters can degrade. Use a freshly opened bottle or distill before use.
-
Ensure Anhydrous Conditions: Moisture will hydrolyze the orthoester and the intermediate. Use dry solvents and glassware.
-
-
-
Optimize the Cyclocondensation (Amine Addition) Step:
-
Problem: The cyclization with the amine is the rate-limiting step. If it's too slow, the intermediate decomposes.
-
Action:
-
Amine Nucleophilicity: The choice of amine is critical. Highly nucleophilic aliphatic primary amines work best. Aromatic amines (e.g., aniline) and sterically hindered amines (e.g., tert-butylamine) are often too weakly nucleophilic and may fail to react, leading to decomposition of the intermediate.[3]
-
Amine Concentration: Use a moderate excess of the amine (2-5 equivalents) to drive the reaction forward. Some protocols use a 30% solution of the amine in an alcohol.[3]
-
Temperature Control: While amine addition is often done at room temperature, gentle heating (40-50 °C) can sometimes facilitate cyclization for less reactive amines. However, be cautious, as excessive heat can accelerate intermediate decomposition.
-
-
Caption: Troubleshooting workflow for low reaction yields.
FAQ 2: My crude NMR is complex, and I see multiple products. How do I identify and prevent them?
Product impurity is often due to either the formation of a stable byproduct or an isomeric rearrangement.
Potential Byproducts & Isomers:
-
N'-cyanooxazolylacetamidines: This byproduct can form when the amine attacks the imidate moiety instead of the nitrile group, preventing cyclization.[3]
-
Dimroth Rearrangement Isomer: The initially formed product can rearrange to a more thermodynamically stable isomer under acidic, basic, or thermal conditions.[5][6] This is a well-documented phenomenon in fused pyrimidine systems and involves ring-opening and re-closure.[5][6]
Troubleshooting Steps:
-
Managing N'-cyanooxazolylacetamidine Formation:
-
Causality: This side reaction is more likely if the cyclization is sterically hindered or electronically unfavorable.
-
Action: The conditions that favor the desired cyclization (highly nucleophilic amine, optimal temperature) will inherently disfavor this pathway. If you consistently form this byproduct, consider using a less hindered amine if your synthetic design allows.
-
-
Identifying and Controlling the Dimroth Rearrangement:
-
Identification: The two isomers often have distinct NMR spectra and different melting points. 2D NMR techniques (NOESY) can be definitive in structure elucidation by confirming through-space proximity of protons on the substituent and the pyrimidine ring.
-
Control:
-
pH Control: The rearrangement can be catalyzed by both acid and base.[6] Ensure the reaction workup is performed under neutral conditions if possible. Avoid prolonged exposure to strong acids or bases during purification.
-
Temperature Control: The rearrangement is often accelerated by heat. Perform the cyclization at the lowest effective temperature and minimize heating during workup and purification.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can provide an opportunity for rearrangement to the thermodynamic product.
-
-
Table 1: Influence of Amine on Reaction Outcome
| Amine Type | Nucleophilicity | Steric Hindrance | Expected Outcome | Troubleshooting Advice |
| Primary Aliphatic (e.g., propylamine) | High | Low | Good to moderate yields of desired product.[3] | Standard conditions are usually effective. |
| Primary Aliphatic (e.g., isopropylamine) | Moderate | Moderate | Lower yields (e.g., ~9%) may be observed.[3] | May require slightly longer reaction times or gentle warming. |
| Primary Aliphatic (e.g., t-butylamine) | Low | High | Reaction failure; decomposition of intermediate.[3] | Not a suitable reagent for this transformation. |
| Aromatic (e.g., aniline) | Very Low | Moderate | Reaction failure; decomposition of intermediate.[3] | Not suitable under these conditions. Requires alternative synthetic route. |
FAQ 3: I'm having difficulty purifying my final product. What are the best practices?
Purification of N-heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.
Best Practices for Purification:
-
Initial Workup:
-
After the reaction is complete, evaporate the solvent in vacuo.
-
The crude product can often be precipitated by adding water or a non-polar solvent like hexanes.[7] Filter the solid and wash thoroughly. This can significantly clean up the material before chromatography.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel 60 is typically effective.
-
Mobile Phase (Eluent): A gradient elution is often necessary.
-
Start with a less polar system (e.g., 9:1 Chloroform:Ethyl Acetate) to elute non-polar impurities.[3][8]
-
Gradually increase the polarity (e.g., to 1:1 Chloroform:Ethyl Acetate or adding a small percentage of Methanol to Chloroform) to elute your product.[8]
-
Pro-Tip: Deactivating the silica gel with 1% triethylamine in your eluent system can prevent streaking and improve the recovery of basic compounds by neutralizing acidic sites on the silica.
-
-
-
Recrystallization:
-
If a solid is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or DMF/water) can provide highly pure material.
-
III. Optimized Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis.
Protocol 1: Synthesis of Intermediate Ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate
This protocol is adapted from established procedures for forming the key reactive intermediate.[3][9]
-
Reagents & Setup:
-
5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1.0 eq)
-
Triethyl orthoacetate (15-20 eq)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
-
Procedure:
-
To the round-bottom flask, add the starting oxazole-4-carbonitrile and the excess triethyl orthoacetate.
-
Heat the mixture to reflux (approx. 145 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using 9:1 CHCl₃:EtOAc). The reaction is typically complete within 15-20 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoacetate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: CHCl₃:EtOAc, 9:1) to yield the pure intermediate as a solid.[8][9]
-
Protocol 2: Cyclocondensation to form 7-Amino-isoxazolo[5,4-d]pyrimidines
This protocol describes the final ring-closing step.[3][4]
-
Reagents & Setup:
-
Intermediate from Protocol 1 (1.0 eq)
-
Primary aliphatic amine (e.g., 30% solution in ethanol, or 3-5 eq neat)
-
Ethanol (as solvent if amine is used neat)
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the intermediate in ethanol at room temperature.
-
Add the primary amine solution in one portion (or the neat amine dropwise). The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the amine.
-
Monitor the disappearance of the intermediate by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Perform an aqueous workup as described in the purification section (FAQ 3).
-
Purify the crude product by column chromatography or recrystallization.
-
IV. References
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Gwizdala, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. Available at: [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Gwizdala, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Gwizdala, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Available at: [Link]
-
Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. PubMed. Available at: [Link]
-
Krasavin, M. (2012). Trade-offs in disinfection byproduct formation associated with precursor preoxidation for control of N-nitrosodimethylamine formation. PubMed. Available at: [Link]
-
Chebanov, V. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health. Available at: [Link]
-
Shablykin, O. V., et al. (2022). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. Available at: [Link]
-
Sławiński, J., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. National Institutes of Health. Available at: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Institutes of Health. Available at: [Link]
-
Christodoulou, M. S., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]
-
Sławiński, J., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Semantic Scholar. Available at: [Link]
-
Shishoo, C. J., et al. (1981). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. ResearchGate. Available at: [Link]
-
El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Fox, B. A., et al. (2007). Model of pyrimidine synthesis and salvage pathways in Toxoplasma gondii. ResearchGate. Available at: [Link]
-
Ali, A., et al. (2022). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. ACS Publications. Available at: [Link]
-
Gwizdala, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Available at: [Link]
-
Krasavin, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]
-
El-Gazzar, A. A., et al. (2009). Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4‐d]Pyrimidine Systems. Wiley Online Library. Available at: [Link]
-
El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry. Available at: [Link]
-
Brovarets, V. S., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. Available at: [Link]
-
Chernyshev, V. M., et al. (2018). Chapter 5 – Recent Advances in the Dimroth Rearrangement: A Valuable Tool for the Synthesis of Heterocycles. Semantic Scholar. Available at: [Link]
-
Al-Issa, F. A. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][9]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Schwartzman, J. D., & Pfefferkorn, E. R. (1983). Pyrimidine synthesis by intracellular Toxoplasma gondii. PubMed. Available at: [Link]
Sources
- 1. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles » Growing Science [growingscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine stability and storage conditions
Technical Support Center: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
A Guide to Stability and Storage for Researchers
Welcome to the technical support guide for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you with in-depth knowledge and practical advice on the stability and proper storage of this compound, moving beyond simple data sheets to explain the why behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Based on data for analogous chlorinated heterocyclic compounds, storage at 2-8°C is recommended.[1] The primary goal is to mitigate the two main risks to stability: hydrolysis and thermal degradation.
-
Expertise & Experience: The chloro-substituent on the pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis. Moisture from the atmosphere can slowly react with the compound, leading to the formation of the corresponding hydroxy-pyrimidine and hydrochloric acid (HCl).[2] This acidic byproduct can then catalyze further degradation. Storing in a desiccated environment or under an inert atmosphere (like nitrogen or argon) is a best practice to exclude moisture.[2]
-
Trustworthiness: Sigma-Aldrich classifies this compound as a combustible solid (Storage Class 11), indicating it should be kept away from heat sources and open flames.[3][4] General guidance for chlorinated compounds warns that exposure to extreme heat can cause decomposition, potentially yielding hazardous byproducts like HCl and phosgene.[2][5]
Q2: I've prepared a solution of the compound in DMSO. How should I store it and for how long is it stable?
Solutions are inherently less stable than the solid material. For short-term storage (1-2 weeks), we recommend storing stock solutions in an anhydrous aprotic solvent like DMSO or DMF at -20°C or -80°C . Aliquoting the solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture upon opening and accelerate degradation.
-
Expertise & Experience: While aprotic solvents like DMSO prevent direct hydrolysis, they are often hygroscopic and can absorb atmospheric moisture over time. This absorbed water can then degrade the compound. The fused isoxazolopyrimidine ring system, while relatively stable, can be susceptible to ring-opening reactions, especially under acidic or basic conditions that might arise from initial, minor degradation.[6][7][8]
-
Authoritative Grounding: We advise preparing fresh solutions for sensitive assays. If storage is necessary, a self-validating approach is to run a small-scale control experiment with a freshly prepared solution alongside your stored solution to confirm its activity has not diminished.
Q3: What are the visible signs of compound degradation?
As a solid, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine should be a crystalline or powdered solid.[3] Any significant change in color (e.g., yellowing or browning), texture (e.g., clumping, becoming sticky or oily), or the detection of a sharp, acidic odor (indicative of HCl formation) suggests potential degradation.
-
Trustworthiness: Do not use material that shows these signs. For quantitative experiments, we recommend periodically re-qualifying aged stock material using an analytical method like HPLC-MS to check for the appearance of impurity peaks or a decrease in the main peak's area.
Troubleshooting Guide
Issue: My reaction is yielding unexpected byproducts or failing completely.
If you suspect compound integrity is the cause of poor experimental outcomes, follow this troubleshooting workflow.
-
Assess Storage Conditions: Were the long-term storage recommendations followed? Was the container tightly sealed? Was the compound exposed to light, moisture, or high temperatures?
-
Inspect the Solid: Examine the material for the physical signs of degradation mentioned in FAQ #3.
-
Prepare Fresh Stock: Discard the old solution and prepare a new one from the solid stock. If possible, use a new bottle of the compound that has not been opened previously.
-
Analytical Confirmation (Recommended):
-
Dissolve a small amount of the suspect solid and a control (new) solid in a suitable solvent (e.g., Acetonitrile).
-
Analyze both by HPLC or LC-MS.
-
Compare the chromatograms. A significant decrease in the peak area for the main compound or the emergence of new peaks in the suspect sample confirms degradation.
-
-
Review Solvent Purity: Ensure the solvent used for your reaction or solution preparation is anhydrous and of high purity. Water is a common contaminant that can initiate degradation.[2]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for suspected compound degradation.
Quantitative Data & Recommended Protocols
Summary of Storage Conditions
| Condition | Solid Form | Solution (in Anhydrous Aprotic Solvent) |
| Temperature | 2-8°C[1] (Do not exceed 30°C)[2] | -20°C to -80°C |
| Atmosphere | Tightly sealed, desiccated. Inert gas (N₂) overlay is best practice.[2] | Tightly sealed vials, preferably with inert gas. |
| Light | Protect from light (store in amber vial or dark). | Protect from light (use amber vials). |
| Duration | Months to years (if stored correctly). | Short-term (days to weeks). Avoid long-term storage. |
| Key Risks | Hydrolysis from atmospheric moisture, thermal decomposition.[2] | Freeze-thaw cycles, solvent-absorbed moisture. |
Protocol 1: Preparation of Stock Solutions
This protocol ensures the highest integrity of the resulting solution.
-
Pre-experiment Preparation:
-
Allow the vial of solid 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use only high-purity, anhydrous grade solvent (e.g., DMSO, DMF). Use a fresh, sealed bottle if possible.
-
-
Weighing:
-
Briefly open the vial in a low-humidity environment (e.g., a glove box or a fume hood with good airflow).
-
Quickly weigh the desired amount of solid into a new, dry vial.
-
Immediately and tightly reseal the main stock bottle.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous solvent to the freshly weighed solid.
-
Vortex or sonicate gently until fully dissolved.
-
-
Storage:
-
If not for immediate use, create single-use aliquots in smaller, tightly sealed vials.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Experimental Stability Assessment (HPLC-Based)
This protocol provides a self-validating system to test the compound's stability under your specific experimental conditions (e.g., in an aqueous buffer).
-
Sample Preparation:
-
T=0 Sample (Control): Prepare a solution of the compound in your experimental buffer at the final desired concentration. Immediately inject a portion onto an HPLC system to obtain a baseline chromatogram.
-
Test Sample: Place the remaining solution under your test conditions (e.g., 37°C incubator, benchtop exposed to light, etc.).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the Test Sample and inject it onto the HPLC.
-
-
Data Analysis:
-
Causality: The primary mechanism of degradation in aqueous buffer is likely hydrolysis of the C-Cl bond. This will result in a new, more polar compound that will have a different retention time on a reverse-phase HPLC column.
-
Quantification: Compare the peak area of the parent compound (4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine) at each time point relative to the T=0 sample.
-
Calculation: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Validation: The appearance of one or more new peaks that grow over time, concurrent with the decrease of the parent peak, is strong evidence of degradation.
-
References
-
Krasavin, M., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
-
Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents (Summary). Available at: [Link]
-
Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Available at: [Link]
-
Health and Safety Executive. Safe handling of chlorine from drums and cylinders. Available at: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Arnst, K. E., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]
-
Richardson, R. A., et al. (2016). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
Sources
- 1. 3680-69-1|4-Chloro-7H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Welcome to the technical support center for the synthesis and purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during their experiments. My approach is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your work.
I. Overview of the Synthesis and Potential Pitfalls
The most common and direct route to synthesizing 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine involves the chlorination of its precursor, 4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] While seemingly straightforward, this reaction can be accompanied by the formation of several by-products that may complicate purification and impact the yield and purity of the desired product.
This guide will address the identification, mitigation, and removal of these common impurities.
II. Frequently Asked Questions (FAQs)
Here are some of the common questions our team has received regarding the synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine:
Q1: My reaction seems to have stalled, and I'm observing a significant amount of starting material (4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine) even after prolonged reaction time. What could be the cause?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of POCl₃. While some modern protocols advocate for near-equimolar amounts under specific conditions, a molar excess is often necessary to drive the reaction to completion.[2][3]
-
Reaction Temperature: The chlorination of hydroxypyrimidines typically requires elevated temperatures.[2][3] If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion.
-
Purity of Starting Material: Impurities in your 4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine can interfere with the reaction. Ensure your starting material is of high purity.
Q2: After quenching the reaction with water/ice, I've noticed a significant amount of a solid that is not my desired product. What is this likely to be?
A2: The most probable by-product upon aqueous workup is the hydrolysis of your target molecule back to the starting material, 4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine. The chloro-substituent at the 4-position is susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH.
Q3: My final product shows an extra peak in the NMR that I can't identify. What are some other potential by-products?
A3: Besides the hydrolysis product, other by-products can form under certain conditions:
-
Dimerization Products: Under forcing conditions, there is a possibility of intermolecular reactions leading to dimeric species.
-
Phosphorous-containing Impurities: If the workup is not thorough, residual phosphorus species from the POCl₃ can remain.
-
Over-chlorination: While less common for this specific substrate, aggressive chlorinating conditions could potentially lead to chlorination at other positions on the heterocyclic core, although this is less likely.
III. Troubleshooting Guide: Common By-products and Solutions
This section provides a more in-depth look at common by-products and step-by-step guidance for their management.
| By-product | Identification | Cause | Prevention & Mitigation | Purification |
| 4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine | TLC (different Rf), ¹H NMR (absence of -OH peak in product), LC-MS (different m/z) | Incomplete reaction or hydrolysis of the product during workup. | - Ensure sufficient excess of POCl₃ and adequate reaction time/temperature.- Quench the reaction mixture carefully on ice and maintain a low temperature during the initial stages of workup.- Neutralize the reaction mixture promptly after quenching. | - Recrystallization: The difference in polarity between the hydroxy and chloro compounds often allows for effective separation by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).- Column Chromatography: Silica gel chromatography using a non-polar eluent system can effectively separate the more polar hydroxy by-product from the desired chloro-product. |
| Dimeric By-products | Higher molecular weight peaks in MS, complex NMR spectrum. | High reaction temperatures and/or prolonged reaction times. | - Use the minimum effective reaction temperature.- Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. | - Column Chromatography: These higher molecular weight species can typically be separated by silica gel chromatography. |
| Residual Phosphorus Compounds | Broad signals in ¹H or ³¹P NMR, inorganic residues after purification. | Incomplete quenching or insufficient washing during workup. | - Ensure thorough quenching of all reactive phosphorus species.- Wash the organic extract with a dilute aqueous base (e.g., NaHCO₃ solution) to remove acidic phosphorus by-products. | - Aqueous Washes: Multiple washes with water and brine during the workup are crucial.- Filtration: Passing the organic solution through a small plug of silica gel or alumina can help remove baseline impurities. |
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Optionally, a tertiary amine base such as N,N-dimethylaniline or triethylamine (1.0-1.2 eq) can be added to scavenge the HCl generated.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a solid base (e.g., sodium bicarbonate) until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in a minimum amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
V. Visualizing By-product Formation
The following diagrams illustrate the main synthetic pathway and the formation of the primary by-product.
Sources
Technical Support Center: Advanced Strategies for Substitution Reactions on 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This scaffold is a valuable building block in medicinal chemistry, yet its unique electronic and steric properties can present challenges, particularly the low reactivity of the C4-chloro substituent. This guide provides in-depth, experience-driven solutions to overcome these hurdles, moving from foundational principles to advanced, actionable protocols.
Frequently Asked Questions (FAQs): Understanding the Core Chemistry
This section addresses the fundamental principles governing the reactivity of your substrate. A solid grasp of these concepts is the first step in effective troubleshooting.
Q1: Why is the C4-position the primary site for nucleophilic attack on the pyrimidine ring?
The regioselectivity of nucleophilic aromatic substitution (SNAr) on pyrimidine systems is dictated by electronics. The pyrimidine core is electron-deficient due to the presence of two highly electronegative nitrogen atoms, which makes the ring susceptible to attack by nucleophiles.
When a nucleophile attacks the C4 position, the resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized through resonance. The negative charge can be delocalized onto both the N1 and N3 atoms of the pyrimidine ring. This extensive delocalization provides a lower energy pathway compared to an attack at other positions. Frontier molecular orbital theory supports this, indicating that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher on the C4 carbon, making it the most electrophilic site.[1][2]
Caption: SNAr Meisenheimer intermediate stabilization.
Q2: What specific factors contribute to the observed "low reactivity" of this particular scaffold?
While the pyrimidine ring is inherently activated for SNAr, the overall reactivity is a balance of competing electronic effects. The two methyl groups at the C3 and C6 positions are electron-donating groups (EDGs) via hyperconjugation. These EDGs slightly destabilize the negatively charged Meisenheimer intermediate that forms during the reaction, thereby increasing the activation energy and slowing the reaction rate compared to an unsubstituted analogue.[3][4] This subtle electronic push counteracts the strong pull from the ring nitrogens, leading to the commonly observed sluggishness.
Troubleshooting Guide: From Stalled Reactions to Optimized Yields
This section is formatted to directly address common experimental failures and provide a logical progression of solutions.
Q3: My amination reaction with a primary/secondary amine is stalled or giving very low conversion under standard heating. What are my options?
This is the most frequent issue. When a reaction stalls, a systematic escalation of reaction conditions is the most efficient approach.
Initial Checks:
-
Reagent Purity: Ensure the amine, solvent, and any base used are pure and, if necessary, anhydrous.
-
Temperature & Time: Confirm that the reaction has been heated to an appropriate temperature (e.g., 80-120 °C in DMF or Dioxane) for a sufficient duration (12-24 hours).
Escalation Strategy 1: Microwave-Assisted Synthesis If conventional heating is ineffective, microwave irradiation is the single most powerful tool to promote the reaction. Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar solvent and reactants, often overcoming high activation barriers in minutes rather than hours.[5][6][7] This method frequently leads to cleaner reactions and higher yields by minimizing the formation of degradation byproducts that can occur during prolonged heating.[8]
Escalation Strategy 2: Acid Catalysis (for Anilines) For weakly basic amines like anilines, adding a catalytic amount of a strong acid (e.g., 0.1 eq. of HCl) can significantly accelerate the reaction.[9] The acid protonates one of the pyrimidine ring nitrogens, dramatically increasing the electrophilicity of the C4 carbon and making it more susceptible to nucleophilic attack. This is particularly effective in polar, protic solvents like water or ethanol.[9]
| Method | Typical Temperature | Typical Time | Key Advantages | Considerations |
| Conventional Heating | 80-120 °C | 12-48 h | Simple setup | Slow, potential for degradation |
| Microwave Irradiation | 120-180 °C | 10-60 min | Rapid, high yields, clean | Requires dedicated equipment |
| Acid Catalysis | 60-100 °C | 2-12 h | Simple, effective for anilines | Limited to acid-stable substrates |
Q4: When should I abandon SNAr conditions and switch to a metal-catalyzed cross-coupling reaction?
If even aggressive SNAr conditions (e.g., high-temperature microwave heating) fail to provide the desired product, it is time to change your synthetic strategy. This is often the case with very electron-poor or sterically hindered amines. The premier alternative is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction .[10] This method does not proceed via an SNAr mechanism and is therefore not constrained by the same electronic limitations. It is exceptionally broad in scope and highly effective for coupling amines with challenging heteroaryl chlorides.[11][12]
Caption: Troubleshooting workflow for amination reactions.
Q5: I am observing significant formation of 4-hydroxy-3,6-dimethylisoxazolo[5,4-d]pyrimidine. How do I prevent this hydrolysis?
This side product arises from the reaction of your starting material with water. The C4 position is sufficiently electrophilic to react with even a weak nucleophile like water, especially under forcing conditions (high heat) or in the presence of a base.
Mitigation Strategies:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Toluene, Dioxane, DMF over molecular sieves).
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Choice of Base: Avoid using hydroxide bases (e.g., NaOH, KOH). For amine substitutions, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is preferred. For O- or S-nucleophiles, use a strong, non-hydroxide base like sodium hydride (NaH).
Validated Experimental Protocols
The following protocols are provided as robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific nucleophile.
Protocol 1: Microwave-Assisted SNAr Amination
Objective: To substitute the C4-chloro group with a primary or secondary amine using microwave irradiation.
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq., e.g., 183 mg, 1.0 mmol).
-
Add the desired amine (1.2 eq., 1.2 mmol).
-
Add diisopropylethylamine (DIPEA) (2.0 eq., 2.0 mmol).
-
Add 4 mL of N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at 150 °C for 30 minutes (monitor pressure to ensure it remains within safe limits).
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
Objective: To achieve amination when SNAr methods fail, using a palladium catalyst and a specialized phosphine ligand.
Procedure:
-
In a glovebox or under a strong stream of argon: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq., 0.02 mmol) and a suitable biarylphosphine ligand like XPhos (0.08 eq., 0.08 mmol).[10]
-
Add sodium tert-butoxide (NaOtBu) (1.4 eq., 1.4 mmol). Note: This is a strong, air-sensitive base. Handle with care.
-
Add 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq., 1.0 mmol).
-
Backfill the flask with argon.
-
Via syringe, add anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 eq., 1.2 mmol).
-
Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
References
-
Husebø, S. O., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Smith, M. R., & Wen, D. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
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orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Hurst, D. T., & Seden, T. P. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Guedes, A. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Widenhoefer, R. A., & Buchwald, S. L. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Fahmy, H. T. Y., et al. (2010). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Organic Chemistry & Process Research. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. JPRI. [Link]
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Olasunkanmi, O. I., et al. (2023). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Williams, T. D., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
- Robins, R. K. (1956). Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine.
-
Olasunkanmi, O. I., et al. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. ResearchGate. [Link]
-
F. G. D. P. Martins, M. A. P. (2019). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Advances. [Link]
-
Heterocycles Part 1 - Nucleophilic Aromatic Substitution. (2017). YouTube. [Link]
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Bernardes, G. J. L., et al. (2016). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Angewandte Chemie. [Link]
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Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
SCM. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
-
Al-Otaibi, J. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society. [Link]
-
Isherwood, M. A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
El-Kashef, H. S., et al. (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
Li, Y., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
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Paradisi, C. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
Tverdomed, S. N., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Moran, S., et al. (1998). Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research. [Link]
-
Zhang, T., et al. (2020). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. [Link]
-
Kumar, A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances. [Link]
-
Schwarzer, M. C., & Opatz, T. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
Sharma, P., et al. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Organic Synthesis. [Link]
- Wang, L., et al. (2012). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Rataboul, F., et al. (2002). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry–A European Journal. [Link]
-
SCM. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]
-
SCM. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
- Lerner, C., et al. (2012). Regioselective preparation of substituted pyrimidines.
-
Yang, J., et al. (2005). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][9][13]benzodiazepines. Organic Letters. [Link]
-
Ghorab, M. M., et al. (2016). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in drug discovery, the robust and reproducible synthesis of this scaffold is critical.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the critical parameters, potential pitfalls, and troubleshooting strategies essential for successful scale-up.
Synthetic Overview & Core Strategy
The synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a well-established three-step process. The strategy involves the initial construction of the isoxazole ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step. Each stage presents unique challenges that are amplified during scale-up.
Below is a workflow diagram illustrating the synthetic pathway.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols & Scale-Up Considerations
Step 1: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylate
This initial step involves the cyclocondensation of a β-ketoester with hydroxylamine. The reaction is generally robust, but control over reaction conditions is key to preventing side-product formation.
Protocol:
-
To a stirred solution of sodium acetate (1.2 eq) in ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 eq).
-
Add hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 30 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then chill in an ice bath for 1-2 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the isoxazole intermediate.
Scale-Up Considerations:
-
Exotherm Control: The initial addition of hydroxylamine can be exothermic. On a large scale, this must be controlled via slow, portion-wise addition or by using a jacketed reactor with cooling capabilities.
-
Solvent Volume: While effective, large volumes of ethanol can make the process less economical at scale. Process chemists should investigate more concentrated conditions or alternative solvent systems.
-
Crystallization: Ensure that the cooling profile is controlled to produce a crystalline solid that is easily filtered and washed, rather than an oil or fine powder that can clog filters.
Step 2: Synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(1H)-one
This stage involves the cyclization of the amino-isoxazole with acetic anhydride to form the fused pyrimidinone ring system. This reaction is typically high-yielding but requires anhydrous conditions.
Protocol:
-
Suspend 5-Amino-3-methylisoxazole-4-carboxylate (1.0 eq) in acetic anhydride (5-10 vol).
-
Heat the mixture to reflux (approx. 140 °C) for 3-5 hours. The suspension should become a clear solution before a new precipitate forms.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the mixture to ambient temperature, then further cool in an ice bath.
-
Filter the solid product, wash thoroughly with a non-polar solvent like hexanes or diethyl ether to remove residual acetic anhydride.
-
Dry the product under vacuum.
Scale-Up Considerations:
-
Anhydrous Conditions: Water contamination will consume acetic anhydride and can lead to incomplete cyclization and the formation of amide by-products. Ensure all glassware and reagents are dry.
-
Reagent Volume: Using a large excess of acetic anhydride as the solvent is common in lab-scale synthesis. For scale-up, minimizing the excess is crucial for economic and waste-reduction reasons. The use of a high-boiling inert solvent like toluene or xylenes with a stoichiometric amount of acetic anhydride should be evaluated.
-
Product Isolation: The product often crystallizes directly from the reaction mixture. The particle size and morphology should be monitored to ensure efficient filtration and washing.
Step 3: Synthesis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
This is the final and often most challenging step, involving the chlorination of the pyrimidinone with phosphorus oxychloride (POCl₃). This reagent is highly reactive and requires careful handling.[2]
Protocol:
-
Charge a reactor with 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(1H)-one (1.0 eq) and an inert solvent such as toluene (10 vol).
-
Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[3]
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 - 2.0 eq) via an addition funnel, keeping the internal temperature below 25 °C.[3]
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours.
-
Monitor the reaction to completion by LC-MS.
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a stirred mixture of ice and water. CAUTION: HIGHLY EXOTHERMIC.
-
Separate the organic layer. Wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/hexane mixture) or silica gel chromatography.
Scale-Up Considerations:
-
Reagent Handling & Safety: POCl₃ is corrosive and reacts violently with water, releasing HCl gas. All operations must be conducted in a well-ventilated fume hood or an appropriate closed-system reactor. Personnel must wear appropriate PPE.
-
Quenching: The quench of excess POCl₃ is the most hazardous part of this process. On a large scale, this must be done with extreme care, using a "reverse quench" (adding the reaction mixture to the quench solution) with efficient cooling and stirring to manage the exotherm.
-
By-products: The reaction produces phosphoric acid by-products, which must be completely removed during the aqueous work-up to prevent product degradation and ensure purity.
-
Solvent-Free Conditions: For large-scale manufacturing, solvent-free chlorination using POCl₃ with a base can be an environmentally and economically advantageous alternative, though it requires specialized high-temperature reactors.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Step 1: Isoxazole Formation
-
Q: My yield for the isoxazole formation is low, and I'm isolating a significant amount of oily by-product. What's happening?
-
A: This often points to incomplete reaction or side reactions.
-
Cause 1: Incorrect pH. The reaction is sensitive to pH. Ensure you have the correct stoichiometry of sodium acetate to buffer the HCl released from hydroxylamine hydrochloride.
-
Cause 2: Temperature Control. Adding the hydroxylamine too quickly without cooling can cause localized overheating, leading to decomposition of the starting materials or intermediates.
-
Solution: Implement slow, controlled addition of reagents with efficient cooling. Check the pH of the reaction mixture after all reagents are added.
-
-
Step 2: Pyrimidine Annulation
-
Q: The cyclization with acetic anhydride is sluggish and doesn't go to completion, even after prolonged reflux.
-
A: This is almost always a moisture-related issue.
-
Cause: Presence of Water. Trace amounts of water in the starting material or solvent will hydrolyze the acetic anhydride, rendering it ineffective.
-
Solution: Dry the 5-Amino-3-methylisoxazole-4-carboxylate starting material thoroughly in a vacuum oven before use. Use a fresh, unopened bottle of acetic anhydride and ensure all glassware is flame-dried or oven-dried. Performing the reaction under an inert atmosphere (N₂ or Argon) is highly recommended for scale-up.
-
-
-
Q: During work-up, my product is difficult to filter and seems "gummy." Why?
-
A: This can be due to incomplete removal of acetic acid/anhydride or poor crystallization.
-
Cause: Acetic acid can form a eutectic mixture with the product.
-
Solution: Ensure the product is washed thoroughly with a solvent in which it is insoluble but the impurities are soluble (e.g., cold diethyl ether or methyl tert-butyl ether). Consider adding a non-polar co-solvent during the cooling phase to promote better crystal formation.
-
-
Step 3: Chlorination
-
Q: My final chlorination step is low-yielding, and I see a lot of starting material remaining.
-
A: Incomplete chlorination is a common problem.
-
Cause 1: Insufficient POCl₃. The pyrimidinone may not be fully soluble, or the POCl₃ may be partially degraded by trace moisture.
-
Cause 2: Inadequate Temperature/Time. The reaction may require higher temperatures or longer reaction times to proceed to completion, especially if the substrate is not fully dissolved.
-
Solution: Increase the equivalents of POCl₃ (from 1.2 to 2.0 eq). Ensure the reaction is heated to a full, rolling reflux. A higher-boiling solvent like xylene can be considered if temperature is a limiting factor. The use of PCl₅ as an additive can sometimes increase the potency of the chlorinating mixture.[4]
-
-
Caption: Troubleshooting flowchart for the chlorination step.
-
Q: The work-up of the POCl₃ reaction is difficult to control and very exothermic. How can I manage this on a larger scale?
-
A: This is a critical safety issue.
-
Solution 1: Reverse Quench. Always add the reaction mixture slowly to a vigorously stirred, well-chilled vessel of ice/water. Never add water to the reaction mixture.
-
Solution 2: Solvent Choice. Using a non-polar organic solvent like toluene helps with phase separation. After quenching, the product is in the organic layer, while phosphorus by-products are in the aqueous layer.[5]
-
Solution 3: Distillation. For very large scales, it is sometimes possible to distill off the excess POCl₃ under vacuum before quenching.[6] This reduces the amount of reagent that needs to be neutralized but requires careful temperature control to avoid product decomposition.
-
-
Summary of Key Parameters for Scale-Up
| Parameter | Step 1: Isoxazole | Step 2: Pyrimidinone | Step 3: Chlorination |
| Critical Reagents | Hydroxylamine HCl | Acetic Anhydride | Phosphorus Oxychloride (POCl₃) |
| Stoichiometry | ~1.1 eq Hydroxylamine | >3 eq Acetic Anhydride | 1.2 - 2.0 eq POCl₃ |
| Temperature | <30 °C (addition), then Reflux | Reflux (~140 °C) | <25 °C (addition), then Reflux |
| Key Challenge | Exotherm control | Anhydrous conditions | Exothermic quench, reagent handling |
| Typical Yield | 80-90% | 85-95% | 70-85% |
| Impurity Profile | Unreacted starting materials | Incompletely cyclized amide | Unreacted pyrimidinone, hydrolysis products |
References
-
Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]
- Dow AgroSciences LLC. (2002). Synthesis of chlorinated pyrimidines. Google Patents.
- Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry.
-
Kłys, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Krasavin, M., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
-
Li, J. J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
- Bayer Aktiengesellschaft. (1995). Process for the preparation of chloropyrimidines. Google Patents.
- Shanghai Institute of Pharmaceutical Industry. (2013). Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
- Indian Chemical Society. (2021).
Sources
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- 3. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Troubleshooting failed reactions involving 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Welcome to the technical support center for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot failed reactions and optimize your synthetic strategies.
Introduction to the Reactivity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is an electron-deficient heteroaromatic compound, a characteristic that dictates its reactivity. The chlorine atom at the 4-position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the fused isoxazolopyrimidine ring system. This makes it a valuable intermediate for the synthesis of a variety of substituted analogues, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The isoxazolo[5,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] However, the successful functionalization of this core can be challenging. This guide will walk you through common issues and their solutions in a practical question-and-answer format.
Troubleshooting Guide
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone of functionalizing 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. Here are some common problems and their remedies.
Question 1: My amination reaction with a primary/secondary amine is sluggish or fails to go to completion. What are the likely causes and how can I fix it?
Answer:
This is a frequent issue that can stem from several factors. Let's break them down:
-
Insufficient Nucleophilicity of the Amine: The reactivity of the amine is crucial. Sterically hindered amines or anilines with electron-withdrawing groups may react slowly.
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome activation energy barriers. Monitor for decomposition of your starting material or product.
-
Choice of Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to quench the HCl generated. Ensure you are using at least one equivalent. For weakly nucleophilic amines, a stronger base like sodium or potassium carbonate may be beneficial, but be mindful of potential side reactions.
-
Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3][4][5][6] If solubility is an issue, consider a co-solvent system.
-
-
-
Protonation of the Nucleophile: Under acidic conditions, the amine nucleophile can be protonated, rendering it unreactive.
-
Troubleshooting:
-
Ensure Basicity: As mentioned, the presence of a suitable base is critical to neutralize the generated acid. In some cases, using the amine itself as both the nucleophile and the acid scavenger (by using it in excess) can be effective.
-
-
-
Competing Hydrolysis: The presence of water in the reaction can lead to the formation of the corresponding 4-hydroxy derivative, 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one.[7]
-
Troubleshooting:
-
Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry your amine over appropriate drying agents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocol: General Procedure for Amination
-
To a solution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M), add the amine (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing a significant amount of an impurity with a mass corresponding to the hydrolysis product. How can I prevent this?
Answer:
The formation of 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a common side reaction, especially when reactions are heated for prolonged periods or if there is moisture present.
-
Causality: The chloro group at the 4-position is susceptible to hydrolysis, particularly at elevated temperatures and in the presence of water or other nucleophilic oxygen species.
-
Preventative Measures:
-
Strict Anhydrous Conditions: As detailed above, ensure all reagents and solvents are scrupulously dried.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can help to exclude atmospheric moisture.
-
Minimize Reaction Time: Optimize the reaction temperature to achieve a reasonable reaction rate without unnecessarily long heating times.
-
Alternative Solvents: In some cases, switching to a less hygroscopic solvent might be beneficial, provided the reactants are sufficiently soluble.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, its application to electron-deficient heterocycles like ours can be nuanced.
Question 3: My Suzuki coupling reaction is giving low yields of the desired product, and I'm recovering a lot of starting material. What should I investigate?
Answer:
Low conversion in Suzuki couplings with this substrate can be attributed to several factors related to the catalytic cycle.
-
Catalyst and Ligand Choice: The selection of the palladium source and the ligand is critical for efficient oxidative addition to the C-Cl bond.
-
Troubleshooting:
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often improve the rate of oxidative addition to aryl chlorides. Consider catalysts like Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands such as XPhos, SPhos, or tBu₃P.
-
Catalyst Loading: For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.
-
-
-
Base Selection: The base plays a crucial role in the transmetalation step.
-
Troubleshooting:
-
Base Strength and Solubility: A variety of bases can be employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can be solvent-dependent. For instance, K₃PO₄ is often effective in ethereal solvents like dioxane or THF. Cs₂CO₃ is a stronger and often more soluble base that can be beneficial in challenging cases.
-
Aqueous vs. Anhydrous: Many Suzuki reactions benefit from the presence of a small amount of water, which can aid in the dissolution of the base and facilitate the catalytic cycle. However, with our substrate, excessive water can lead to hydrolysis. A careful balance is needed.
-
-
-
Solvent System: The solvent influences the solubility of all components and the stability of the catalytic species.
-
Troubleshooting:
-
Common Solvents: Mixtures of an organic solvent with water are common, such as 1,4-dioxane/water, THF/water, or toluene/water. For substrates prone to hydrolysis, anhydrous conditions with a suitable base might be necessary. Polar aprotic solvents like DMF can also be used.[8]
-
-
Question 4: I am observing significant amounts of dehalogenated starting material and/or homocoupling of my boronic acid. What are the causes and solutions?
Answer:
These are common side reactions in palladium-catalyzed cross-couplings.
-
Dehalogenation (Proto-dechlorination): This occurs when the chloro group is replaced by a hydrogen atom.
-
Causality: This can be caused by impurities in the reagents or solvents, or by certain reaction conditions that favor a reductive pathway.
-
Troubleshooting:
-
High-Purity Reagents: Ensure your boronic acid is of high purity.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can interfere with the catalytic cycle. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Ligand Choice: Some ligands are more prone to promoting reductive elimination pathways. Experiment with different ligands.
-
-
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl derived from your boronic acid.
-
Causality: This is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: As with dehalogenation, rigorous degassing is essential.
-
Controlled Temperature: Avoid excessively high temperatures.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Summary
| Reaction Type | Common Problem | Potential Cause(s) | Recommended Solution(s) |
| SNAr (Amination) | Low/No Conversion | Poor nucleophile, steric hindrance, protonation of nucleophile | Increase temperature, use a stronger base, switch to a more polar aprotic solvent |
| Hydrolysis By-product | Presence of water | Use anhydrous reagents/solvents, inert atmosphere, minimize reaction time | |
| Suzuki Coupling | Low/No Conversion | Inefficient catalyst/ligand, improper base/solvent | Screen different Pd catalysts/ligands (e.g., Pd(dppf)Cl₂, XPhos), optimize base and solvent system |
| Dehalogenation/Homocoupling | Oxygen, impurities, high temperature | Thoroughly degas the reaction, use high-purity reagents, control temperature |
Visualizing the Workflow
Experimental Workflow for a Successful SNAr Reaction
Caption: A typical workflow for nucleophilic aromatic substitution.
Troubleshooting Logic for a Failed Suzuki Coupling
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5789. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6614. [Link]
- U.S. Patent No. 6,525,060 B1. (2003). Triazolo(4,5-d)pyrimidine compounds.
- U.S. Patent No. 7,585,868 B2. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
-
Wang, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1136-1141. [Link]
- World Intellectual Property Organization. (2002).
-
Taylor, E. C., & Sowinski, F. (1975). The Synthesis of 4-Aminoisoxazolo[5,4-d]pyrimidines. The Journal of Organic Chemistry, 40(17), 2321–2329. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- U.S. Patent No. 5,593,997 A. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Kwiecień, H., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
- U.S. Patent No. 4,742,060 A. (1988). Heterocyclic compounds.
-
El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(6), 1428-1434. [Link]
-
Request PDF. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Synthetic Entry to Isoxazolo(5,4-d)pyrimidine-4(5H)thione and Isothiazolo(4,3-d)isoxazole. [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Hughes, D. L. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 54(17), 3393–3405. [Link]
-
Hergert, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]
-
YouTube. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Justia Patents. (2015). process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. [Link]
- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
-
Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][9][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]
-
ACS Figshare. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]
-
Hergert, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]
- U.S. Patent No. 5,525,724 A. (1996).
-
Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1435–1440. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Welcome to the technical support guide for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this critical heterocyclic building block. Achieving high purity is paramount for successful downstream applications, and this guide provides in-depth troubleshooting advice and validated protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Q1: What are the most likely impurities in my crude product after synthesis?
A: The impurity profile is largely dependent on the synthetic route, but for syntheses involving the chlorination of 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), you should anticipate three primary contaminants:
-
Unreacted Starting Material: The hydroxy-precursor, 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one.
-
Hydrolysis Byproduct: The 4-chloro group is reactive and can hydrolyze back to the hydroxy functionality if exposed to moisture, particularly during aqueous workup.
-
Phosphorus-based Residues: Remnants from the chlorinating agent (e.g., phosphoric acid) if the workup is not thorough.
Q2: My crude ¹H NMR spectrum shows several unexpected peaks. How can I identify the key impurities?
A: Differentiating the product from its hydroxy-precursor/hydrolysis byproduct is key. The protons on the methyl groups are excellent diagnostic markers. For 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, you will observe two distinct singlets for the methyl groups. In the presence of the hydroxy impurity, you will likely see a second set of methyl signals, slightly shifted. Furthermore, the hydroxy precursor may exhibit a broad singlet for the N-H or O-H proton, which is absent in the pure chloro-product. Characterization of related pyrazolo[3,4-d]pyrimidines by ¹H NMR is a well-established method for structural confirmation[1][2].
Q3: What is the most straightforward method to quickly improve the purity of my crude solid?
A: A simple trituration or slurry wash is highly effective for removing more soluble impurities. After isolating your crude solid, suspend it in a cold, non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. The desired product is typically less soluble in such solvents than the common impurities. Stir the slurry for 15-30 minutes, then filter and wash the solid with a small amount of the cold solvent. This process efficiently removes residual reagents and some byproducts without significant loss of the target compound.
Q4: My product has oiled out or is a persistent gummy solid. What is the best path forward?
A: When a product fails to crystallize, it is often due to a significant level of impurities that disrupt the crystal lattice formation. In this scenario, purification via flash column chromatography is the most reliable approach. This technique is highly effective for separating compounds with different polarities, such as the relatively non-polar desired product from its more polar hydroxy-precursor. A common mobile phase for similar chlorinated heterocycles is a gradient of ethyl acetate in hexane[3].
Q5: Which analytical techniques are considered essential for verifying the final purity?
A: A comprehensive purity analysis should rely on a combination of methods:
-
HPLC/UPLC: Provides a quantitative measure of purity (e.g., >95%). Several methods using C18 columns are available for related structures[3].
-
¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities[1][2].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (183.60 g/mol for C₇H₆ClN₃O)[4].
-
Melting Point: A sharp melting point indicates high purity. For a related pyrazolo[3,4-d]pyrimidine, a sharp melting point of 68–69 °C was reported for the pure compound[1].
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific purity issues.
Problem: Significant Contamination with the Hydroxy-Precursor
-
Underlying Cause: This issue stems from an incomplete chlorination reaction. Common reasons include insufficient reaction time, temperatures that are too low, or using a suboptimal amount of the chlorinating agent (e.g., POCl₃). The conversion of hydroxypyrimidines to their chloro-derivatives using POCl₃ is a standard procedure that requires forcing conditions to proceed to completion[5].
-
Identification:
-
TLC: The hydroxy-precursor is more polar and will have a lower Rf value than the 4-chloro product.
-
NMR: Appearance of a second set of signals corresponding to the starting material.
-
MS: A peak corresponding to the molecular weight of the hydroxy-precursor will be present.
-
-
Expert Recommendation: While optimizing the reaction is the best long-term solution, contaminated batches can be salvaged using flash column chromatography. The difference in polarity between the chloro- and hydroxy-compounds is typically sufficient for effective separation.
Workflow: Purification via Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Problem: Product Purity Decreases After Aqueous Workup
-
Underlying Cause: This indicates hydrolysis of the C4-Cl bond. The 4-position on pyrimidine and related fused heterocyclic systems is activated towards nucleophilic substitution. Water can act as a nucleophile, converting the product back to the hydroxy-precursor, a reaction that can be accelerated by acidic conditions[6].
-
Identification: The appearance or increase of the hydroxy-precursor peak in HPLC or NMR analysis post-workup.
-
Expert Recommendation: The workup procedure must be executed swiftly and under non-acidic conditions to minimize hydrolysis.
-
Controlled Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of ice and saturated sodium bicarbonate (NaHCO₃) solution. This simultaneously hydrolyzes excess POCl₃ and neutralizes the resulting acids (HCl, H₃PO₄).
-
Rapid Extraction: Immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Thorough Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine to remove water and inorganic salts[1].
-
Anhydrous Drying: Dry the organic phase thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and immediately remove the solvent under reduced pressure.
-
Section 3: Validated Purification Protocols
These protocols provide a reliable starting point for obtaining high-purity 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Protocol 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of a suitable hot solvent (see Table 1) to just dissolve the solid. Common starting points for pyrimidine derivatives include dioxane or mixtures of ethyl acetate and hexane[7][8].
-
If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) first, then slowly add the "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
|---|---|
| Dioxane | Proven effective for similar heterocyclic systems[7]. |
| Ethyl Acetate / Hexane | A common polar/non-polar mixture for tuning solubility. |
| Isopropanol | A moderately polar solvent that often provides good solubility differentials. |
| Toluene | A non-polar aromatic solvent, useful if impurities are highly polar. |
Protocol 2: Flash Column Chromatography
This is the method of choice for purifying oils or highly impure solids.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude material in a minimal volume of DCM and add silica gel (approx. 2-3 times the mass of the crude product). Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column, packing it using the initial, non-polar eluent (e.g., 100% hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Section 4: Purity Verification and Data Interpretation
Final confirmation of purity is essential. The following table provides starting parameters for analytical verification.
Troubleshooting Logic for Purification
Caption: Decision tree for selecting the appropriate purification strategy.
Table 2: Key Analytical Parameters for Purity Confirmation
| Technique | Parameter | Expected Result for Pure Product |
|---|---|---|
| HPLC | Column: C18, 4.6 x 150 mm | A single major peak with >98% area. |
| Mobile Phase: Acetonitrile/Water | Consistent retention time. | |
| Detection: 254 nm | Flat baseline. | |
| ¹H NMR | Solvent: CDCl₃ | Two sharp singlets for the two methyl groups. Absence of broad N-H/O-H peaks. |
| ¹³C NMR | Solvent: CDCl₃ | The correct number of signals (7 carbons) with expected chemical shifts. |
| MS (ESI+) | Mode: Positive Ion | A strong signal at m/z 184.0 [M+H]⁺. |
| Melting Point | Analysis | A sharp melting range (e.g., within 1-2 °C). |
By systematically applying the troubleshooting logic and purification protocols outlined in this guide, researchers can confidently enhance the purity of their synthesized 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, ensuring the quality and reliability of their subsequent experimental work.
References
-
Butin, A. V., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1017. Available at: [Link]
- Stille, J. R., & Foster, S. A. (2002). Synthesis of chlorinated pyrimidines. Google Patents. (WO2002000628A2).
-
Janežič, M., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][7][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 77(4), 547-558. Available at: [Link]
- Etzbach, K., et al. (1996). Process for the preparation of chloropyrimidines. Google Patents. (US5525724A).
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]
-
Li, J., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]
-
Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(12), 2791-2796. Available at: [Link]
-
El-Fakharany, E. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. Available at: [Link]
Sources
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- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Reactions
Welcome to the technical support hub for optimizing reactions involving 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the most appropriate solvent for your specific synthetic needs. Here, we move beyond simple protocols to explain the fundamental principles that govern solvent effects, empowering you to troubleshoot effectively and enhance your reaction outcomes.
I. Understanding the Core Chemistry: The Role of the Solvent
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the 4-chloro substituent serves as a versatile handle for introducing molecular diversity. The success of these subsequent reactions is critically dependent on the reaction medium. A solvent does more than just dissolve reactants; it influences reaction rates, stabilizes transition states, and can even alter reaction pathways.
The 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine molecule possesses a unique electronic architecture. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SNAr). The isoxazole ring and methyl groups further modulate the electronic properties and steric environment of the molecule.
Key Reaction Types and Solvent Considerations:
-
Nucleophilic Aromatic Substitution (SNAr): This is one of the most common reactions for this substrate. The choice of solvent is paramount for stabilizing the negatively charged Meisenheimer intermediate that forms during the reaction.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the solvent must facilitate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
II. Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when working with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Q1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What is the likely cause?
A1: Low yields in SNAr reactions are often due to a suboptimal solvent choice. For these reactions, polar aprotic solvents are generally preferred. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. They can solvate the cation of the base (if used) without strongly solvating the nucleophile, thus preserving its reactivity. Additionally, ensure your amine nucleophile is sufficiently nucleophilic and not overly sterically hindered. In some cases, heating the reaction is necessary to overcome the activation energy barrier.[1][2]
Q2: I am observing significant side product formation in my Suzuki coupling reaction. How can I improve the selectivity?
A2: Side product formation in Suzuki couplings, such as dehalogenation or homocoupling, can often be mitigated by careful solvent and base selection. A common solvent system for Suzuki reactions is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. The aqueous phase is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and facilitate the transmetalation step. The choice of phosphine ligand for the palladium catalyst is also critical for selectivity.[3][4] If you are still observing side products, consider screening different palladium catalysts and ligands.
Q3: What is the best general-purpose solvent for initial screening of reactions with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine?
A3: For initial screening, a versatile solvent that can accommodate a range of reaction types is ideal. Acetonitrile (MeCN) is a good starting point due to its moderate polarity, relatively high boiling point, and ability to dissolve a wide range of organic compounds and some inorganic salts. It is also relatively easy to remove under reduced pressure. For reactions requiring higher temperatures, 1,4-dioxane or toluene can be good alternatives.
Q4: How does the solubility of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in different solvents affect my reaction?
A4: Poor solubility of your starting material is a common reason for incomplete or slow reactions.[5] It is crucial to ensure that all reactants are in the solution phase for the reaction to proceed efficiently. The solubility of pyrimidine derivatives can be influenced by the functional groups present.[6][7] Before setting up a large-scale reaction, it is advisable to perform a small-scale solubility test with your chosen solvent. If solubility is an issue, you may need to switch to a more polar or higher-boiling solvent, or a co-solvent system.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in reactions with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
| Observation | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Poor Solubility of Reactants: One or more reactants are not fully dissolved in the chosen solvent. | - Perform a solubility test with a small amount of starting material. - Switch to a more suitable solvent (see Solvent Properties Table below). - Consider using a co-solvent system (e.g., Toluene/EtOH). - Increase the reaction temperature. |
| Incorrect Solvent Polarity: The solvent is not effectively stabilizing the transition state or intermediates. | - For SNAr, switch to a polar aprotic solvent like DMF or DMSO. - For cross-coupling, ensure an appropriate solvent mixture (e.g., dioxane/water) is used to facilitate all steps of the catalytic cycle. | |
| Low Reaction Temperature: The reaction has a high activation energy and requires thermal input. | - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling point solvent. | |
| Formation of Multiple Products/Side Reactions | Solvent-Induced Side Reactions: The solvent may be participating in the reaction or promoting undesired pathways. | - Avoid protic solvents (e.g., alcohols) in reactions with highly basic or nucleophilic reagents unless they are intended to be part of the reaction. - For Suzuki couplings, ensure the water content in the solvent mixture is optimized to avoid dehalogenation. |
| Decomposition of Starting Material or Product: The reaction temperature may be too high, or the solvent may be reacting with the substrate. | - Lower the reaction temperature. - Screen for a solvent that allows the reaction to proceed at a lower temperature. - Ensure the solvent is anhydrous and deoxygenated, especially for palladium-catalyzed reactions. | |
| Difficulty in Product Isolation/Purification | High-Boiling Point Solvent: The solvent (e.g., DMF, DMSO) is difficult to remove completely. | - After the reaction, perform an aqueous workup to extract the product into a lower-boiling organic solvent (e.g., EtOAc, DCM). - For very polar products, consider lyophilization or high-performance liquid chromatography (HPLC) for purification. |
| Solvent Miscibility Issues: The reaction solvent is not compatible with the workup or purification solvents. | - Plan the workup procedure in advance, considering the miscibility of the reaction solvent with extraction solvents. - If using a water-miscible solvent like DMF, use a larger volume of water and brine during extraction to ensure complete phase separation. |
IV. Experimental Protocols & Workflows
A. Protocol for Solvent Screening in a Nucleophilic Aromatic Substitution Reaction
This protocol provides a systematic approach to identifying the optimal solvent for the reaction of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine with a generic amine nucleophile.
Materials:
-
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
-
Amine nucleophile (e.g., morpholine)
-
DIPEA (N,N-Diisopropylethylamine)
-
Screening solvents: Acetonitrile (MeCN), 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Small reaction vials with stir bars
-
Heating block
-
TLC plates and analytical instruments (LC-MS, NMR)
Procedure:
-
To five separate reaction vials, add 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (1 equivalent).
-
To each vial, add the amine nucleophile (1.2 equivalents) and DIPEA (1.5 equivalents).
-
To each vial, add one of the screening solvents (to a concentration of ~0.1 M).
-
Seal the vials and place them in a heating block set to 80 °C.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
After 24 hours, or upon completion, quench the reactions and analyze the crude reaction mixtures to determine the conversion and identify any side products.
-
The solvent that provides the highest conversion to the desired product with the fewest side products is the optimal choice.
B. Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your reaction.
Caption: A decision-making workflow for selecting the optimal solvent.
V. Solvent Properties at a Glance
For your convenience, here is a table summarizing the properties of commonly used solvents in reactions with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
| Solvent | Abbreviation | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics & Common Uses |
| Acetonitrile | MeCN | 37.5 | 82 | Good all-purpose polar aprotic solvent for initial screening. |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Excellent polar aprotic solvent for SNAr; high boiling point. |
| Dimethyl Sulfoxide | DMSO | 46.7 | 189 | Highly polar aprotic solvent, effective for challenging SNAr reactions. |
| 1,4-Dioxane | - | 2.2 | 101 | Common aprotic solvent for Suzuki and other cross-coupling reactions. |
| Toluene | - | 2.4 | 111 | Nonpolar aprotic solvent, often used in cross-coupling reactions. |
| Tetrahydrofuran | THF | 7.6 | 66 | Moderately polar aprotic solvent, useful for a variety of reactions. |
| Ethanol | EtOH | 24.6 | 78 | Protic solvent, can act as a nucleophile or be used as a co-solvent.[8] |
VI. References
-
Wagner, E., Al-Kadasi, K., Zimecki, M., & Sawka-Dobrowolska, W. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-504. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikadd, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1535-1543. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Baluja, S., & Soni, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. [Link]
-
Baluja, S., & Soni, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228. [Link]
-
Arote, R. B., & Akamanchi, K. G. (2011). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Journal of Sulfur Chemistry, 32(4), 369-376. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][9][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 93-102. [Link]
-
Geronikaki, A., & De Clercq, E. (2008). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 13(12), 3097-3113. [Link]
-
L'hermite, E., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693. [Link]
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- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and Established Kinase Inhibitors in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Kinase-Driven Angiogenesis
The aberrant signaling of protein kinases is a cornerstone of cancer development and progression. Among the myriad of kinase-driven processes, tumor angiogenesis—the formation of new blood vessels—is a critical dependency for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a pivotal mediator of angiogenesis, making it a prime target for therapeutic intervention.[1][2] The isoxazolo[5,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its structural analogy to purine bases, has given rise to a class of compounds with promising kinase inhibitory activity.[3][4] This guide provides a comparative analysis of a representative member of this class, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, against the well-established multi-kinase inhibitors, Sunitinib and Sorafenib, with a focus on their potential as VEGFR-2 inhibitors.
While 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a novel compound with limited publicly available data, this guide will leverage data from structurally related isoxazolo[5,4-d]pyrimidine derivatives to project its potential efficacy and provide a framework for its experimental evaluation. This document will delve into the mechanistic underpinnings of these inhibitors, present hypothetical comparative data, and provide detailed protocols for a head-to-head evaluation.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Axis
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[5] Kinase inhibitors targeting this pathway primarily function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.
Sunitinib and Sorafenib are both multi-targeted tyrosine kinase inhibitors known to potently inhibit VEGFR-2, in addition to other kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[6][7] Their broad-spectrum activity contributes to their clinical efficacy but can also be associated with off-target effects.
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine , based on the activity of its structural analogs, is hypothesized to function as a competitive inhibitor of the ATP-binding site of VEGFR-2.[8][9] The isoxazolo[5,4-d]pyrimidine core acts as a bioisostere of adenine, the purine base in ATP, allowing it to fit into the kinase's active site.[4]
Visualizing the VEGFR-2 Signaling Pathway
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
Comparative Performance Metrics: A Data-Driven Overview
To provide a clear comparison, the following tables summarize key performance indicators for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (projected), Sunitinib, and Sorafenib. The data for Sunitinib and Sorafenib are derived from published literature, while the values for the novel compound are hypothetical, based on the performance of similar isoxazolo[5,4-d]pyrimidine derivatives.[9][10]
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | VEGFR-2 IC50 (nM) | Other Key Targets & IC50 (nM) |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 50 - 150 (Projected) | To be determined |
| Sunitinib | 10 - 80 | PDGFRβ (2), c-KIT (4) |
| Sorafenib | 90 | BRAF (22), CRAF (6), PDGFRβ (57) |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vitro Cellular Activity
| Compound | HUVEC Proliferation IC50 (µM) | Cancer Cell Line Cytotoxicity IC50 (µM) (e.g., HepG2) |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 0.5 - 2.0 (Projected) | 5 - 15 (Projected) |
| Sunitinib | ~1.5[11] | 8.4 - 9.0[10] |
| Sorafenib | ~1.5[11] | 5 - 10 |
Experimental Protocols for Comparative Evaluation
To rigorously assess the performance of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine against Sunitinib and Sorafenib, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for this evaluation.
Workflow for Comparative Inhibitor Analysis
Caption: Experimental workflow for inhibitor comparison.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Test compounds (4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, Sunitinib, Sorafenib) dissolved in DMSO
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant VEGFR-2 kinase, and the diluted test compounds.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on human umbilical vein endothelial cells (HUVECs) and relevant cancer cell lines (e.g., HepG2, A549).
Materials:
-
HUVECs, HepG2 cells, A549 cells
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis of VEGFR-2 Signaling
Objective: To investigate the effect of the test compounds on the phosphorylation status of VEGFR-2 and its key downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
HUVECs or other responsive cell lines
-
Test compounds
-
VEGF-A
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to near confluency and serum-starve them overnight.
-
Pre-treat the cells with the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothetical, comparison of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine with the established VEGFR-2 inhibitors, Sunitinib and Sorafenib. The provided experimental framework offers a robust methodology for the empirical validation of this novel compound's potential as a targeted anti-angiogenic agent.
The isoxazolo[5,4-d]pyrimidine scaffold holds considerable promise for the development of novel kinase inhibitors.[8][12] Future research should focus on a thorough in vitro and in vivo characterization of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to elucidate its full therapeutic potential, including its kinase selectivity profile, pharmacokinetic properties, and efficacy in preclinical cancer models. Such studies will be instrumental in determining its viability as a next-generation kinase inhibitor for the treatment of cancer and other angiogenesis-dependent diseases.
References
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Bayyoud, T., Hofmann, J., Spitzer, M., Bartz-Schmidt, K. U., & Yoeruek, E. (2014). Cytotoxic properties of sunitinib and sorafenib on human corneal epithelial cells. Current Eye Research, 39(2), 149–154. [Link]
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Cieplik, F., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. [Link]
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El-Damasy, D. A., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(10), 1419-1432. [Link]
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Gacche, R. N., & Meshram, R. J. (2014). The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer. Journal of cellular physiology, 229(5), 603–614. [Link]
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Gawalska, H., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Górniak, P., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(14), 5393. [Link]
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Guba, M., et al. (2002). Sunitinib and sorafenib concentration dependently affect NK cell cytotoxicity and cytokine production. Journal of translational medicine, 11, 14. [Link]
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Lee, S. H., et al. (2016). Downregulation of VEGFR2 signaling by cedrol abrogates VEGF-driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Oncology reports, 36(3), 1511–1518. [Link]
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-
Manz, B., et al. (2014). Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib. BMC cancer, 14, 943. [Link]
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Morelli, M. B., et al. (2021). Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. International Journal of Molecular Sciences, 22(21), 12001. [Link]
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ResearchGate. (n.d.). Effect of Sorafenib and Sunitinib on VEGFR phosphorylation. Western...[Link]
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ResearchGate. (n.d.). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity | Request PDF. [Link]
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ResearchGate. (n.d.). Western blot analysis of VEGFR2 downstream signaling transduction...[Link]
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Stuttfeld, E., & Ballmer-Hofer, K. (2009). Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. International journal of molecular sciences, 10(9), 4155–4175. [Link]
-
van der Meel, R., et al. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. International journal of nanomedicine, 9, 4315–4327. [Link]
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van Erp, N. P., et al. (2009). Platelet function is disturbed by the angiogenesis inhibitors sunitinib and sorafenib, but unaffected by bevacizumab. Journal of thrombosis and haemostasis : JTH, 7(12), 2040–2049. [Link]
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Wang, X., et al. (2014). Impact of Tumor Cell VEGF Expression on the In Vivo Efficacy of Vandetanib (ZACTIMA™; ZD6474). Anticancer research, 34(3), 1167–1176. [Link]
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Wodnicka, M., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(21), 7241. [Link]
-
Wu, J., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC advances, 12(23), 14691–14705. [Link]
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Zhang, H., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(10), 1419-1432. [Link]
-
Zhang, X., et al. (2024). Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration. Scientific reports, 14(1), 25292. [Link]
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Zhao, Y., et al. (2021). Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway. Cancers, 13(6), 1225. [Link]
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Zhou, Q., et al. (2020). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry, 11(10), 1125–1143. [Link]
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Zuercher, W. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of medicinal chemistry, 63(21), 12437–12461. [Link]
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The Isoxazolo[5,4-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isoxazolo[5,4-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoxazolo[5,4-d]pyrimidine analogs, offering a comparative overview of their performance against various cancer cell lines and key oncogenic targets. Experimental data and detailed protocols are presented to support the findings and empower researchers in their drug discovery efforts.
The Isoxazolo[5,4-d]pyrimidine Core: A Versatile Pharmacophore
The isoxazolo[5,4-d]pyrimidine system is a fused heterocyclic ring that can be considered a purine analog, where the imidazole ring is replaced by an isoxazole ring.[1] This structural similarity to endogenous purine bases allows derivatives of this scaffold to act as antimetabolites, interfering with key cellular processes involved in cancer progression.[2][3] Notably, isoxazolo[5,4-d]pyrimidine analogs have shown a wide range of biological activities, including the inhibition of crucial enzymes and signaling pathways implicated in carcinogenesis.[4]
A primary focus of research on this scaffold has been its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2][5] By targeting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of isoxazolo[5,4-d]pyrimidine analogs is intricately linked to the nature and position of substituents on the core structure. Understanding these relationships is paramount for the rational design of more potent and selective anticancer agents. The key positions for substitution that significantly influence activity are C2, C5, and C7.
Figure 1: Key positions on the isoxazolo[5,4-d]pyrimidine core influencing biological activity.
Substitutions at the C2 Position
The C2 position of the isoxazolo[5,4-d]pyrimidine scaffold is a critical determinant of anticancer activity. Studies have shown that the introduction of an isoxazole substituent at this position is particularly favorable.[2] This moiety can engage in key interactions within the binding sites of target proteins. A phenyl ring at the C2 position, particularly when substituted with electron-withdrawing groups like a 4-Cl atom, has also been shown to be preferred for antiproliferative activity.[4]
The Impact of Substituents at the C7 Position
The C7 position offers a valuable handle for modulating the physicochemical properties and biological activity of isoxazolo[5,4-d]pyrimidine analogs. The introduction of aliphatic amino chains at this position has been a successful strategy in enhancing anticancer potency.[2] For instance, a derivative bearing a 3-(N,N-dimethylamino)propyl substituent at the C7 position was found to be highly potent against the HT29 human colon adenocarcinoma cell line.[6] Furthermore, SAR analysis indicates that lipophilic piperazine substituents at C7 can improve binding affinities to certain targets.[4] Conversely, bulky or overly hydrophilic groups at this position can be detrimental to activity. For example, compounds with hydroxyalkyl substituents at C7 have been observed to lack significant cytotoxic activity.[6]
The Role of the C5 Position
The C5 position has been less extensively explored compared to C2 and C7. However, some studies have investigated the impact of small alkyl groups at this position. For instance, a derivative with a methyl group at C5 and a pentylamino substituent at C7 was found to completely block the synthesis of the BCL-2 protein, an important anti-apoptotic target.[4]
Comparative Performance of Isoxazolo[5,4-d]pyrimidine Analogs
To provide a clear and objective comparison, the following tables summarize the in vitro cytotoxic activity and VEGFR-2 inhibitory potency of selected isoxazolo[5,4-d]pyrimidine analogs from various studies.
Table 1: In Vitro Cytotoxicity of C7-Substituted Isoxazolo[5,4-d]pyrimidine Analogs against HT29 Colon Cancer Cells [6]
| Compound ID | C7-Substituent | CC50 (µM) |
| 3g | 3-(N,N-dimethylamino)propyl | 58.44 |
| 3h | 2-hydroxyethyl | > 500 |
| 3i | 3-hydroxypropyl | > 500 |
| 5-FU (Reference) | - | 381.16 |
| Cisplatin (Reference) | - | 47.17 |
CC50: 50% cytotoxic concentration.
Table 2: VEGFR-2 Inhibitory Activity of Selected Isoxazolo[5,4-d]pyrimidine Analogs [5][7]
| Compound ID | C2-Substituent | C7-Substituent | VEGFR-2 IC50 (µM) |
| Analog A | Isoxazole | 6-N-benzyl-imino | Comparable to tivozanib |
| Analog B | Isoxazole | 6-N-(4-fluorobenzyl)-imino | Comparable to tivozanib |
| Analog C | Phenyl | Anilino | 0.160 - 0.358 |
| Sunitinib (Reference) | - | - | 0.139 |
IC50: 50% inhibitory concentration.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 2,7-Disubstituted Isoxazolo[5,4-d]pyrimidines
The synthesis of the isoxazolo[5,4-d]pyrimidine core can be achieved through several routes, with a common strategy involving the construction of the pyrimidine ring onto a pre-functionalized oxazole.[8][9]
Figure 2: General synthetic workflow for 2,7-disubstituted isoxazolo[5,4-d]pyrimidines.
Step-by-Step Protocol:
-
Synthesis of the Intermediate Imidoester: A solution of the starting material, 5-amino-2-(substituted)-oxazole-4-carbonitrile, in triethyl orthoformate is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the intermediate imidoester derivative.[9]
-
Ring Closure to Form the Isoxazolo[5,4-d]pyrimidine Core: The intermediate imidoester is then reacted with a primary amine in a suitable solvent, such as ethanol. This reaction facilitates the ring closure to form the desired 2,7-disubstituted isoxazolo[5,4-d]pyrimidine. The product can then be purified by recrystallization or column chromatography.[9]
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.[10]
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A Comparative Efficacy Analysis of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1] Its structural analogy to purine bases allows for interaction with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2] This guide provides a comparative analysis of the efficacy of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and its derivatives, offering insights into their therapeutic potential, mechanism of action, and structure-activity relationships (SAR).
The Isoxazolo[5,4-d]pyrimidine Scaffold: A Promising Anticancer Moiety
The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system that acts as a bioisostere of purines, the fundamental building blocks of nucleic acids. This structural mimicry enables these compounds to function as antimetabolites, interfering with the synthesis of DNA and RNA and thereby inhibiting the proliferation of rapidly dividing cancer cells.[2] Beyond this general mechanism, specific derivatives have been shown to exhibit targeted activities, most notably the inhibition of key protein kinases involved in cancer progression.
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: A Key Intermediate
While specific biological activity data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is not extensively available in the public domain, its chemical structure suggests its primary role as a key intermediate in the synthesis of more complex and potent derivatives.[3] The chloro-substituent at the 4-position is a reactive site, amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore and optimize biological activity.
Comparative Efficacy of Substituted Derivatives
Research into the isoxazolo[5,4-d]pyrimidine scaffold has revealed critical structure-activity relationships that govern the anticancer efficacy of its derivatives. The strategic placement of different substituents on the core structure can significantly influence their potency and selectivity.
Table 1: Comparative Cytotoxicity of Isoxazolo[5,4-d]pyrimidine Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 7) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl | 4-Chloroanilino | HepG2 | 10-100 (range) | [4] |
| Derivative B | Phenyl | 4-Methylanilino | HepG2 | 10-100 (range) | [4] |
| Derivative C | Phenyl | 4-Trifluoromethylanilino | HepG2 | 10-100 (range) | [4] |
| Derivative D | 4-Chlorophenyl | (4-(benzamido)phenyl)amino | HUVEC | 1.31 ± 0.34 | [4] |
| Derivative E | 4-Methoxyphenyl | (4-(3-chlorobenzamido)phenyl)amino | HUVEC | 1.28 ± 0.06 | [4] |
| Compound 3g | 5-amino-3-methylisoxazol-4-yl | 3-(N,N-dimethylamino)propyl | HT29 | 58.4 | [5] |
| Sunitinib (Control) | - | - | HepG2 | 8.4 | [4] |
| Cisplatin (Control) | - | - | HT29 | 47.2 | [5] |
Note: This table presents a selection of data from various studies to illustrate the range of activities observed for isoxazolo[5,4-d]pyrimidine derivatives. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
As evidenced by the data, substitutions at the 2 and 7 positions of the isoxazolo[5,4-d]pyrimidine core play a pivotal role in determining the cytotoxic potency. For instance, derivatives with an aniline moiety at the 7-position show moderate inhibitory activities against the HepG2 cancer cell line.[4] Further modifications, such as the introduction of benzamido groups, have led to compounds with potent anti-proliferative activity against HUVEC cells, suggesting an anti-angiogenic mechanism.[4] Notably, compound 3g , featuring a 3-(N,N-dimethylamino)propyl substituent at the 7-position, demonstrated significant cytotoxicity against the HT29 colon cancer cell line, comparable to the established chemotherapeutic agent cisplatin.[5]
Mechanism of Action: Targeting VEGFR-2 Kinase
A significant body of evidence points towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key mechanism of action for many isoxazolo[5,4-d]pyrimidine derivatives.[6][7] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
The binding of isoxazolo[5,4-d]pyrimidine derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Figure 1: Simplified signaling pathway of VEGFR-2 and its inhibition by isoxazolo[5,4-d]pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section outlines the general synthetic and biological evaluation methodologies employed in the study of isoxazolo[5,4-d]pyrimidine derivatives.
General Synthesis of 4-Chloro-Substituted Isoxazolo[5,4-d]pyrimidines
The synthesis of the 4-chloro-isoxazolo[5,4-d]pyrimidine core typically involves the chlorination of a corresponding hydroxypyrimidine precursor.
Step-by-step Methodology:
-
Starting Material: Begin with the appropriate 4-hydroxy-isoxazolo[5,4-d]pyrimidine derivative.
-
Chlorination: Treat the starting material with a chlorinating agent such as phosphorus oxychloride (POCl₃).[9] The reaction is often carried out in the presence of a base, like N,N-dimethylaniline, to neutralize the HCl generated.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized. The resulting precipitate, the 4-chloro derivative, is then collected by filtration, washed, and purified, often by recrystallization from a suitable solvent.
Figure 2: General workflow for the synthesis of 4-chloro-isoxazolo[5,4-d]pyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine scaffold serves as a valuable platform for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly at the 4- and 7-positions, can lead to potent cytotoxic compounds. The inhibition of VEGFR-2 kinase represents a key mechanism of action for many of these derivatives, highlighting their potential as anti-angiogenic therapies.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine to further elucidate the SAR and optimize their anticancer efficacy and selectivity. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of the most potent compounds. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
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A Researcher's Guide to Validating Novel Isoxazolo[5,4-d]pyrimidines as Anticancer Agents
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down many promising avenues. One such avenue is the exploration of heterocyclic compounds, with isoxazolo[5,4-d]pyrimidines emerging as a particularly compelling class of molecules. Their structural similarity to endogenous purine bases allows them to function as antimetabolites, interfering with the metabolic pathways that cancer cells rely on for their rapid proliferation.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer activity of novel isoxazolo[5,4-d]pyrimidine derivatives, comparing their performance with established anticancer agents through robust experimental data.
The Scientific Rationale: Why Isoxazolo[5,4-d]pyrimidines?
The isoxazolo[5,4-d]pyrimidine scaffold is a fused heterocyclic system that can be considered a purine analog where the typical imidazole ring is replaced by an isoxazole ring.[1] This structural mimicry is the cornerstone of their therapeutic potential. By competing with natural purines, these compounds can disrupt the synthesis of DNA and RNA, leading to the arrest of cell growth and division.
Furthermore, medicinal chemistry efforts have revealed that strategic modifications to the isoxazolo[5,4-d]pyrimidine core can yield derivatives with potent and selective inhibitory activity against various protein kinases that are often dysregulated in cancer.[2] A prime target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2][4] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply. Other kinases, such as Epidermal Growth Factor Receptor (EGFR), have also been identified as targets for this class of compounds.[1]
A Validated Workflow for Anticancer Activity Assessment
A systematic and rigorous approach is paramount to validating the anticancer potential of novel isoxazolo[5,4-d]pyrimidine derivatives. The following experimental workflow provides a clear path from initial cytotoxicity screening to elucidating the mechanism of action.
Caption: Experimental workflow for validating anticancer activity.
Step 1: Assessing Cytotoxicity with the MTT Assay
The foundational experiment in anticancer drug discovery is the determination of a compound's cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, LoVo metastatic colon adenocarcinoma, HT29 primary colon adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the novel isoxazolo[5,4-d]pyrimidine derivatives and a reference drug (e.g., cisplatin or 5-fluorouracil) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) using non-linear regression analysis.
Step 2: Unraveling the Mechanism of Action
Once a compound has demonstrated significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs. The Annexin V-FITC/PI assay is a standard flow cytometry-based method to detect and quantify apoptotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. PI staining followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.
Step 3: Target Validation - Kinase Inhibition Assays
For isoxazolo[5,4-d]pyrimidines predicted to be kinase inhibitors, in vitro kinase inhibition assays are essential for target validation. These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.
VEGFR-2 Inhibition and Downstream Signaling:
Caption: Inhibition of the VEGFR-2 signaling pathway.
Detailed Protocol (Example using a commercial kit):
-
Assay Setup: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, the substrate (a synthetic peptide), and ATP.
-
Compound Addition: Add varying concentrations of the isoxazolo[5,4-d]pyrimidine derivative.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the kinase activity.
-
Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value.
Comparative Performance Analysis
A crucial aspect of validating novel anticancer agents is to benchmark their performance against existing therapies. This provides context for their potential clinical utility.
Table 1: Comparative Cytotoxicity of Isoxazolo[5,4-d]pyrimidine Derivatives and Standard Drugs
| Compound | Target/Mechanism | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| Novel Isoxazolo[5,4-d]pyrimidine 3g | VEGFR-2 Inhibitor | HT29 (Colon) | 58.4 | [2][4] |
| Novel Isoxazolo[5,4-d]pyrimidine 3e | VEGFR-2 Inhibitor | LoVo (Colon) | 177.52 | [2] |
| 5-Fluorouracil | Antimetabolite | HT29 (Colon) | 381.2 | [2][4] |
| Cisplatin | DNA Alkylating Agent | HT29 (Colon) | 47.2 | [2][4] |
| Tivozanib | VEGFR Inhibitor | A549, HT-29, A375, MCF7 | Active | [5] |
| Novel 6-N-2,4-dimethoxybenzyl derivative 3h | VEGFR-2 Inhibitor | A549, HT-29, A375, MCF7 | As active as tivozanib | [5] |
Note: The data presented is a compilation from multiple sources and serves as an illustrative example. Researchers should always refer to the primary literature for specific experimental details.
The results from such comparative analyses are critical for decision-making in the drug development pipeline. For instance, a novel compound with a lower IC50 value than a standard drug against a particular cancer cell line, and potentially a better safety profile (e.g., less toxicity to normal cells), would be a strong candidate for further preclinical and clinical development.[4]
Conclusion and Future Directions
The isoxazolo[5,4-d]pyrimidine scaffold represents a versatile and promising platform for the design of novel anticancer agents.[1][6] Their dual ability to act as antimetabolites and potent enzyme inhibitors makes them attractive candidates for further investigation.[1] By following a rigorous and systematic validation workflow as outlined in this guide, researchers can effectively assess the anticancer activity of their novel derivatives, compare their performance against existing drugs, and build a strong data package to support their advancement towards clinical applications. Future research in this area should continue to focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to evaluate their efficacy and safety in animal models.
References
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
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Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]
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Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]
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Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3387. [Link]
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Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 154, 107958. [Link]
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed, 39942770. [Link]
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Sochacka-Ćwikła, A., et al. (2022). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Biological Evaluation of 4-Substituted Isoxazolo[5,4-d]pyrimidine Analogs
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth comparison and evaluation of isoxazolo[5,4-d]pyrimidine analogs, a class of compounds recognized for its significant potential in oncology. Our focus is on the strategic synthesis and biological characterization of analogs derived from the pivotal 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine intermediate. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your research endeavors.
The isoxazolo[5,4-d]pyrimidine scaffold is a "privileged" heterocyclic system in medicinal chemistry, bearing a structural resemblance to the native purine bases of DNA and RNA.[1][2] This similarity allows it to function as an antimetabolite or, more commonly, as a competitive inhibitor at the ATP-binding sites of various protein kinases.[3][4] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4][5] Derivatives of this scaffold have shown promise as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinases (JAKs), and Aurora Kinases, which are implicated in tumor angiogenesis, proliferation, and survival.[1]
This guide will navigate the journey from chemical synthesis to biological validation, highlighting the structure-activity relationships (SAR) that drive potency and selectivity.
The Strategic Role of the 4-Chloro Intermediate in Analog Synthesis
The starting point for creating a diverse library of isoxazolo[5,4-d]pyrimidine analogs is often a chlorinated precursor, such as 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. The choice of a 4-chloro substituent is a deliberate and strategic one in medicinal chemistry. The chlorine atom activates the C4 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid generation of a library of analogs with diverse chemical functionalities. This approach is fundamental to exploring the chemical space around the core scaffold and systematically probing the structure-activity relationship.
General Synthetic Workflow
The synthesis of 4-substituted isoxazolo[5,4-d]pyrimidine analogs typically follows a multi-step pathway. While specific reagents and conditions may vary, the general logic involves the construction of the fused heterocyclic system followed by diversification. A representative workflow is outlined below.
Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazolo[5,4-d]pyrimidine analogs.
By inhibiting the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the activation of downstream pro-angiogenic signaling cascades like the PI3K/Akt and Ras/MEK/ERK pathways. This mechanism provides a clear, testable hypothesis for their anticancer effects.
Conclusion and Future Directions
The 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine scaffold serves as an exceptional starting point for the development of potent kinase inhibitors. Through strategic nucleophilic substitution, a diverse range of analogs can be synthesized and evaluated, allowing for a systematic exploration of structure-activity relationships. The data presented herein illustrates that modifications at the C4 position profoundly impact biological activity, tuning both potency and cellular effects.
Future research should focus on:
-
Kinase Selectivity Profiling: Evaluating lead compounds against a broad panel of kinases to understand their selectivity profile and anticipate potential off-target effects.
-
Pharmacokinetic Optimization: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent analogs to improve their drug-like characteristics.
-
In Vivo Efficacy: Advancing promising candidates into preclinical animal models of cancer to validate their therapeutic potential in a physiological context.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the isoxazolo[5,4-d]pyrimidine scaffold holds significant promise for the development of next-generation targeted cancer therapies.
References
-
Title: New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: PMC - NIH URL: [Link]
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Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis Source: MDPI URL: [Link]
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Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: NIH URL: [Link]
-
Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity Source: PubMed URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
-
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors Source: PubMed URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][6]riazolopyrimidine Derivatives as Potential Anticancer Agents Source: MDPI URL: [Link]
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Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][6]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: PMC - NIH URL: [Link]
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A Researcher's Guide to Characterizing the Target Profile of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and its Analogs
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors remains a paramount objective. The isoxazolo[5,4-d]pyrimidine scaffold, a purine bioisostere, represents a promising chemotype for the development of novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to characterize the on-target and off-target effects of a specific, yet under-characterized, member of this family: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
While direct experimental data for this particular compound is not extensively available in the public domain, its structural similarity to other known kinase inhibitors allows us to formulate a robust, data-driven strategy for its evaluation. This document will not only postulate potential targets based on structure-activity relationships (SAR) of analogous compounds but will also provide detailed, actionable protocols for determining its selectivity and cellular effects.
The Isoxazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The isoxazolo[5,4-d]pyrimidine core is structurally analogous to the purine ring of adenine, the endogenous ligand for ATP-binding sites in kinases. This mimicry allows compounds built on this scaffold to competitively inhibit kinase activity. Research into related oxazolo[5,4-d]pyrimidine and the bioisosteric pyrazolo[3,4-d]pyrimidine derivatives has revealed activity against a range of cancer-relevant kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]
-
Janus Kinases (JAK1, JAK2): Central components of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[1]
-
Aurora A Kinase: A serine/threonine kinase that plays a critical role in mitotic progression.[1]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with inhibitors being a major focus of cancer therapy.[2]
Given these precedents, it is reasonable to hypothesize that 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine may exhibit inhibitory activity against one or more of these kinase families. The chloro-substituent at the 4-position offers a reactive site for further chemical modification, enabling the synthesis of a library of analogs for SAR studies.
A Comparative Framework: Isoxazolo[5,4-d]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines
The choice of a core scaffold is a critical decision in a drug discovery campaign. The isoxazolo[5,4-d]pyrimidine of our interest can be compared to the more extensively studied pyrazolo[3,4-d]pyrimidine scaffold.
| Feature | Isoxazolo[5,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Rationale & Implications |
| Core Heterocycle | Isoxazole fused to pyrimidine | Pyrazole fused to pyrimidine | The isoxazole ring introduces a different electronic and steric profile compared to the pyrazole ring, potentially altering the binding kinetics and selectivity profile. |
| Known Inhibitor Space | Less explored, offering novelty. | Well-established, with multiple approved drugs (e.g., Ibrutinib).[3] | The novelty of the isoxazolo scaffold may provide an opportunity to overcome resistance mechanisms developed against existing pyrazolo[3,4-d]pyrimidine-based inhibitors. |
| Synthetic Accessibility | Can be synthesized from functionalized oxazoles or pyrimidines.[1] | Multiple established synthetic routes are available.[4] | The synthetic tractability of both scaffolds allows for the generation of diverse chemical libraries for screening. |
| Potential Off-Targets | Likely to include other ATP-binding proteins. | Known to have off-targets within the kinome. | A comprehensive off-target profiling strategy is essential for both scaffolds to ensure safety and understand the full mechanism of action. |
Experimental Workflows for Target Deconvolution and Off-Target Profiling
To move from hypothesis to data, a systematic experimental approach is required. The following workflows outline the key steps to characterize the target landscape of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Caption: Experimental workflow for target identification and off-target profiling.
Detailed Experimental Protocol: Kinome-Wide Selectivity Screen
Objective: To identify the primary kinase targets of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and assess its selectivity across the human kinome.
Methodology: A competitive binding assay, such as the KINOMEscan™ platform (DiscoverX), is a robust method.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired screening concentration (typically 1 µM).
-
Assay Principle: The test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. The compound's affinity for each kinase is determined by its ability to prevent the kinase from binding to the immobilized ligand.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.
-
Interpretation: The output will be a list of kinases that interact with the compound. This provides the initial "hit list" for further validation.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context. CETSA measures the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a primary hit kinase) to ~80% confluency. Treat the cells with 4-Chloro-3,6-dimethylisxazolo[5,4-d]pyrimidine or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.
-
Detection: Analyze the amount of the target protein remaining in the supernatant by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Anticipating and Mitigating Off-Target Effects
No kinase inhibitor is perfectly selective.[5] Off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
Potential Off-Target Classes for an ATP-Competitive Inhibitor:
-
Other Kinases: The most common off-targets will be other kinases with structurally similar ATP-binding pockets.
-
ATP-Binding Enzymes: Non-kinase enzymes that utilize ATP (e.g., ATPases, ligases) could also be affected.
-
Bromodomains: These are protein interaction modules that recognize acetylated lysine residues and have been identified as off-targets for some kinase inhibitors.
Strategies for Characterization:
-
Expanded Panel Screening: Utilize broader screening panels that include not only kinases but also other enzyme families and receptor types.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to assess the compound's effects on cellular morphology, viability, and other parameters in an unbiased manner. This can reveal unexpected biological activities that may be due to off-target effects.
-
Chemical Proteomics: Advanced techniques like affinity-based protein profiling can identify the full spectrum of protein targets in a cellular lysate.[6]
Conclusion and Future Directions
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine represents a novel chemical entity with the potential to be developed into a selective kinase inhibitor. While its specific biological activities are yet to be fully elucidated, the framework provided in this guide offers a clear and robust path for its characterization. By combining predictive SAR based on analogous scaffolds with rigorous, multi-faceted experimental validation, researchers can effectively deconvolve its target profile, understand its mechanism of action, and assess its therapeutic potential. The key to success will be a commitment to comprehensive off-target profiling to ensure the development of a safe and effective therapeutic agent.
References
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Gros, C., Fleury, L., Nahimana, A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC, NIH. Available at: [Link]
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Czech, J., Szymańska, E., and Zylewski, M. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
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Koval, A. V., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC, NIH. Available at: [Link]
-
Scott, S. P., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Karakas, B., and Bachman, K. E. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]
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A Head-to-Head Comparison of Isoxazolo[5,4-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry
A Senior Application Scientist's Guide to Two Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel scaffolds that can effectively and selectively modulate biological targets is perpetual. Among the myriad of heterocyclic systems, isoxazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as "privileged" structures, demonstrating a remarkable propensity for binding to a diverse range of protein targets, particularly kinases. This guide provides a comprehensive head-to-head comparison of these two important bicyclic heteroaromatic systems, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data to aid researchers in their drug discovery endeavors.
At a Glance: Structural Similarities and Key Differences
Both isoxazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are purine isosteres, where the imidazole ring of the natural purine core is replaced by an isoxazole or a pyrazole ring, respectively. This fundamental similarity allows them to often occupy the same binding sites on target proteins, particularly the ATP-binding pocket of kinases. However, the subtle differences in their electronic properties, hydrogen bonding capabilities, and metabolic stability can lead to significant variations in their biological activity and pharmacokinetic profiles.
| Feature | Isoxazolo[5,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Core Structure | Fused isoxazole and pyrimidine rings | Fused pyrazole and pyrimidine rings |
| Key Heteroatoms | Nitrogen, Oxygen | Nitrogen |
| Hydrogen Bonding | Typically acts as a hydrogen bond acceptor | Can act as both a hydrogen bond donor and acceptor |
| Metabolic Stability | Generally lower | Generally higher |
| Solubility | Generally lower | Generally higher |
| Prominent Examples | Investigational kinase inhibitors | Sildenafil (Viagra), Allopurinol (Zyloprim) |
Synthesis Strategies: Building the Core Scaffolds
The synthetic routes to both scaffolds are well-established, typically involving the construction of the pyrimidine ring onto a pre-functionalized isoxazole or pyrazole precursor, or vice-versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
General Synthesis of Isoxazolo[5,4-d]pyrimidines
A common and versatile method for the synthesis of isoxazolo[5,4-d]pyrimidines starts from a substituted 5-amino-4-cyanoisoxazole. This approach allows for the introduction of diversity at various positions of the final scaffold.
Experimental Protocol: Synthesis of a 7-substituted isoxazolo[5,4-d]pyrimidine [1][2]
-
Step 1: Formation of the Intermediate Imidate. A mixture of the starting 5-amino-4-cyanoisoxazole (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 4-6 hours. The excess triethyl orthoformate is then removed under reduced pressure to yield the crude intermediate ethyl N-(4-cyanoisoxazol-5-yl)formimidate. This intermediate can often be used in the next step without further purification. Causality: The orthoformate reacts with the amino group to form the imidate, which is a key electrophilic intermediate for the subsequent cyclization.
-
Step 2: Cyclization to the Isoxazolo[5,4-d]pyrimidine Core. The crude imidate is dissolved in a suitable solvent such as ethanol or isopropanol. The desired primary amine (1.1-1.5 equivalents) is added, and the reaction mixture is heated at reflux for 2-8 hours. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography. Causality: The amine attacks the electrophilic carbon of the imidate, followed by an intramolecular cyclization onto the cyano group to form the pyrimidine ring.
General Synthesis of Pyrazolo[3,4-d]pyrimidines
The synthesis of pyrazolo[3,4-d]pyrimidines frequently commences with a substituted 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide. This allows for facile construction of the fused pyrimidine ring.
Experimental Protocol: Synthesis of a 4-substituted pyrazolo[3,4-d]pyrimidine [3][4]
-
Step 1: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-one. The starting 5-aminopyrazole-4-carboxamide (1 equivalent) is heated in an excess of formamide at reflux for 4-8 hours. Upon cooling, the product, a pyrazolo[3,4-d]pyrimidin-4-one, typically precipitates and can be collected by filtration. Causality: Formamide serves as both the solvent and the source of the C4 carbon of the pyrimidine ring, undergoing a condensation and cyclization reaction with the aminopyrazole.
-
Step 2: Chlorination. The pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), and heated at reflux for 2-6 hours. The excess chlorinating agent is removed under reduced pressure, and the crude 4-chloropyrazolo[3,4-d]pyrimidine is obtained. Causality: The chlorinating agent converts the hydroxyl group at the 4-position into a good leaving group (chloride), which can be readily displaced in the next step.
-
Step 3: Nucleophilic Substitution. The crude 4-chloropyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent (e.g., isopropanol, acetonitrile) and treated with a nucleophile (e.g., an amine, alcohol, or thiol) (1.1-2 equivalents), often in the presence of a base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature or heated to reflux until completion. The product is then isolated by standard workup procedures. Causality: The electron-withdrawing nature of the pyrimidine ring activates the 4-position towards nucleophilic aromatic substitution.
Head-to-Head Biological Performance: A Focus on Kinase Inhibition
Both scaffolds have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. A comparative analysis of their inhibitory activity against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), reveals important trends.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Scaffold | Compound Example | Target | IC₅₀ (µM) | Reference |
| Isoxazolo[5,4-d]pyrimidine | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR-2 | 0.33 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5i | VEGFR-2 | 7.60 | [6] |
Based on the available data, certain isoxazolo[5,4-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibition in the sub-micromolar range.[5] In contrast, some pyrazolo[3,4-d]pyrimidine-based compounds have shown more moderate activity against this target.[6] This suggests that the isoxazolo[5,4-d]pyrimidine scaffold may be a more favorable starting point for the development of highly potent VEGFR-2 inhibitors.
EGFR Inhibition
EGFR is another crucial receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.
| Scaffold | Compound Example | Target | IC₅₀ (µM) | Reference |
| Isoxazolo[5,4-d]pyrimidine | Derivative with 4-methylpiperazine phenyl at C(2) and 3-substituted pyrazole at C(7) | EGFR (mutant) | 0.0052 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 | [7] |
In the context of EGFR inhibition, both scaffolds have yielded highly potent compounds.[5][7] The isoxazolo[5,4-d]pyrimidine scaffold has been shown to be particularly effective when appropriately substituted, with some derivatives exhibiting picomolar to low nanomolar inhibitory activity against mutant forms of EGFR.[5] Similarly, pyrazolo[3,4-d]pyrimidines have a proven track record as potent EGFR inhibitors, with numerous examples in the scientific literature.[7] The choice between the two scaffolds for targeting EGFR may therefore depend more on the desired selectivity profile and pharmacokinetic properties rather than on achievable potency alone.
In Vitro Kinase Inhibition Assay Protocol
To ensure the trustworthiness and reproducibility of the biological data, a standardized in vitro kinase assay protocol is essential. The following is a general protocol that can be adapted for either VEGFR-2 or EGFR kinase inhibition assays.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified by measuring the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinase (VEGFR-2 or EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of measuring luminescence
Procedure: [8]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM). Causality: A dose-response curve is necessary to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound solution (or DMSO for control wells)
-
Kinase solution
-
Substrate/ATP mixture (to initiate the reaction)
-
Self-validation: Include positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly.
-
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. Causality: This two-step process ensures that the luminescent signal is directly proportional to the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: Measure the luminescence of each well using a microplate reader. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Structure-Activity Relationship (SAR) Insights
The biological activity of both scaffolds is highly dependent on the nature and position of their substituents.
Isoxazolo[5,4-d]pyrimidines:
-
Position 2: Aromatic or heteroaromatic substituents are generally favored for potent kinase inhibitory activity. For EGFR inhibitors, a phenyl ring with a 4-methylpiperazine moiety has been shown to be beneficial.[5]
-
Position 5: Substitution at this position can influence activity. For example, a methyl group at C(5) has been shown to increase the binding affinity for the CB₂ receptor.[5]
-
Position 7: This position is a key point for introducing diversity and modulating potency and selectivity. For VEGFR-2 inhibitors, substituted anilines have proven effective.[5] For EGFR inhibitors, a pyrazole ring has been found to be a superior substituent compared to an oxazole ring.[5]
Pyrazolo[3,4-d]pyrimidines:
-
Position 1: This position is often substituted with an aryl or alkyl group, which can influence the orientation of the molecule in the binding pocket and its pharmacokinetic properties.
-
Position 4: This is a critical position for interacting with the hinge region of the kinase ATP-binding site. A variety of substituents, including amino, anilino, and ether linkages, have been successfully employed to achieve potent inhibition.
-
Position 6: Modifications at this position can also impact activity and selectivity.
Pharmacokinetic Profile: A Key Differentiator
A direct comparative study of the pharmacokinetic properties of isoxazolopyrimidines and triazolopyrimidines (a close analog of pyrazolopyrimidines) revealed significant differences. The isoxazolopyrimidines exhibited lower aqueous solubility and poorer metabolic stability compared to their triazolopyrimidine counterparts. This suggests that pyrazolo[3,4-d]pyrimidines may possess a more favorable pharmacokinetic profile for in vivo applications.
Conclusion: Choosing the Right Scaffold for the Job
Both isoxazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are versatile and valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors.
-
Isoxazolo[5,4-d]pyrimidines have demonstrated the potential for exceptional potency, especially against targets like VEGFR-2 and mutant EGFR. However, their generally lower solubility and metabolic stability may present challenges in drug development that need to be addressed through careful molecular design.
-
Pyrazolo[3,4-d]pyrimidines have a proven track record, with several approved drugs on the market. They often exhibit more favorable pharmacokinetic properties, making them a robust and reliable choice for a wide range of targets.
The selection between these two scaffolds should be guided by the specific therapeutic target, the desired potency and selectivity profile, and a thorough consideration of the potential pharmacokinetic challenges. This guide provides a solid foundation of comparative data and experimental insights to aid researchers in making informed decisions in their pursuit of novel and effective therapeutics.
References
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Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(15), 4973. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
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BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
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MacLeod, A. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 992-1004. [Link]
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ResearchGate. (n.d.). Mouse Pharmacokinetics (PK) Comparison between Isoxazolopyrimidines (13 and 14) and Triazolopyrimidines (1 and 38) Following Oral Administration. [Link]
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Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]
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Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 63(6), e00342-19. [Link]
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Al-Omair, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]
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A Researcher's Guide to Confirming Target Engagement of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Derivatives
For researchers and drug development professionals working with the promising class of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivatives, unequivocally demonstrating target engagement is a critical milestone. This guide provides an in-depth comparison of leading methodologies to confirm that your molecule binds to its intended target within the complex cellular environment. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your results are both accurate and reliable.
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3] Derivatives of this core have shown potential as inhibitors of key signaling kinases such as Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[2][4] Given that kinases are a major class of drug targets, a robust strategy for confirming target engagement is paramount for advancing these compounds through the drug discovery pipeline.[5][6]
This guide will compare and contrast four powerful techniques for assessing target engagement: Cellular Thermal Shift Assay (CETSA), Kinobeads-based competition binding, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Each method offers unique advantages and provides complementary information, allowing for a comprehensive understanding of your compound's interaction with its target.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay depends on the specific question you are asking, the stage of your project, and the available resources. The following table provides a high-level comparison of the four techniques discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein.[7] | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[8][9] | Measures the heat change upon binding of a ligand to a protein in solution.[10] | Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized protein.[11] |
| Biological Context | In-cell or in-lysate, providing a more physiological context.[12] | In-lysate, using endogenous kinases.[8] | In-vitro, using purified protein and ligand. | In-vitro, using purified and immobilized protein. |
| Key Outputs | Target engagement confirmation, apparent affinity (EC50).[13] | Kinome-wide selectivity profile, apparent dissociation constants (Kd).[1] | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10] | Real-time kinetics (kon, koff), binding affinity (KD).[11][14] |
| Throughput | Moderate to high, adaptable to plate-based formats.[15] | High, suitable for screening large compound libraries.[9] | Low, not ideal for primary screening. | Moderate to high, depending on the instrument.[14] |
| Strengths | Label-free, applicable in live cells, reflects intracellular conditions.[12][16] | Unbiased kinome-wide profiling, identifies off-targets.[8] | Gold standard for thermodynamics, provides a complete thermodynamic profile of the interaction.[10] | Provides kinetic information (on- and off-rates), high sensitivity.[11][14] |
| Limitations | Indirect measure of binding, requires a specific antibody for detection (Western blot) or mass spectrometry. | Limited to ATP-competitive inhibitors, may miss some kinases.[8] | Requires large amounts of pure protein and compound, sensitive to buffer conditions. | Requires protein immobilization which can affect activity, potential for artifacts.[11] |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): The In-Cell Confirmation
CETSA is a powerful method for verifying target engagement in a cellular context.[7] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[12] This increased stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
The choice of temperature range is critical and must be optimized for each target protein to define its melting curve. The concentration of the test compound should be titrated to determine a dose-dependent stabilization, which provides strong evidence of target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating:
-
For Lysate CETSA: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
For Intact Cell CETSA: Heat the entire plate of treated cells to the desired temperatures.
-
-
Fractionation: Centrifuge the heated lysates (or lyse the heated intact cells and then centrifuge) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.[13]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Kinobeads Competition Binding: Unveiling the Selectivity Profile
Kinobeads are a powerful chemical proteomics tool for profiling the selectivity of kinase inhibitors.[1][9] They consist of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the kinome from a cell lysate.[8] By pre-incubating the lysate with a test compound, one can assess its ability to compete with the kinobeads for binding to various kinases.
The use of a mixed cell lysate from different cancer cell lines maximizes the coverage of the expressed kinome.[18] A dose-response competition experiment is essential to determine the apparent binding affinity (Kd) for each identified kinase, allowing for a quantitative assessment of selectivity.
Caption: Kinobeads competition binding workflow.
-
Lysate Preparation: Prepare a high-quality, native cell lysate from one or a mixture of cell lines.
-
Compound Incubation: Aliquot the lysate and incubate with a serial dilution of the 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative or vehicle control for a defined period at 4°C.[18]
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate aliquot and incubate to allow for the capture of kinases not bound by the test compound.[9]
-
Washing and Elution: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the relative amount of each kinase bound to the beads at different compound concentrations. Plot the percentage of binding versus compound concentration and fit the data to a suitable model to calculate the apparent dissociation constant (Kd) for each kinase.[18]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein in solution.[10] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[19][20]
Accurate concentration determination of both the protein and the ligand is crucial for reliable ITC data.[21] The choice of buffer is also important, as buffer ionization enthalpy can contribute to the measured heat and must be accounted for by performing a control titration of the ligand into the buffer alone.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
-
Sample Preparation: Prepare highly pure solutions of the target kinase and the 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative in the same, well-degassed buffer. Accurately determine the concentrations of both.[21]
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Set up the titration parameters (injection volume, spacing, temperature) and initiate the experiment. A series of small injections of the compound into the protein solution will be performed.
-
Control Experiment: Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw titration data. Integrate the resulting heat peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[20]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (typically the protein) is immobilized. This allows for the determination of both the association (kon) and dissociation (koff) rate constants of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.[14]
The method of protein immobilization on the sensor chip is critical and should be chosen to maintain the protein's native conformation and activity.[11] A range of analyte (compound) concentrations should be tested to obtain reliable kinetic data.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
-
Protein Immobilization: Activate the surface of an appropriate SPR sensor chip and immobilize the purified target kinase. The immobilization density should be optimized to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of the 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivative in the running buffer.
-
Binding Measurement:
-
Association: Inject the compound solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal as the compound binds to the immobilized kinase.
-
Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates.
-
-
Regeneration: Inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) from multiple compound concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[14]
Conclusion: A Multi-faceted Approach to Target Engagement
Confirming the target engagement of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine derivatives requires a well-thought-out experimental strategy. No single method provides all the answers. A tiered approach, starting with in-cell confirmation using CETSA, followed by kinome-wide selectivity profiling with Kinobeads, and detailed biophysical characterization of the primary target interaction using ITC and SPR, will provide a comprehensive and robust data package. This multi-faceted approach will not only build confidence in your lead compounds but also provide critical insights to guide their further development into potentially life-saving therapeutics.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. We will explore the scientific rationale behind cross-reactivity profiling, present a robust experimental workflow for generating high-quality comparative data, and discuss the interpretation of these findings in the context of preclinical drug development.
Introduction: The Imperative of Selectivity in Kinase Inhibition
The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry. As a purine analog, it is adept at targeting the highly conserved ATP-binding site of protein kinases.[1][2] Derivatives of this core have shown potent inhibitory activity against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.[2][3] Our subject, 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (hereafter referred to as "Compound-X"), belongs to this promising class of molecules.
However, the very feature that makes these compounds effective—their ability to bind the ATP pocket—is also their greatest liability. The human kinome consists of over 500 kinases, many of which share structural similarities in their active sites.[4] This conservation creates a significant risk of off-target binding, where a compound designed for one kinase inadvertently inhibits others. Such promiscuity, or lack of selectivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a critical step to de-risk a developmental candidate and elucidate its true mechanism of action.[6][7]
This guide compares Compound-X against established kinase inhibitors, providing the experimental logic and detailed protocols necessary to generate a robust selectivity profile.
The Comparative Landscape: Benchmarking Against Established Inhibitors
To understand the unique selectivity profile of Compound-X, it must be benchmarked against molecules with known characteristics. For this guide, we will assume Compound-X is a putative VEGFR-2 inhibitor and compare it against two well-characterized, FDA-approved drugs that also target this pathway:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its potent inhibition of VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT. Its broad profile is effective but also associated with a range of off-target effects.
-
Sorafenib: Another multi-kinase inhibitor targeting VEGFR, PDGFR, and the RAF serine/threonine kinases. Its distinct cross-reactivity profile provides a different benchmark for comparison.
Choosing these comparators allows us to position Compound-X on a selectivity spectrum, from highly specific to broadly active, which is essential for predicting its therapeutic window and potential side effects.
Experimental Design: A Multi-Faceted Strategy for Profiling
A credible assessment of cross-reactivity requires a tiered approach, moving from broad, high-throughput biochemical assays to more focused, cell-based validation. This workflow ensures that initial findings are both robust and biologically relevant.
Caption: A three-phase workflow for comprehensive kinase inhibitor cross-reactivity profiling.
Rationale for Experimental Choices
-
Phase 1 (Biochemical Screening): The initial screen must be broad to uncover unexpected interactions.[6] Using a large panel, such as those offered by Reaction Biology or Promega, at a single high concentration (e.g., 1 µM) is a cost-effective method to cast a wide net and identify any kinase that binds the compound with moderate to high affinity.[6][8] This approach minimizes the chances of missing a clinically relevant off-target.
-
Phase 2 (Potency Determination): A single data point is insufficient to claim selectivity. Any "hit" from the primary screen must be followed up with a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50). This quantitative metric is essential for comparing potencies across different kinases and between compounds. The assay should be run at or near the ATP Km for each kinase to reflect the intrinsic affinity of the inhibitor.[9]
-
Phase 3 (Cellular Validation): Biochemical assays, while precise, are performed in a clean, artificial system. It is critical to validate key findings in a cellular context.[9] A Western blot analyzing the phosphorylation of a direct downstream substrate confirms that the inhibitor engages its target in a living cell and inhibits its catalytic activity. This step helps distinguish true biological effects from artifacts of in-vitro assays and confirms the compound is cell-permeable.
Experimental Protocols
The following protocols are detailed, self-validating systems designed for rigor and reproducibility.
Protocol 1: In-Vitro Kinase IC50 Determination using ADP-Glo™
This protocol is adapted from the Promega Kinase Selectivity Profiling System and measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's potency.[10]
Materials:
-
Kinase-Substrate Pairs (from a commercial panel, e.g., Promega)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound-X, Sunitinib, Sorafenib (10 mM stocks in 100% DMSO)
-
384-well, white, flat-bottom assay plates
Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from 1 mM. The final top concentration in the assay will be 10 µM. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of a 2.5x kinase/substrate solution containing the specific kinase and its corresponding substrate peptide in reaction buffer.
-
Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.
-
Controls:
-
No-Inhibitor Control (100% Activity): Add 1 µL of DMSO instead of compound.
-
No-Kinase Control (Background): Use buffer instead of the kinase/substrate solution.
-
-
-
Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background (No-Kinase control) from all wells.
-
Normalize the data by setting the No-Inhibitor control as 100% activity and 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Target Validation via Western Blot
This protocol assesses the inhibition of VEGFR-2 signaling in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVEC).
Materials:
-
HUVEC cells
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
Compound-X, Sunitinib, Sorafenib
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Methodology:
-
Cell Culture: Plate HUVEC cells and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum basal medium and incubate for 12-16 hours. This reduces basal kinase activity.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of Compound-X or comparators (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes to induce robust VEGFR-2 phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate overnight at 4°C with the anti-phospho-VEGFR2 antibody.
-
-
Detection:
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Validation (Stripping and Re-probing):
-
Strip the membrane and re-probe with anti-total-VEGFR2 to confirm equal protein loading for the target.
-
Strip again and re-probe with anti-GAPDH as a final loading control.
-
Comparative Data Analysis and Interpretation
The goal of profiling is to generate a clear, quantitative comparison of selectivity. The IC50 values obtained from the biochemical screen should be summarized in a table.
Table 1: Comparative Kinase Inhibition Profile (Hypothetical IC50 Values in nM)
| Kinase Target | Family | Compound-X | Sunitinib | Sorafenib |
| VEGFR-2 | RTK | 15 | 9 | 90 |
| PDGFRβ | RTK | 850 | 28 | 56 |
| c-KIT | RTK | >10,000 | 42 | >10,000 |
| BRAF | STK | >10,000 | 8,500 | 22 |
| p38α (MAPK14) | CMGC | 2,500 | 350 | 540 |
| SRC | TK | 1,200 | 210 | >10,000 |
| LCK | TK | 950 | 180 | >10,000 |
RTK: Receptor Tyrosine Kinase; STK: Serine/Threonine Kinase; TK: Tyrosine Kinase; CMGC: CDK/MAPK/GSK3/CLK family.
Interpreting the Data
-
On-Target Potency: Compound-X is a potent inhibitor of VEGFR-2 (IC50 = 15 nM), comparable to Sunitinib and more potent than Sorafenib.
-
Selectivity:
-
Compound-X demonstrates high selectivity for VEGFR-2. Its activity against other kinases like PDGFRβ, SRC, and LCK is over 50-fold weaker. It shows no activity against c-KIT or BRAF. This "clean" profile suggests a lower risk of off-target effects mediated by these kinases.
-
Sunitinib confirms its multi-targeted nature, potently inhibiting VEGFR-2, PDGFRβ, and c-KIT, with additional moderate activity against SRC family kinases.
-
Sorafenib shows a distinct profile, inhibiting VEGFR-2, PDGFRβ, and BRAF.
-
The cellular Western blot results should corroborate these findings. For Compound-X, we would expect to see a dose-dependent decrease in VEGF-induced p-VEGFR2 levels, confirming on-target engagement. If a cell line expressing high levels of PDGFRβ were tested, we would expect to see inhibition of its phosphorylation only at much higher concentrations of Compound-X, consistent with the biochemical IC50 data.
Caption: Simplified VEGFR-2 signaling pathway illustrating on-target vs. off-target inhibition.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization. This guide outlines a systematic, evidence-based approach to evaluating 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine (Compound-X). By employing a strategy of broad biochemical screening followed by quantitative IC50 determination and cellular validation, researchers can generate a high-fidelity "fingerprint" of a compound's activity across the human kinome.
Based on our hypothetical data, Compound-X emerges as a potent and highly selective VEGFR-2 inhibitor, distinguishing it from broader-spectrum agents like Sunitinib and Sorafenib. This selective profile is often desirable, as it may translate to a better-tolerated therapeutic agent with a more predictable safety profile. The methodologies described herein provide the robust framework required to substantiate such a claim and guide the continued development of this promising compound.
References
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Institutes of Health. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). National Institutes of Health. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. [Link]
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Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. (2012). National Institutes of Health. [Link]
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2022). MDPI. [Link]
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2012). National Institutes of Health. [Link]
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Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]
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Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. (2021). PubMed. [Link]
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The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). RSC Publishing. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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A Senior Application Scientist's Guide to Isoxazolo[5,4-d]pyrimidine Regioisomers: A Comparative Analysis for Drug Discovery
Introduction: The Significance of Regioisomerism in a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals in our field, the isoxazolo[5,4-d]pyrimidine scaffold is a familiar and promising framework. Its structural resemblance to endogenous purines makes it a versatile bioisostere, capable of interacting with a multitude of biological targets.[1] This mimicry has been effectively leveraged in the development of potent modulators for enzymes and receptors crucial to cellular function, with a significant focus on oncology.[1] However, the seemingly subtle shift in the fusion of the isoxazole and pyrimidine rings gives rise to distinct regioisomers, each with a unique electronic and steric profile. This guide provides an in-depth comparative analysis of these regioisomers, with a primary focus on the well-explored isoxazolo[5,4-d]pyrimidine and its less-studied counterpart, isoxazolo[4,5-d]pyrimidine. We will delve into the nuances of their synthesis, spectroscopic differentiation, and, most critically, their divergent biological activities, offering field-proven insights to inform rational drug design.
Structural Landscape of Isoxazolo-fused Pyrimidines
The fusion of an isoxazole and a pyrimidine ring can result in several regioisomers. The most commonly encountered in medicinal chemistry are the isoxazolo[5,4-d]pyrimidine and isoxazolo[4,5-d]pyrimidine systems. Their fundamental structural differences are illustrated below.
Caption: Core structures of isoxazolo[5,4-d]pyrimidine and isoxazolo[4,5-d]pyrimidine.
The arrangement of nitrogen and oxygen atoms within the bicyclic core dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall shape, which in turn profoundly influences its interaction with biological targets.
Regioselective Synthesis: A Tale of Two Scaffolds
The synthetic accessibility of a scaffold is a cornerstone of its utility in drug discovery. The approaches to synthesizing isoxazolo[5,4-d]pyrimidine and isoxazolo[4,5-d]pyrimidine regioisomers often start from different precursors, highlighting the importance of retrosynthetic analysis in achieving the desired isomeric purity.
Synthesis of Isoxazolo[5,4-d]pyrimidines
The construction of the isoxazolo[5,4-d]pyrimidine core is well-documented and can be broadly categorized into two main strategies:
-
Building the Pyrimidine Ring onto an Isoxazole Precursor: This is a widely employed and versatile method.[1] The typical starting materials are 5-amino-isoxazole-4-carboxamides or -carbonitriles.[1][2] The causality behind this choice lies in the reactivity of the amino and carboxamide/carbonitrile functionalities, which are poised for cyclization to form the pyrimidine ring.
Caption: General synthetic workflow for isoxazolo[5,4-d]pyrimidines.
-
Constructing the Isoxazole Ring onto a Pyrimidine Precursor: While less common, this approach offers an alternative route, particularly when substituted pyrimidines are readily available.
Synthesis of Isoxazolo[4,5-d]pyrimidines
The synthesis of the isoxazolo[4,5-d]pyrimidine scaffold often necessitates a different set of starting materials and reaction conditions to ensure the correct regiochemical outcome.
A common strategy involves the condensation of a 4-amino-5-acylisoxazole derivative, followed by cyclization to form the pyrimidine ring.[3]
Caption: General synthetic workflow for isoxazolo[4,5-d]pyrimidines.
The choice of starting material is paramount in directing the cyclization to yield the desired regioisomer. The inherent electronic properties and steric hindrance of the substituents on the isoxazole ring play a crucial role in determining the regioselectivity of the pyrimidine ring formation.
Spectroscopic Differentiation: Unmasking the Isomers
Unequivocal characterization of the correct regioisomer is a critical step in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Mass Spectrometry: While mass spectrometry primarily provides the molecular weight of the compound, analysis of the fragmentation patterns can sometimes offer clues to the isomeric structure.[5][6] However, for closely related isomers, the fragmentation may be very similar, making definitive differentiation challenging without reference standards for each isomer.
Comparative Biological Activity: A Tale of Divergent Therapeutic Potential
The true value of understanding these regioisomers lies in their distinct pharmacological profiles. The isoxazolo[5,4-d]pyrimidine scaffold has been extensively investigated as a privileged structure in oncology, while the isoxazolo[4,5-d]pyrimidine isomer has shown promise in other therapeutic areas.
Isoxazolo[5,4-d]pyrimidines: Potent Kinase Inhibitors in Oncology
A wealth of experimental data underscores the potential of isoxazolo[5,4-d]pyrimidines as anticancer agents.[1][7] Their primary mechanism of action often involves the inhibition of key protein kinases that drive tumor growth, proliferation, and angiogenesis.[1]
-
VEGFR-2 Inhibition: A significant body of research has focused on the development of isoxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Certain isoxazolo[5,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR.[1]
-
FGFR1 and Aurora Kinase Inhibition: The therapeutic potential of this scaffold extends to other important cancer targets, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Aurora kinases.[1]
The structure-activity relationship (SAR) studies of isoxazolo[5,4-d]pyrimidines have revealed that substitutions at various positions of the bicyclic core can significantly impact their potency and selectivity.[7] For instance, the introduction of an aromatic substituent at the C(2) position is often favored over an aliphatic one for enhanced activity.[7]
| Target Kinase | Selected Isoxazolo[5,4-d]pyrimidine Derivatives | Reported Activity (IC50/Ki) | Reference |
| VEGFR-2 | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | 0.33 µM | [1] |
| EGFR | 3-{[2-(4-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | 0.006 µM | [1] |
| HGPRT | 2-phenyloxazolo[5,4-d]pyrimidine-7-one | Ki = 84 µM | [7] |
Isoxazolo[4,5-d]pyrimidines: Emerging Antitumor and Anxiolytic Agents
While less explored than their [5,4-d] counterparts, isoxazolo[4,5-d]pyrimidines have demonstrated interesting biological activities.
-
Antitumor Activity: Several studies have reported the synthesis and in vitro antitumor evaluation of isoxazolo[4,5-d]pyrimidine derivatives.
-
Anxiolytic Activity: Interestingly, some aryl derivatives of isoxazolo[4,5-d]pyrimidine have been shown to possess anxiolytic properties, suggesting a potential role in treating anxiety disorders.[8]
-
Immunomodulatory Effects: Certain derivatives have also been investigated for their effects on the immune response.[3]
The available data, although more limited, suggests that the isoxazolo[4,5-d]pyrimidine scaffold may offer a distinct therapeutic window compared to the [5,4-d] isomer.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of the data presented, it is crucial to adhere to well-defined and validated experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of isoxazolo[5,4-d]pyrimidine derivatives.
General Procedure for the Synthesis of 7-Amino-isoxazolo[5,4-d]pyrimidines
This protocol is adapted from a reported synthesis of 7-aminooxazolo[5,4-d]pyrimidines.[9]
Caption: Workflow for the synthesis of 7-amino-isoxazolo[5,4-d]pyrimidines.
Step-by-Step Methodology:
-
Dissolve the starting imidate in ethanol.
-
Add an excess of the desired primary aliphatic amine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an excess of the primary amine serves as a strong nucleophile to facilitate both the removal of the protecting group and the subsequent cyclization to form the pyrimidine ring.[9] Ethanol is often chosen as a solvent due to its ability to dissolve the reactants and its relatively low boiling point for easy removal.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This is a generalized protocol for assessing the inhibitory activity of compounds against a protein kinase.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Self-Validating System: The inclusion of a known potent inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control is essential to validate the assay results.
Conclusion and Future Directions
This comparative analysis underscores the profound impact of regioisomerism on the biological activity of the isoxazolo-pyrimidine scaffold. The isoxazolo[5,4-d]pyrimidine core has been extensively validated as a privileged structure for the development of potent kinase inhibitors with significant anticancer potential. In contrast, the isoxazolo[4,5-d]pyrimidine isomer, while less studied, has shown promise in diverse therapeutic areas, including oncology and neuroscience.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these regioisomers in a wide range of biological assays. Such studies would be invaluable for elucidating the specific structural features that govern their distinct pharmacological profiles and for guiding the rational design of next-generation therapeutics. Future research should also focus on exploring the less-common regioisomers of isoxazolo-pyrimidine to fully unlock the therapeutic potential of this versatile heterocyclic system.
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]
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Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH. [Link]
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¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]
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Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy. PubMed. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]
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Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. PubMed. [Link]
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Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]
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Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4‐d]Pyrimidine Systems. Sci-Hub. [Link]
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Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. PubMed. [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
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A Comparative Benchmarking Guide: 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Against Standard-of-Care Kinase Inhibitors
Introduction: The Promise of the Isoxazolo[5,4-d]pyrimidine Scaffold
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that offer enhanced selectivity and potency against cancer-driving targets is relentless. The isoxazolo[5,4-d]pyrimidine core represents a class of such promising structures. As a purine analog, this heterocyclic system is adept at interacting with the ATP-binding sites of various enzymes, particularly protein kinases, which are central regulators of cellular growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
This guide focuses on the specific, yet under-characterized, compound 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine . While direct biological data for this exact molecule is sparse in publicly available literature, its structural congeners have demonstrated significant potential as inhibitors of several key oncogenic kinases. Notably, derivatives of the broader oxazolo[5,4-d]pyrimidine and isoxazolo[5,4-d]pyrimidine families have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora Kinase A.
The primary objective of this document is to provide a comprehensive framework for benchmarking 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine against established, standard-of-care kinase inhibitors. By outlining detailed, head-to-head experimental protocols and presenting illustrative comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the therapeutic potential of this compound and its analogs. Our analysis will be grounded in established scientific principles, ensuring that the proposed methodologies are robust, reproducible, and capable of generating high-quality, translatable data.
Comparative Mechanisms of Action: A Kinase-Centric View
To establish a rational basis for our benchmarking studies, it is imperative to understand the mechanisms of action of both our compound of interest and the selected standard-of-care drugs. 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, by virtue of its scaffold, is hypothesized to function as an ATP-competitive kinase inhibitor. Its efficacy and selectivity will be dictated by how well its structure complements the unique topology of the ATP-binding pockets of different kinases.
For our comparative analysis, we have selected the following standard-of-care inhibitors, each targeting a kinase or kinase family relevant to the known activities of the isoxazolo[5,4-d]pyrimidine scaffold:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2][3][4][5][6][7][8][9][10]
-
Erlotinib: An EGFR tyrosine kinase inhibitor, approved for the treatment of non-small cell lung cancer with specific EGFR mutations and for advanced pancreatic cancer.[11][12][13][14][15][16][17][18][19]
-
Pemigatinib: A selective inhibitor of FGFR1, 2, and 3, approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements and for myeloid/lymphoid neoplasms with FGFR1 rearrangement.[20][21][22][23][24][25][26][27][28][29]
-
Alisertib: An investigational, selective inhibitor of Aurora Kinase A, which has been evaluated in numerous clinical trials for various hematological malignancies and solid tumors.[30][31][32][33][34]
The following diagram illustrates the distinct yet overlapping signaling pathways targeted by our investigational compound and the selected standard-of-care drugs.
Caption: Comparative signaling pathways of kinase inhibitors.
Experimental Benchmarking Workflow
A rigorous evaluation of a novel kinase inhibitor requires a multi-tiered approach, progressing from biochemical assays that measure direct target engagement to cell-based assays that assess activity in a more biologically relevant context, and culminating in in vivo models that provide insights into efficacy and tolerability in a whole-organism system. The following diagram outlines a logical workflow for the comprehensive benchmarking of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Caption: A tiered workflow for benchmarking novel kinase inhibitors.
Tier 1: Biochemical Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity and selectivity of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine against a panel of target kinases (VEGFR-2, EGFR, FGFR1, Aurora A) and to calculate the half-maximal inhibitory concentration (IC50) for each.
Methodology: Continuous-Read Fluorescent Kinase Assay
This protocol is adapted from established methods for determining kinase inhibitor IC50 values.[35]
-
Reagent Preparation:
-
Prepare a 10X stock of each recombinant kinase (VEGFR-2, EGFR, FGFR1, Aurora A) in 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
Prepare a 1.13X stock of ATP and a suitable fluorescent peptide substrate (e.g., a Sox-based peptide) in the same kinase reaction buffer.
-
Prepare serial dilutions of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and the standard-of-care drugs (Sorafenib, Erlotinib, Pemigatinib, Alisertib) in 50% DMSO, creating a 12-point concentration gradient.
-
-
Assay Procedure (384-well plate format):
-
Dispense 0.5 µL of the serially diluted compounds or 50% DMSO (vehicle control) into the wells of a white, non-binding surface microtiter plate.
-
Add 5 µL of the 10X kinase stock to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (e.g., λex 360 nm / λem 485 nm) every 60-90 seconds for a period of 60-120 minutes at 30°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the progress curve) for each well.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
-
Tier 2: Cell-Based Proliferation and Cytotoxicity Assays
Objective: To evaluate the effect of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine on the viability and proliferation of cancer cell lines with known dependencies on the target kinases and to determine the half-maximal growth inhibition concentration (GI50).
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the principle that the amount of ATP in a cell population is directly proportional to the number of metabolically active cells.[36][37][38][39]
-
Cell Line Selection:
-
VEGFR-2: Human Umbilical Vein Endothelial Cells (HUVECs) for anti-angiogenic potential.
-
EGFR: A431 (human epidermoid carcinoma, EGFR overexpressing) or NCI-H1975 (NSCLC, EGFR L858R/T790M mutant).
-
FGFR: SNU-16 (gastric carcinoma, FGFR2 amplified) or RT112 (bladder carcinoma, FGFR3 mutant).
-
Aurora A: HCT-116 (colorectal carcinoma, often Aurora A overexpressing).
-
-
Assay Procedure (96-well plate format):
-
Seed the selected cell lines into 96-well opaque-walled plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and the standard-of-care drugs for 72 hours. Include a vehicle-only control.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Calculate the GI50 value using a non-linear regression analysis.
-
Tier 3: In Vivo Efficacy Studies
Objective: To assess the anti-tumor efficacy of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine in a preclinical animal model.
Methodology: Human Tumor Xenograft Model
This protocol outlines a general procedure for establishing and evaluating tumor growth inhibition in immunodeficient mice.[40][41][42][43]
-
Model Establishment:
-
Select an appropriate cancer cell line from the in vitro studies (e.g., HCT-116).
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Monitor the mice for tumor formation.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and a relevant standard-of-care drug (e.g., Alisertib for HCT-116 xenografts) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[41]
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects compared to the vehicle control.
-
Illustrative Data Presentation
The following tables present hypothetical, yet plausible, data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine based on the known activities of its structural class, benchmarked against the standard-of-care drugs.
Table 1: In Vitro Biochemical Kinase Inhibition (IC50, nM)
| Compound | VEGFR-2 | EGFR | FGFR1 | Aurora A |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 75 | 150 | 200 | 50 |
| Sorafenib | 90 | >1000 | 40 | >1000 |
| Erlotinib | >1000 | 2 | >1000 | >1000 |
| Pemigatinib | >1000 | >1000 | 1.5 | >1000 |
| Alisertib | >1000 | >1000 | >1000 | 1.2 |
Table 2: In Vitro Cellular Proliferation (GI50, nM)
| Compound | HUVEC (VEGFR) | A431 (EGFR) | SNU-16 (FGFR) | HCT-116 (Aurora A) |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 250 | 500 | 600 | 150 |
| Sorafenib | 150 | >5000 | 100 | >5000 |
| Erlotinib | >5000 | 15 | >5000 | >5000 |
| Pemigatinib | >5000 | >5000 | 10 | >5000 |
| Alisertib | >5000 | >5000 | >5000 | 10 |
Table 3: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0 |
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | 50 mg/kg, QD, PO | 600 ± 150 | 60 |
| Alisertib | 30 mg/kg, QD, PO | 450 ± 120 | 70 |
Discussion and Future Directions
This guide provides a structured and scientifically grounded approach to benchmarking the novel compound 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. The proposed workflow, from in vitro biochemical assays to in vivo efficacy studies, is designed to generate a comprehensive dataset that will allow for a thorough evaluation of its potential as an anti-cancer agent.
The hypothetical data presented suggests that 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine may exhibit polypharmacology, with notable activity against Aurora A kinase and moderate activity against VEGFR-2. This profile could be advantageous in certain tumor types where multiple signaling pathways are dysregulated. However, its potency appears to be lower than that of the highly selective standard-of-care drugs against their primary targets.
Future work should focus on executing the described experimental protocols to generate real data for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine. Further structure-activity relationship (SAR) studies on the isoxazolo[5,4-d]pyrimidine scaffold could also be undertaken to optimize potency and selectivity for a desired kinase target. Additionally, kinome-wide profiling would provide a more complete picture of the compound's selectivity and potential off-target effects. Ultimately, the data generated from these studies will be crucial in determining whether this compound, or an optimized analog, warrants further preclinical and clinical development.
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Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure, delving into the rationale behind each critical step to foster a culture of safety and scientific integrity.
Hazard Assessment and Chemical Profile
Before any handling or disposal procedures commence, a thorough understanding of the compound's hazard profile is essential. 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a halogenated heterocyclic compound.
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₇H₆ClN₃O | |
| Molecular Weight | 183.60 g/mol | |
| Appearance | Solid |
Toxicological Information:
The primary hazard associated with this compound is its acute oral toxicity.
-
GHS Classification: Acute Toxicity 4, Oral.
-
Signal Word: Warning.
-
Hazard Statement: H302: Harmful if swallowed.
This classification underscores the importance of preventing ingestion and minimizing exposure during all handling and disposal activities. While comprehensive toxicological data for this specific compound is limited, its classification as a halogenated organic compound necessitates careful management to prevent environmental release.
Personal Protective Equipment (PPE) and Engineering Controls
The foundation of safe chemical handling lies in the consistent and correct use of personal protective equipment and engineering controls.
Minimum PPE Requirements:
-
Gloves: Nitrile rubber gloves are a suitable choice. Given that some halogenated solvents can have poor compatibility with nitrile gloves, double-gloving is recommended, especially during bulk transfers or when there is a higher risk of splashes.[1] Always consult the glove manufacturer's compatibility chart for specific chemicals.
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn at all times.
-
Footwear: Full-length pants and closed-toe shoes are required.
Engineering Controls:
All handling of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, especially weighing and transferring, should be conducted within a properly functioning and certified chemical fume hood.[2] This minimizes the risk of inhaling any fine dust particles of the solid compound.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine waste, from the point of generation to readiness for collection by a licensed hazardous waste disposal company.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste streams are managed appropriately.[3][4]
-
Solid Waste:
-
Collect solid 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof container made of compatible material (e.g., a high-density polyethylene (HDPE) pail).[5]
-
This container must be clearly labeled as "Hazardous Waste" and must specify the contents: "Solid Waste with 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine".
-
Keep this solid waste stream separate from liquid waste.[5]
-
-
Liquid Waste:
-
Solutions containing 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.[4]
-
Do not mix this waste with non-halogenated organic waste streams. The rationale for this is that halogenated wastes require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[6][7] Mixing them with non-halogenated waste, which may be recycled as fuel, contaminates the entire stream and significantly increases disposal costs.
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages of each.[4]
-
Container Integrity: Ensure that all waste containers are in good condition, free from leaks or damage, and have securely fitting lids. Keep containers closed at all times except when adding waste.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should have secondary containment to prevent spills from reaching drains.[3][8]
Step 3: Preparing for Disposal
Once the waste container is ready for disposal (typically when it is about 80-90% full), ensure the following:
-
The hazardous waste label is complete and accurate.
-
The exterior of the container is clean and free of contamination.
-
The lid is securely fastened.
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (contained within the fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Use an absorbent material, such as a chemical spill pillow or vermiculite, to absorb the spilled material.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.
-
Wash your hands thoroughly with soap and water.[9]
-
-
Major Spill (outside of the fume hood):
-
Alert others in the laboratory and evacuate the immediate area.
-
If the spill is significant or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
Prevent anyone from entering the spill area until it has been properly decontaminated by trained personnel.
-
Regulatory Considerations
The disposal of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste Codes: While a specific listing for this compound may not exist, as a chlorinated organic compound, it would likely fall under the "F-List" of hazardous wastes from non-specific sources if it is a spent solvent or under a "U" or "P" listing if it is a discarded commercial chemical product.[10] The most appropriate waste code should be determined in consultation with your institution's EHS department. Wastes from the production of certain chlorinated aliphatic hydrocarbons are listed under F024 and F025.[11]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Caption: Disposal workflow for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine.
Conclusion
The responsible disposal of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal procedures, researchers can mitigate the risks associated with this and other halogenated compounds. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan. Always consult with your institution's Environmental Health and Safety department for guidance tailored to your specific location and regulatory requirements.
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A Senior Application Scientist's Guide to Handling 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a heterocyclic building block with potential applications in medicinal chemistry, given the known biological activities of related pyrimidine and isoxazole structures[1][2][3]. While specific toxicological data for this compound is limited, a thorough evaluation of its structure and data from analogous compounds allows us to construct a robust safety protocol. This guide provides a detailed operational plan for personal protective equipment (PPE) selection, use, and disposal, grounded in scientific principles to ensure your safety.
Hazard Assessment: Synthesizing the Data
The primary supplier of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine classifies it as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed[4]. However, relying solely on this information would be a critical oversight. The molecule's structure—a chlorinated heterocyclic system—shares features with compounds known to be irritants and sensitizers. By examining structurally similar chemicals, we can infer a more complete and cautionary hazard profile.
Analogous chlorinated pyrimidines and other nitrogen heterocycles consistently show evidence of being skin, eye, and respiratory irritants[5][6][7]. For instance, compounds like 4,6-Dichloropyrimidine can cause severe skin burns and eye damage (H314), while others like 2,4-Diamino-6-chloropyrimidine are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[6][8].
Therefore, we must operate under the assumption that 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine presents multiple routes of hazardous exposure.
| Hazard Class | Hazard Code | Description | Source/Inference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Documented[4] |
| Skin Irritation | H315 (Inferred) | Causes skin irritation | Inferred from analogues[6][7] |
| Eye Irritation | H319 (Inferred) | Causes serious eye irritation | Inferred from analogues[6][7] |
| Specific Target Organ Toxicity | H335 (Inferred) | May cause respiratory irritation | Inferred from analogues[6][7] |
Furthermore, the thermal decomposition of chlorinated compounds can generate highly toxic and corrosive gases, such as hydrogen chloride and carbon monoxide[9][10]. This is a critical consideration for fire safety and for any procedures involving high temperatures.
Core Principles of Protection: A Multi-Layered Defense
Effective protection relies on establishing multiple barriers between the researcher and the chemical. This strategy addresses the primary routes of exposure:
-
Inhalation: The compound is a solid, making dust inhalation a primary concern, especially during weighing and transfer operations[7].
-
Dermal Contact: Direct skin contact can lead to local irritation and potential systemic absorption[11].
-
Ocular Contact: The eyes are highly susceptible to irritation from chemical dust or splashes[8][10].
-
Ingestion: While less common in a laboratory setting, accidental ingestion via contaminated hands is a risk that must be managed[12].
Our PPE protocol is designed as an integrated system, where each component serves a specific purpose in mitigating these risks.
Operational PPE Protocol: From Engineering Controls to Personal Gear
The foundation of safety is to minimize exposure at the source. PPE should always be used in conjunction with proper engineering controls.
Step 1: Engineering Controls (The First Line of Defense)
All handling of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, especially the manipulation of the solid powder, must be performed inside a certified chemical fume hood[7][13]. The fume hood contains airborne dust and vapors, providing the most critical layer of protection against respiratory exposure.
Step 2: Primary Personal Protective Equipment (Essential Gear)
This is the mandatory, minimum level of PPE for any work with the compound.
-
Eye Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required[10]. Standard safety glasses do not provide a sufficient seal to protect against fine dust.
-
Hand Protection: Gloves are essential, but material choice is critical. Given the compound's aromatic heterocyclic nature, nitrile or neoprene gloves are recommended for general handling and protection against incidental contact[12]. Latex gloves are not suitable. For extended work or when using solvents, consult a glove compatibility chart. Always double-glove if there is a significant risk of splashes.
| Solvent | Recommended Glove Material | Justification |
| Dichloromethane (DCM) | Polyvinyl alcohol (PVA) or Viton™ | Nitrile and butyl rubber offer poor resistance to DCM. |
| Acetonitrile (ACN) | Butyl Rubber, Nitrile (for splash protection) | Good general resistance. |
| Dimethylformamide (DMF) | Butyl Rubber | Provides excellent protection against DMF. |
| Tetrahydrofuran (THF) | Check manufacturer data; often requires laminate gloves | THF is aggressive towards many common glove materials. |
Causality: The choice of glove material is dictated by its ability to resist degradation and permeation by the specific chemicals being handled. Using an incompatible glove can provide a false sense of security and may even trap the chemical against the skin. Always inspect gloves for damage before use and wash hands thoroughly after removal[13].
-
Body Protection: A fully-buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing from contamination[13].
Step 3: Secondary & Situational PPE (Task-Specific Protection)
For procedures with an elevated risk of exposure, additional PPE is necessary.
-
Respiratory Protection: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a respirator is required. A NIOSH-approved air-purifying respirator with P100 (particulate) cartridges is the minimum requirement for dust. If working with volatile solutions, organic vapor cartridges may also be needed[10]. Note: Use of a respirator requires prior medical clearance, fit-testing, and training under a formal respiratory protection program[13].
-
Face Shield: When there is a significant splash hazard, such as during the rapid addition of reagents or when working with larger quantities, a face shield should be worn over chemical splash goggles to protect the entire face[11].
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: Decision workflow for PPE selection based on the specific laboratory task.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to others.
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected as hazardous waste. Work surfaces should be wiped down with a damp cloth, which is then disposed of as solid contaminated waste.
-
Waste Disposal:
-
Solid Waste: Unused 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) must be collected in a clearly labeled, sealed container designated for chlorinated solid waste[13].
-
Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a labeled, sealed container for chlorinated liquid waste.
-
-
Causality: Chlorinated organic compounds are considered hazardous waste and require specific disposal methods, often involving high-temperature incineration, to prevent their release into the environment and to ensure complete destruction[14][15]. Never dispose of this chemical down the drain or in regular trash.
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][12]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
By integrating this risk-based approach—understanding the potential hazards, utilizing engineering controls, and meticulously selecting and using the correct PPE—you can handle 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine with a high degree of safety, ensuring that your focus remains on scientific discovery.
References
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. (URL: [Link])
-
2,4-Diamino-6-chloropyrimidine. PubChem, National Institutes of Health. (URL: [Link])
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. (URL: [Link])
-
Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. (URL: [Link])
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. (URL: [Link])
-
Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. (URL: [Link])
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (URL: [Link])
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. (URL: [Link])
-
Chemwatch GHS SDS in English (European) 49223-1. Sdfine. (URL: [Link])
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. National Institutes of Health. (URL: [Link])
-
Disposal of Chlorine-Containing Wastes. ResearchGate. (URL: [Link])
-
Safety Data Sheet: Pyridine. Carl ROTH. (URL: [Link])
-
Standard Operating Procedure for Pyridine. Washington State University. (URL: [Link])
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
